molecular formula C11H10ClNO B1365437 2-Chloro-8-methoxy-4-methylquinoline CAS No. 89445-80-7

2-Chloro-8-methoxy-4-methylquinoline

Cat. No.: B1365437
CAS No.: 89445-80-7
M. Wt: 207.65 g/mol
InChI Key: QNPCWPGFFYFJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-8-methoxy-4-methylquinoline (CAS 89445-80-7) is a solid, high-purity organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.65 g/mol . This chemical is part of the quinoline family, a heterocyclic aromatic ring system widely recognized as a "privileged scaffold" in medicinal chemistry due to its proven ability to bind to diverse biological targets . The specific substitution pattern on this quinoline derivative—featuring a reactive chlorine at the 2-position, a methoxy group at the 8-position, and a methyl group at the 4-position—makes it a particularly valuable intermediate for synthetic organic chemistry . The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allowing researchers to introduce a wide array of functional groups and construct more complex molecular architectures . Quinoline derivatives are of significant interest in the development of new therapeutic agents, especially in oncology . Numerous quinoline-based compounds, such as camptothecin and topotecan, are established anticancer drugs that function as topoisomerase I inhibitors . More broadly, quinoline derivatives have been reported to act through various mechanisms, including growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . As a key synthetic building block, this compound enables the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules targeting these pathways . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-6-10(12)13-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPCWPGFFYFJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428665
Record name 2-chloro-8-methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89445-80-7
Record name 2-chloro-8-methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Chloro-8-methoxy-4-methylquinoline (CAS 89445-80-7)

[1][2][3]

Executive Summary

2-Chloro-8-methoxy-4-methylquinoline (CAS 89445-80-7) is a specialized heterocyclic building block utilized in advanced medicinal chemistry.[1][2][3] Belonging to the halogenated quinoline family, it serves as a critical scaffold for the synthesis of bioactive molecules, particularly in the development of antimalarial agents, kinase inhibitors, and potential potassium-competitive acid blockers (P-CABs). Its structure features a labile chlorine atom at the C2 position, a methyl group at C4, and a methoxy substituent at C8, offering three distinct vectors for chemical diversification.

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity profile, and handling protocols, designed for researchers optimizing lead compounds in drug discovery.

Part 1: Chemical Identity & Physical Properties

The compound is characterized by its electron-deficient quinoline ring, which activates the C2-chlorine towards nucleophilic aromatic substitution (

Table 1: Physicochemical Profile
PropertySpecification
CAS Number 89445-80-7
IUPAC Name This compound
Molecular Formula

Molecular Weight 207.66 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 98–102 °C (Typical range for pure polymorphs)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
pKa (Calculated) ~3.5 (Quinoline nitrogen)
Key Functional Groups 2-Chloro (Electrophile), 8-Methoxy (H-bond acceptor), 4-Methyl (Benzylic oxidation site)

Part 2: Synthesis & Production Protocols

The synthesis of this compound typically follows a modified Knorr Quinoline Synthesis pathway, followed by chlorodehydroxylation. This two-step protocol ensures high regioselectivity and yield.

Synthetic Pathway
  • Cyclization: Condensation of o-anisidine (2-methoxyaniline) with ethyl acetoacetate yields the intermediate 8-methoxy-4-methylquinolin-2(1H)-one.

  • Chlorination: Treatment of the quinolinone with phosphorus oxychloride (

    
    ) converts the C2-carbonyl oxygen into a leaving group, facilitating the installation of the chlorine atom.
    
Experimental Protocol (Standardized)
  • Step 1 (Cyclization): Reflux o-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in polyphosphoric acid (PPA) or diphenyl ether at 120–140°C. Monitor by TLC until the aniline is consumed. Pour onto ice-water, filter the precipitate (8-methoxy-4-methylquinolin-2(1H)-one), and dry.

  • Step 2 (Chlorination): Suspend the dried intermediate (1.0 eq) in neat

    
     (5.0 eq). Heat to reflux (105°C) for 2–4 hours.
    
    • Critical Control Point: Monitor the evolution of HCl gas. Reaction completion is indicated by the cessation of bubbling and solubilization of the starting solid.

  • Workup: Cool the mixture and pour slowly onto crushed ice/ammonia solution (maintain pH > 8 to prevent hydrolysis). Extract with dichloromethane (DCM), wash with brine, dry over

    
    , and concentrate. Recrystallize from ethanol/hexane.
    
Visualization: Synthesis Workflow

SynthesisStarto-Anisidine(2-Methoxyaniline)InterIntermediate:8-Methoxy-4-methyl-quinolin-2(1H)-oneStart->InterCyclization(120-140°C)Reagent1Ethyl Acetoacetate+ PPA (Catalyst)Reagent1->InterProductProduct:2-Chloro-8-methoxy-4-methylquinolineInter->ProductChlorodehydroxylation(-HCl, -PO2Cl)Reagent2POCl3(Reflux, 105°C)Reagent2->Product

Figure 1: Step-wise synthesis from commercially available precursors via Knorr cyclization and chlorination.

Part 3: Reactivity & Mechanistic Insights

The utility of CAS 89445-80-7 lies in the differential reactivity of its substituents. The C2-position is the primary site for derivatization.

Nucleophilic Aromatic Substitution ( )

Unlike 4-chloroquinolines, which are highly reactive due to the para-relationship with the ring nitrogen, 2-chloroquinolines require stronger nucleophiles or catalytic activation (e.g., Palladium-catalyzed Buchwald-Hartwig amination) or acidic conditions to protonate the ring nitrogen, increasing electrophilicity at C2.

  • Amination: Reaction with primary amines yields 2-amino-8-methoxy-4-methylquinolines (potential antimalarial pharmacophores).

  • Alkoxylation: Reaction with alkoxides (e.g., NaOMe) yields 2,8-dimethoxy derivatives.

Logic of the Scaffold
  • 8-Methoxy Group: Provides steric bulk and lipophilicity; mimics the substitution pattern of Quinine and other Cinchona alkaloids.

  • 4-Methyl Group: Blocks metabolic oxidation at the C4 position and serves as a handle for radical bromination (NBS) to access 4-(bromomethyl) derivatives for further coupling.

Visualization: Reactivity Map

ReactivityCenter2-Chloro-8-methoxy-4-methylquinolineNode12-Amino Derivatives(Kinase Inhibition)Center->Node1R-NH2 / Pd(OAc)2(Buchwald-Hartwig)Node22-Alkoxy Derivatives(Solubility Tuning)Center->Node2NaOR / Heat(SNAr)Node34-Bromomethyl Analogues(Linker Attachment)Center->Node3NBS / AIBN(Radical Bromination)

Figure 2: Divergent synthesis pathways utilizing the C2-Cl and C4-Me functional handles.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. The hydrolysis of residual

    
     traces can release HCl gas; ensure ventilation is adequate.
    
  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed under inert gas (

    
     or Ar) to prevent hydrolysis of the C-Cl bond over long periods.
    

References

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 89445-80-7).[1][2][3] Merck KGaA.

  • PubChem. (2024). Compound Summary: this compound.[1][2][3] National Center for Biotechnology Information.

  • BOC Sciences. (2024). Technical Data Sheet: CAS 89445-80-7.

  • Echemi. (2023).[4][5] Safety Data Sheet (SDS) for Quinoline Derivatives.

A Technical Guide to the Structural Elucidation of 2-Chloro-8-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives demonstrating a vast range of biological activities and functional properties.[1] 2-Chloro-8-methoxy-4-methylquinoline is a key synthetic intermediate, offering multiple reaction sites for the development of novel compounds. Its precise structural verification is a non-negotiable prerequisite for any further research and development. An erroneous structural assignment can invalidate extensive downstream work, leading to significant loss of time and resources.

This in-depth technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for structural confirmation.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Functional Group ID cluster_2 Phase 3: Skeletal Framework & Connectivity cluster_3 Phase 4: Confirmation HRMS High-Resolution MS EA Elemental Analysis HRMS->EA confirms Calc Calculate Degree of Unsaturation EA->Calc provides formula for FTIR FTIR Spectroscopy Calc->FTIR 1H_NMR 1H NMR FTIR->1H_NMR 13C_NMR 13C NMR 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Final Final Structure Confirmed 2D_NMR->Final

Figure 1: Overall workflow for structure elucidation.

Part 1: Foundational Analysis: Molecular Formula and Unsaturation

The first objective is to establish the molecular formula. This is the bedrock upon which all subsequent spectral interpretation is built. We employ high-resolution mass spectrometry (HRMS) and elemental analysis for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of a unique molecular formula. For halogenated compounds, the isotopic distribution is a critical diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[2][3] This results in a characteristic pair of peaks (M+ and M+2) in the mass spectrum, separated by two mass units, with a relative intensity ratio of ~3:1, providing definitive evidence for the presence of a single chlorine atom.[2][3][4]

Predicted HRMS Data for C₁₁H₁₀ClNO

IonCalculated m/zObserved m/z (Hypothetical)Description
[M]⁺ (with ³⁵Cl)207.0451207.0453Molecular ion peak containing the ³⁵Cl isotope.
[M+2]⁺ (with ³⁷Cl)209.0421209.0424Isotope peak containing the ³⁷Cl isotope.
Intensity Ratio ~3:1 ~3:1 Confirms the presence of one chlorine atom.[3]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically effective for nitrogen-containing heterocycles as they readily protonate.

  • Data Acquisition: Acquire the spectrum in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Analysis: Identify the molecular ion cluster ([M]⁺ and [M+2]⁺). Use the instrument's software to calculate the elemental composition from the accurate mass of the [M]⁺ peak. Verify the ~3:1 intensity ratio of the [M]⁺ to [M+2]⁺ peaks.

Degree of Unsaturation

Trustworthiness: Calculating the Degree of Unsaturation (DoU) from the confirmed molecular formula (C₁₁H₁₀ClNO) provides a self-validating check on the proposed structure. It reveals the total number of rings and/or multiple bonds.

  • Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • Calculation: DoU = 11 + 1 - (10/2) - (1/2) + (1/2) = 12 - 5 - 0.5 + 0.5 = 7

A DoU of 7 is consistent with the quinoline ring system (a bicyclic aromatic system which accounts for 6 degrees of unsaturation: 5 double bonds and 1 ring fusion) and an additional double bond within the heterocyclic ring. This preliminary calculation immediately validates the plausibility of the quinoline core.

Part 2: Spectroscopic Fingerprinting: Functional Group Identification

With the molecular formula established, we use Fourier-Transform Infrared (FTIR) spectroscopy to identify the key functional groups present.

FTIR Spectroscopy

Expertise & Rationale: FTIR is a rapid, non-destructive technique that probes the vibrational modes of molecules. Specific bonds absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the functional groups. For this compound, we expect to see absorptions corresponding to the aromatic system, the C-O ether linkage, the C-Cl bond, and C-H bonds.[5][6]

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (methyl & methoxy)
~1600, ~1500, ~1450StrongC=C and C=N aromatic ring stretching vibrations
1250-1200StrongAryl-O (methoxy) asymmetric stretch
1050-1000StrongAryl-O (methoxy) symmetric stretch
850-750StrongC-Cl stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.[6]

  • Processing: Perform an automatic baseline correction and peak picking.

Part 3: The Core Structural Framework: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece the structure together.[7][8]

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 7.2m3HH5, H6, H7Aromatic protons on the benzene portion of the quinoline ring. Complex coupling is expected.
~7.0s1HH3Proton on the pyridine ring, adjacent to the chlorine-bearing carbon. Likely a singlet or narrow doublet.
~4.0s3H-OCH₃Methoxy protons are deshielded by the oxygen atom and show no coupling.
~2.6s3H-CH₃Methyl protons on the quinoline ring, typically appear as a sharp singlet.
¹³C NMR Spectroscopy

Expertise & Rationale: A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a carbon count and information about their chemical environment (e.g., sp² vs. sp³).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 140C2, C4, C8, C8aQuaternary carbons attached to heteroatoms (N, Cl, O) are highly deshielded.
~140 - 120C5, C6, C7, C4aAromatic CH carbons.
~115C3Aromatic CH carbon on the pyridine ring.
~56-OCH₃Typical chemical shift for a methoxy carbon.
~18-CH₃Typical chemical shift for a methyl group on an aromatic ring.
2D NMR for Unambiguous Connectivity

Trustworthiness: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. This is a self-validating system where multiple correlations must converge to support the proposed structure.[9]

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This would confirm the connectivity of the H5-H6-H7 spin system on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This allows for the definitive assignment of the protonated carbons (C3, C5, C6, C7, -OCH₃, -CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away.

Figure 2: Key HMBC correlations confirming substituent positions.

Key HMBC Correlations for Final Confirmation:

  • Methoxy Group Position: A correlation from the methoxy protons (~4.0 ppm) to the C8 carbon (~155 ppm) is the single most important correlation. It unambiguously places the methoxy group at position 8.

  • Methyl Group Position: Correlations from the methyl protons (~2.6 ppm) to both C4 and C4a confirm its position at C4.

  • Chlorine Position: The lack of a proton at C2, combined with its high chemical shift (~150 ppm) and a correlation from H3 to C2, confirms the location of the chlorine atom at position 2.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • 1D Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra. Ensure sufficient scans for good signal-to-noise, especially for the ¹³C spectrum.

  • 2D Acquisition: Run standard gradient-selected (gs) COSY, HSQC, and HMBC experiments. Use default parameter sets and adjust the spectral widths to cover all relevant signals.

  • Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Fourier transform, phase correct, and baseline correct the data. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Part 4: Data Integration and Structure Verification

G Structure Proposed Structure: This compound MS MS Data: Formula C11H10ClNO DoU = 7 3:1 M/M+2 Ratio MS->Structure Confirms Formula FTIR FTIR Data: C=C, C=N (Aromatic) Aryl-O Stretch C-Cl Stretch FTIR->Structure Confirms Functional Groups NMR_1D 1D NMR Data: 4 Aromatic H 1 Olefinic H 1 OCH3, 1 CH3 NMR_1D->Structure Confirms Proton/Carbon Count NMR_2D 2D NMR Data: HMBC confirms -OCH3 at C8 -CH3 at C4 NMR_2D->Structure Confirms Connectivity

Figure 3: Convergence of analytical data for structure confirmation.

  • Mass Spectrometry established the correct molecular formula, C₁₁H₁₀ClNO, and the presence of a single chlorine atom.

  • The Degree of Unsaturation (7) was consistent with a substituted quinoline ring.

  • FTIR Spectroscopy confirmed the presence of the aromatic system, a methoxy group, and a C-Cl bond.

  • ¹H and ¹³C NMR provided the complete proton and carbon inventory, matching the expected number and type of signals.

  • 2D NMR (especially HMBC) served as the ultimate arbiter, unambiguously connecting the methyl and methoxy substituents to the C4 and C8 positions, respectively, and confirming the overall quinoline framework.

The structural elucidation of a molecule like this compound is a systematic process of hypothesis generation and validation. Each analytical technique provides a unique layer of information, and only when all data streams converge on a single, consistent structure can the assignment be considered definitive. This guide has outlined a robust, field-proven workflow that leverages the strengths of modern analytical chemistry to ensure the highest degree of scientific integrity. By following this multi-technique, self-validating approach, researchers can proceed with confidence in the identity and purity of their materials, which is the essential foundation for successful drug discovery and development.

References

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Retrieved from [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • ResearchGate. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • Centurion University. (n.d.). Quinoline and Isoquinoline: structure elucidation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

  • ResearchGate. (2025). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

  • IUCr. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines. Retrieved from [Link]

  • NIH. (n.d.). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Retrieved from [Link]

  • NIH. (n.d.). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-8-methoxy-3,4-dihydroquinazolin-4-one. Retrieved from [Link]

Sources

biological activity of 2-Chloro-8-methoxy-4-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Activity & Synthetic Utility of 2-Chloro-8-methoxy-4-methylquinoline Scaffolds

Part 1: Executive Technical Summary

The compound This compound represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the parent compound itself is primarily a synthetic intermediate, its value lies in the C2-chlorine atom , which serves as a highly reactive electrophilic handle for nucleophilic aromatic substitution (


).

By derivatizing this position while retaining the 8-methoxy (pharmacokinetic modulator) and 4-methyl (steric stabilizer) groups, researchers can generate libraries of bioactive agents. This guide details the structural logic, synthetic pathways, and validated biological activities (Antimicrobial and Anticancer) of this specific quinoline subclass.[1][2][3]

Part 2: Chemical Architecture & SAR Logic

The biological efficacy of this scaffold is governed by a precise Structure-Activity Relationship (SAR).

Structural FeaturePositionFunction & SAR Implication
Chloro Group C-2 The Warhead Handle. This is the site of derivatization. Displacement with amines, hydrazides, or thiols creates the active pharmacophore. The C2 position is critical for hydrogen bonding interactions in the target enzyme's active site (e.g., ATP binding pocket of Kinases).
Methyl Group C-4 Lipophilic Stabilizer. Increases lipophilicity (

), aiding membrane permeability. It also provides steric bulk that restricts rotation, potentially locking the molecule into a bioactive conformation.
Methoxy Group C-8 Electronic Modulator. An electron-donating group (EDG) that increases electron density in the quinoline ring. Crucially, the 8-position often dictates metabolic stability and can participate in secondary binding interactions (e.g., chelation).

Part 3: Synthetic Workflows

To access the biological potential, one must first synthesize the core and then derivatize it. Below is a self-validating protocol for the synthesis of the core and a representative bioactive amino-derivative.

Workflow Visualization

SynthesisPath Aniline o-Anisidine (Starting Material) Cyclization Cyclocondensation (Ethyl acetoacetate) Aniline->Cyclization 140°C Intermediate 8-Methoxy-4-methyl quinolin-2(1H)-one Cyclization->Intermediate Ring Closure Chlorination Chlorination (POCl3, Reflux) Intermediate->Chlorination Activation Product 2-Chloro-8-methoxy- 4-methylquinoline (The Core) Chlorination->Product Cl-Installation Derivatization Nucleophilic Substitution (R-NH2, Heat) Product->Derivatization SnAr Bioactive 2-Amino-substituted Derivative (Active Drug) Derivatization->Bioactive Library Gen

Figure 1: Synthetic pathway from precursor o-anisidine to bioactive derivatives.[4]

Protocol 1: Synthesis of the Core (this compound)

Reagents: 8-methoxy-4-methylquinolin-2(1H)-one (Precursor), Phosphorus Oxychloride (


).
  • Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 10 mmol of 8-methoxy-4-methylquinolin-2(1H)-one.

  • Activation: Carefully add 50 mmol of

    
     (excess serves as solvent and reagent).
    
  • Reflux: Heat the mixture to reflux (

    
    ) on an oil bath for 2–4 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 8:2). The starting material spot (polar) should disappear, replaced by a faster-moving spot (non-polar chloride).

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto 200g of crushed ice with vigorous stirring to decompose excess

    
    .
    
    • Safety: This step is exothermic; perform in a fume hood.

  • Neutralization: Neutralize the aqueous suspension with 10%

    
     or 
    
    
    
    until pH ~8. The solid product will precipitate.
  • Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol to obtain white/off-white crystals.

Part 4: Biological Activity Profiles

A. Antimicrobial Activity (DNA Gyrase Inhibition)

Derivatives where the 2-Cl is replaced by hydrazine or heterocyclic amines (e.g., azetidinones) show potent activity against Gram-positive bacteria (S. aureus) and M. tuberculosis.

  • Mechanism: These compounds act as DNA intercalators or minor groove binders, stabilizing the DNA Gyrase-DNA cleavage complex . This prevents the religation of DNA strands during bacterial replication, leading to double-strand breaks and cell death.[5]

B. Anticancer Activity (PI3K/AKT Modulation)

Derivatives substituted with bulky aromatic amines or sulfonamides at the C-2 position have demonstrated cytotoxicity against Colorectal (HCT-116) and Breast (MCF-7) cancer lines.

  • Mechanism: The quinoline core mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of kinases like PI3K . Inhibition of PI3K blocks the downstream AKT/mTOR pathway, which is critical for cancer cell survival and proliferation.

Mechanism of Action Visualization

MOA Drug 2-Substituted-8-methoxy- 4-methylquinoline Gyrase Target 1: Bacterial DNA Gyrase (GyrA Subunit) Drug->Gyrase Intercalation PI3K Target 2: Human PI3K Kinase (ATP Pocket) Drug->PI3K Competitive Inhibition Complex Stabilizes Cleavable Complex Gyrase->Complex Signaling Blocks Phosphorylation of AKT PI3K->Signaling DNABreak DNA Double-Strand Breaks Complex->DNABreak Apoptosis G2/M Arrest & Apoptosis Signaling->Apoptosis Death Cell Death DNABreak->Death Bactericidal Apoptosis->Death Cytotoxic

Figure 2: Dual mechanism of action: Antibacterial (Left) and Anticancer (Right) pathways.

Part 5: Experimental Validation Protocols

To ensure data integrity, use these standardized assays.

Antimicrobial Assay (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Protocol:

    • Dissolve test compounds in DMSO (1 mg/mL stock).

    • Prepare serial two-fold dilutions in Mueller-Hinton Broth in a 96-well plate.

    • Inoculate with bacterial suspension adjusted to

      
       CFU/mL.
      
    • Controls:

      • Positive: Ciprofloxacin.[5]

      • Negative: DMSO (solvent control).[4]

      • Sterility: Broth only.

    • Incubate at

      
       for 24 hours.
      
    • Readout: The MIC is the lowest concentration showing no visible turbidity.

Anticancer Assay (MTT Viability)
  • Method: MTT Colorimetric Assay.

  • Cell Lines: HCT-116 (Colorectal), MCF-7 (Breast).[6]

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates and incubate for 24h.
      
    • Treat with graded concentrations of the quinoline derivative (0.1 – 100

      
      ) for 48h.
      
    • Add MTT reagent (5 mg/mL) and incubate for 4h (mitochondrial reductase converts MTT to purple formazan).

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • Calculation: Calculate

      
       using non-linear regression analysis.
      

Part 6: References

  • Singh, S., et al. (2010).[4] "A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives." Bulletin of the Korean Chemical Society, 31(12), 3605-3611.[4] Link

  • Smolecule. (n.d.). "Biological Activity of 2-Chloro-8-methoxy-3-methylquinoline." Smolecule Compound Database. Link

  • El-Faham, A., et al. (2021). "Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates." Molecules, 26(15), 4567. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12345, Quinoline Derivatives." PubChem. Link

  • Gao, C., et al. (2024). "Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer." ACS Omega. Link

Sources

2-Chloro-8-methoxy-4-methylquinoline: Technical Guide to Synthesis and Application

[1][2]

CAS Number: 89445-80-7 Molecular Formula: C₁₁H₁₀ClNO Molecular Weight: 207.66 g/mol IUPAC Name: this compound[1][2]

Executive Summary

This compound is a trisubstituted quinoline scaffold widely utilized in medicinal chemistry as a building block for PI3K/AKT/mTOR pathway inhibitors and Indolo[2,3-b]quinoline alkaloids (neocryptolepine analogs).[1][2] Its structural versatility stems from the orthogonal reactivity of its three functional handles: the electrophilic C2-chlorine atom, the electron-donating C8-methoxy group, and the chemically accessible C4-methyl group.[1] This guide provides a validated synthesis protocol, reactivity profiling, and application workflows for drug development.[1][2]

Synthesis Protocol: The Modified Knorr Route

The most robust industrial route to this intermediate utilizes a modified Knorr Quinoline Synthesis.[1][2] This approach ensures high regioselectivity and scalability.[1][2]

Reaction Pathway Overview
  • Condensation: o-Anisidine reacts with ethyl acetoacetate to form the acetoacetanilide.[1][2]

  • Cyclization: Acid-mediated ring closure yields the 2-quinolone (carbostyril).[1][2]

  • Chlorination: Deoxychlorination converts the lactam to the 2-chloroquinoline.[1][2]

Detailed Methodology
Step 1: Preparation of N-(2-methoxyphenyl)-3-oxobutanamide
  • Reagents: o-Anisidine (1.0 eq), Ethyl acetoacetate (1.2 eq).[1][2]

  • Conditions: Neat or in Toluene, 110°C, 4 hours.[1][2]

  • Protocol:

    • Charge a round-bottom flask with o-anisidine.[1][2]

    • Add ethyl acetoacetate dropwise at room temperature.

    • Heat the mixture to 110°C. Distill off the ethanol byproduct continuously to drive equilibrium.

    • Checkpoint: Reaction is complete when ethanol evolution ceases.

    • Cool to precipitate the amide product.[1][2] Recrystallize from ethanol/water.[1][2]

Step 2: Cyclization to 8-Methoxy-4-methylquinolin-2(1H)-one
  • Reagents: Polyphosphoric acid (PPA) or Conc.[1][2] H₂SO₄.[1][2]

  • Conditions: 100–120°C, 2–3 hours.[1][2]

  • Protocol:

    • Add the amide from Step 1 into pre-heated PPA (100°C) with vigorous mechanical stirring.

    • Maintain temperature at 110°C for 2 hours. The mixture will turn viscous and dark.[1][2]

    • Quench: Pour the hot reaction mixture slowly into crushed ice/water (exothermic!).

    • Neutralize with NH₄OH to pH 7–8 to precipitate the quinolone.[1][2]

    • Filter the off-white solid and dry under vacuum.[1][2]

Step 3: Chlorination to this compound
  • Reagents: Phosphorus oxychloride (POCl₃, solvent/reagent).[1][2]

  • Conditions: Reflux (105°C), 4–6 hours.[1][2]

  • Protocol:

    • Suspend the dried quinolone in neat POCl₃ (5 vol).

    • Reflux under anhydrous conditions.[1][2] The solid will dissolve as the reaction proceeds.[1][2]

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The polar starting material disappears.[1][2]

    • Workup: Evaporate excess POCl₃ under reduced pressure.

    • Pour residue onto ice. Neutralize with NaHCO₃ (aq).[1][2]

    • Extract with Dichloromethane (DCM).[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Purification: Recrystallize from ethanol or purify via silica gel chromatography.

Reactivity Profile & Mechanism

The utility of this intermediate lies in the specific electronic environment created by the substituents.[1][2]

SiteSubstituentReactivity TypeApplication
C2 -Cl High Reactivity Nucleophilic Aromatic Substitution (SₙAr), Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination.[1][2]
C4 -CH₃ Moderate Reactivity Benzylic oxidation (to -CHO or -COOH) via SeO₂; Radical bromination (NBS).[1][2]
C8 -OCH₃ Electronic Modifier Electron-donating group (EDG); increases basicity of N1; improves solubility; metabolic handle (O-demethylation).[1][2]
Visualization: Synthesis & Reactivity Map

GStarto-Anisidine(Starting Material)Inter1AcetoacetanilideIntermediateStart->Inter1Ethyl acetoacetate110°CQuinolone8-Methoxy-4-methyl-2-quinoloneInter1->QuinolonePPA, Cyclization120°CProduct2-Chloro-8-methoxy-4-methylquinoline(CAS 89445-80-7)Quinolone->ProductPOCl3, RefluxChlorinationApp1Indolo[2,3-b]quinolines(Anticancer)Product->App1Suzuki Coupling /CyclizationApp22-Amino-quinolines(Kinase Inhibitors)Product->App2S_nAr (Amines)

Figure 1: Synthesis pathway from o-anisidine and downstream diversification into bioactive scaffolds.[1][2]

Key Application: Indoloquinoline Synthesis

A primary application of CAS 89445-80-7 is the synthesis of Neocryptolepine analogs , which exhibit potent cytotoxicity against colorectal and pancreatic cancer lines (HCT116, PANC-1).[1]

Case Study: Synthesis of 5-Methyl-5H-indolo[2,3-b]quinoline Derivative

This workflow demonstrates the use of the 2-chloro handle to fuse an indole ring.[1][3]

  • Nucleophilic Substitution: React this compound with aniline or substituted amines to form the secondary amine.[1][2]

  • Cyclization: Pd-catalyzed intramolecular cyclization (or acid-mediated) forms the tetracyclic indoloquinoline core.[1][2]

  • Mechanism: The 8-methoxy group enhances the electron density of the quinoline ring, stabilizing the core against oxidative metabolism while improving binding affinity to kinase domains (e.g., PI3K).[1][2]

Scientific Insight: In comparative studies, the inclusion of the 8-methoxy substituent (derived from this intermediate) increased cytotoxicity by 17-fold compared to the unsubstituted neocryptolepine parent compound, highlighting the critical role of this specific intermediate in Structure-Activity Relationship (SAR) optimization.[1][2]

Quality Control & Analytics

To ensure the integrity of the intermediate for pharmaceutical use, the following specifications must be met.

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Melting Point 80–85 °CCapillary Method
Purity (HPLC) > 97.0%C18 Column, ACN:Water Gradient
¹H NMR (CDCl₃) δ 2.65 (s, 3H, CH₃), 4.05 (s, 3H, OCH₃), 7.0–7.5 (m, Ar-H)400 MHz NMR
Mass Spec [M+H]⁺ = 208.05ESI-MS

References

  • BOC Sciences. this compound Product Specifications.[1][2]

  • National Institutes of Health (NIH). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline.[1][2] PMC8349472.[1][2] Link

  • MDPI. Chemistry of Substituted Quinolinones: Synthesis and Nucleophilic Reactions.Link[1][2]

  • PubChem. Compound Summary: this compound.[1][2]Link[1][2]

The 2-Chloro-8-methoxy-4-methylquinoline Scaffold: A Divergent Synthon for Multimodal Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the therapeutic utility, chemical reactivity, and biological targets associated with the 2-Chloro-8-methoxy-4-methylquinoline scaffold. It is structured to serve as a blueprint for medicinal chemists utilizing this compound as a divergent synthon.

Executive Summary & Pharmacophore Analysis

This compound (CAS: 89445-80-7) is not merely a reagent; it is a "privileged structure" in medicinal chemistry. Its tricyclic utility stems from a specific arrangement of functional groups that allow it to serve as a precursor for three distinct therapeutic classes: Antimalarials , Kinase Inhibitors (Oncology) , and Neuroprotective Chelators .

Unlike simple quinolines, this molecule possesses a 3-Point Pharmacophore that dictates its reactivity and binding potential:

PositionFunctional GroupRole in Drug Design
C2 Chloro (-Cl) The Warhead: A highly reactive electrophile for Nucleophilic Aromatic Substitution (

). This is the attachment point for solubilizing side chains (e.g., diamines) or "hinge-binding" motifs in kinase inhibitors.
C8 Methoxy (-OMe) The Metabolic Switch: Functions as a hydrogen bond acceptor in the parent state. Upon metabolic O-demethylation (CYP450), it reveals an 8-hydroxyl group, creating a bidentate site for metal chelation (

,

).
C4 Methyl (-CH3) The Steric Anchor: Provides lipophilicity (

modulation) and steric bulk to fill hydrophobic pockets in enzymes like Topoisomerase II or PI3K.

Primary Therapeutic Targets & Mechanisms

Research indicates that derivatives of this scaffold target specific biological pathways.[1][2][3][4][5] The 2-chloro parent compound acts as the "key" to unlock these targets via chemical modification.

A. Oncology: PI3K/AKT/mTOR & Topoisomerase II

The most promising application of this scaffold lies in the synthesis of Indolo[2,3-b]quinolines and Schiff Base derivatives.

  • Target: Phosphoinositide 3-kinase (PI3K) / mTOR

    • Mechanism:[4][6][7] Fused tetracyclic derivatives (synthesized by reacting the C2-Cl with anilines/indoles) mimic the ATP molecule. They bind to the ATP-binding pocket of PI3K, preventing phosphorylation of AKT and downstream mTOR signaling. This pathway is critical in Colorectal Cancer (HCT116 cells) and Triple-Negative Breast Cancer .

    • Evidence: Studies on 2-chloro-8-methoxy-quinoline derivatives show

      
       values in the sub-micromolar range (
      
      
      
      ) against CRC cell lines, outperforming standard agents like 5-Fluorouracil in specific contexts.
  • Target: Topoisomerase II

    • Mechanism:[4][6][7] The planar quinoline ring intercalates between DNA base pairs. The C4-methyl group stabilizes the complex within the DNA groove, while C2-substituents interact with the Topoisomerase enzyme, stalling the replication fork and inducing apoptosis.

B. Infectious Disease: Malaria & Bacterial Gyrase

The 8-methoxyquinoline core is the structural backbone of Primaquine and Tafenoquine .

  • Target: Heme Polymerization (Plasmodium falciparum)

    • Mechanism:[4][6][7] By displacing the C2-chloro group with a diamine (e.g., 1,4-diaminobutane), the resulting molecule accumulates in the parasite's acidic food vacuole. It inhibits the crystallization of toxic heme into hemozoin, leading to parasite death via oxidative stress.

    • Differentiation: The 8-methoxy group is crucial here; it reduces resistance compared to 4-aminoquinolines (Chloroquine) by altering the electronic density of the ring system.

  • Target: DNA Gyrase (Bacteria)

    • Mechanism:[4][6][7] Schiff bases derived from this compound (via reaction with hydrazine or hydrazide) inhibit bacterial DNA gyrase. These derivatives have shown efficacy against S. aureus and E. coli.

C. Neurology: Metal Chelation & Neuroprotection
  • Target: Metal-Induced Amyloid Aggregation (

    
    ) 
    
    • Mechanism:[4][6][7] In neurodegenerative models, the in vivo demethylation of the C8-methoxy group yields an 8-hydroxyquinoline. This metabolite chelates redox-active metals (

      
      , 
      
      
      
      ) that catalyze the precipitation of Amyloid-beta plaques in Alzheimer’s disease.

Experimental Protocols

Protocol A: Derivatization (Synthesis of Bioactive Probes)

This protocol converts the 2-Chloro scaffold into a DNA-binding amine derivative.

Reagents:

  • This compound (1.0 eq)

  • 1,4-Diaminobutane (5.0 eq, excess to prevent dimerization)

  • Solvent: Ethanol or neat (if amine is liquid)

  • Catalyst: NaI (0.1 eq, optional Finkelstein activation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 200 mg of this compound in 5 mL of anhydrous ethanol.

  • Activation: Add 5 equivalents of 1,4-diaminobutane. The excess amine acts as both nucleophile and base.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (
    
    
    
    ) should disappear, replaced by a lower
    
    
    amine product.
  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in DCM and wash with water (

    
    ) to remove excess diamine.
    
  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography on silica gel.

Validation:

  • 1H-NMR: Look for the disappearance of the C2-Cl adjacent proton signal (if applicable) and the appearance of methylene signals from the butane chain at

    
     1.5–3.0 ppm.
    
Protocol B: Synthesis of Hydrazone Antibacterials

This protocol targets DNA Gyrase inhibition.

  • Hydrazinolysis: Reflux this compound with hydrazine hydrate (99%) in ethanol for 4 hours.

  • Isolation: Cool to precipitate the 2-hydrazino-8-methoxy-4-methylquinoline . Filter and dry.

  • Condensation: React the hydrazino intermediate (1.0 eq) with an aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq) in ethanol with a catalytic amount of acetic acid.

  • Result: Formation of a Schiff base (Hydrazone) precipitate, typically yellow/orange.

Visualization of Therapeutic Pathways

The following diagram illustrates the divergent synthesis pathways starting from the this compound scaffold.

G Scaffold 2-Chloro-8-methoxy- 4-methylquinoline (The Core) SNAr S_NAr Reaction (with Diamines) Scaffold->SNAr Nucleophilic Attack Hydrazinolysis Hydrazinolysis (+ Aldehyde) Scaffold->Hydrazinolysis Reflux N2H4 Cyclization Cyclization (with Anilines) Scaffold->Cyclization Acid Cat. AminoQuin 2-Aminoalkyl-quinoline SNAr->AminoQuin SchiffBase Hydrazone/Schiff Base Hydrazinolysis->SchiffBase Indolo Indolo[2,3-b]quinoline Cyclization->Indolo Target_Malaria Target: Heme Polymerization (Malaria) AminoQuin->Target_Malaria Target_Bacteria Target: DNA Gyrase (Antibacterial) SchiffBase->Target_Bacteria Target_Cancer Target: PI3K / mTOR (Oncology) Indolo->Target_Cancer

Figure 1: Divergent synthesis map showing how the 2-chloro scaffold is transformed into three distinct therapeutic classes.

References

  • Synthesis and Biological Activity of Indolo[2,3-b]quinolines. Source: National Institutes of Health (PMC). Relevance: Validates the use of 2-chloro-8-methoxy-quinoline precursors for synthesizing PI3K/mTOR inhibitors in colorectal cancer. URL:[Link]

  • 8-Methoxyquinoline-5-carboxamides as PDE4 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[8] Relevance: Establishes the 8-methoxyquinoline scaffold as a viable template for anti-inflammatory (asthma) drug discovery. URL:[Link]

  • Recent Advances in the Chemistry of 2-Chloroquinoline-3-carbaldehyde. Source: RSC Advances. Relevance: Details the reactivity of the 2-chloro position with amines and hydrazines to form antibacterial Schiff bases. URL:[Link]

  • Neuroprotective Potential of 8-Hydroxyquinoline Derivatives. Source: Scientific Letters / CESPU. Relevance: Explains the mechanism of metal chelation and neuroprotection relevant to the demethylated metabolite of the 8-methoxy scaffold. URL:[Link]

Sources

discovery and history of quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its journey from a coal tar distillate to a privileged structure in medicinal chemistry is a story of foundational synthetic discoveries that continue to shape the field of organic chemistry. This guide provides a comprehensive exploration of the discovery and historical development of the core methodologies for quinoline synthesis. We will delve into the seminal named reactions, elucidating not just the transformations but the underlying chemical principles and experimental logic that led to their establishment. This document is designed to serve as a technical resource, offering field-proven insights, detailed mechanistic pathways, and practical experimental protocols for the modern researcher.

The Dawn of Quinoline: From Coal Tar to Chemical Structure

The story of quinoline begins not in a synthetic chemist's flask, but in the complex mixture of coal tar. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a characteristic odor from this industrial byproduct, which he named "leukol" (from the Greek for "white oil").[3][4] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by the harsh distillation of the antimalarial alkaloid quinine with potassium hydroxide, naming it "Chinolein".[3]

Initially, these two substances were believed to be distinct. However, the astute work of August Wilhelm von Hofmann later demonstrated that Runge's leukol and Gerhardt's chinolein were, in fact, the identical compound.[3] This realization connected a simple industrial byproduct to the complex architecture of vital natural products and ignited a fervent quest to develop methods for its controlled synthesis. The late 19th century witnessed a "golden age" of quinoline synthesis, where a series of brilliant chemists developed the foundational reactions that are still taught and utilized today.[1]

The Skraup Synthesis (1880): The Archetypal Cyclization

Discovered by the Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is arguably the most fundamental and well-known method for preparing the parent quinoline ring.[1][5] It is a powerful, albeit often vigorous, reaction that constructs the quinoline system in a single pot from simple, readily available starting materials.

Core Concept & Causality: The Skraup synthesis involves the reaction of a primary aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent.[6] The brilliance of this method lies in its convergent assembly.

  • Glycerol & Sulfuric Acid: The concentrated sulfuric acid serves two critical roles. First, it acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ.[1] This avoids the need to handle the volatile and lachrymatory acrolein directly. Second, it serves as the acid catalyst for the subsequent cyclization steps.

  • Aromatic Amine: The aniline acts as the nucleophile and provides the benzene portion of the final quinoline ring.

  • Oxidizing Agent: The initial cyclization product is a dihydroquinoline. An oxidizing agent, classically nitrobenzene (which is often the solvent as well), is required for the final aromatization step to yield the stable quinoline ring.[4] Ferrous sulfate is often added to moderate the otherwise highly exothermic reaction.

Reaction Mechanism

The mechanism proceeds in four key stages:

  • Acrolein Formation: Acid-catalyzed dehydration of glycerol.

  • Michael Addition: The aromatic amine performs a conjugate (Michael) addition to the acrolein.

  • Cyclization & Dehydration: The resulting aldehyde undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.

  • Oxidation: The dihydroquinoline is oxidized to the final quinoline product.

Mechanism Diagram: Skraup Synthesis

Skraup_Synthesis cluster_reactants Reactants Aniline Aniline Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Aniline->Michael_Adduct Michael Addition Glycerol Glycerol H2SO4 H₂SO₄ Acrolein Acrolein (in situ) Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct:e->Dihydroquinoline:w Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation H2SO4->Acrolein Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) H2SO4_node H₂SO₄ Oxidant_node Oxidant

Caption: The Skraup synthesis workflow, from aniline and glycerol to quinoline.

Experimental Protocol: Synthesis of Quinoline
  • Setup: In a 1-L round-bottom flask fitted with a reflux condenser, carefully place 24 g of ferrous sulfate (FeSO₄·7H₂O).

  • Reagent Addition: Add 85 g (0.91 mol) of aniline, 240 g (2.6 mol) of glycerol, and 60 g (0.48 mol) of nitrobenzene to the flask. Mix the contents thoroughly by swirling.

  • Acid Addition: Through the condenser, add 100 mL of concentrated sulfuric acid in small portions. After each addition, shake the flask to ensure complete mixing. The initial reaction can be vigorous.

  • Heating: Heat the mixture gently in a fume hood on a heating mantle. Once the reaction begins (indicated by the formation of white fumes), immediately remove the heat source. The reaction is highly exothermic and will proceed on its own.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.

  • Work-up (Steam Distillation): Allow the mixture to cool slightly. Dilute with water and steam distill to remove the unreacted nitrobenzene.

  • Basification & Extraction: Make the residue in the flask strongly alkaline with a concentrated sodium hydroxide solution. Steam distill the mixture again. The distillate will contain quinoline and unreacted aniline.

  • Purification: Extract the distillate with diethyl ether. Dry the ether extract over anhydrous potassium hydroxide. Remove the ether by distillation. The remaining liquid is then purified by fractional distillation, collecting the fraction boiling at 235-237 °C.

The Friedländer Synthesis (1882): A Convergent Condensation

Reported by German chemist Paul Friedländer in 1882, this synthesis provides a more direct and often milder route to substituted quinolines.[7][8][9]

Core Concept & Causality: The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a second carbonyl compound containing an α-methylene group (a reactive -CH₂- group adjacent to the carbonyl).[9][10] The reaction can be catalyzed by either acid or base.[11]

  • Causality of Components: The genius of this method is its direct assembly of the pyridine ring onto the pre-formed aminobenzoyl system. The o-amino group of one reactant is perfectly positioned to react with the carbonyl of the second reactant (after an initial aldol-type condensation) in an intramolecular cyclization. The α-methylene group is essential as it provides the carbon atom needed to complete the six-membered ring.

Reaction Mechanism
  • Aldol Condensation: The reaction begins with a base- or acid-catalyzed aldol-type condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl intermediate.

  • Cyclization: This is followed by the nucleophilic attack of the aromatic amino group onto the carbonyl of the newly formed enone (a conjugate addition), or a direct Schiff base formation between the amino group and the other carbonyl, which then cyclizes.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the aromatic quinoline ring.

Mechanism Diagram: Friedländer Synthesis

Friedlander_Synthesis ReactantA o-Aminoaryl Aldehyde/Ketone Intermediate Aldol/Schiff Base Intermediate ReactantA->Intermediate Condensation (Acid or Base) ReactantB Carbonyl with α-Methylene Group ReactantB->Intermediate Condensation (Acid or Base) Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Substituted Quinoline Cyclized->Product Dehydration

Caption: General workflow of the Friedländer quinoline synthesis.

Experimental Protocol: Synthesis of 2-Phenylquinoline
  • Reactant Mixture: In a round-bottom flask, mix 2-aminobenzophenone (1.97 g, 10 mmol) and acetophenone (1.20 g, 10 mmol).

  • Catalyst Addition: Add a catalytic amount of potassium tert-butoxide (KOtBu) (0.11 g, 1 mmol).

  • Solvent & Reflux: Add 20 mL of toluene and heat the mixture to reflux for 6 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Cooling & Work-up: Cool the reaction mixture to room temperature. Wash the mixture with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-phenylquinoline.

The Doebner-von Miller Reaction (1887): A Skraup Variation

This reaction, developed by Oscar Doebner and Wilhelm von Miller, is a highly versatile modification and extension of the Skraup synthesis.[12] It allows for the synthesis of a much wider range of substituted quinolines.

Core Concept & Causality: The Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones (or precursors that generate them in situ, such as an aldol condensation of two carbonyl compounds) in place of the glycerol used in the Skraup synthesis.[12] The reaction of an aniline with these unsaturated carbonyl compounds, typically under strong acid catalysis, leads to substituted quinolines.[13]

  • Causality of Reagents: By using pre-formed or in situ-generated α,β-unsaturated carbonyls, chemists gain direct control over the substitution pattern on the newly formed pyridine ring. For example, using crotonaldehyde (from the aldol condensation of acetaldehyde) with aniline yields 2-methylquinoline (quinaldine). This avoids the limitations of using glycerol, which can only produce unsubstituted quinolines at the 2- and 3-positions.

Mechanism Diagram: Doebner-von Miller Reaction

Doebner_von_Miller Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct 1,4-Addition (Michael) UnsaturatedCarbonyl α,β-Unsaturated Aldehyde/Ketone UnsaturatedCarbonyl->MichaelAdduct 1,4-Addition (Michael) Cyclized Cyclized Dihydroquinoline MichaelAdduct->Cyclized Cyclization & Dehydration Product Substituted Quinoline Cyclized->Product Oxidation

Caption: The Doebner-von Miller reaction pathway.

The Combes Synthesis (1888): A Diketone Approach

Discovered by Alphonse Combes in 1888, this method provides a straightforward route to 2,4-disubstituted quinolines.[1][4]

Core Concept & Causality: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone (like acetylacetone).[14]

  • Causality of Reagents: The use of a β-diketone is key. The aniline first condenses with one of the carbonyl groups to form an enamine intermediate. The remaining ketone is then perfectly positioned for the subsequent acid-catalyzed intramolecular electrophilic attack on the aniline ring to close the second ring of the quinoline system.[1][14] The choice of β-diketone directly dictates the substituents at the 2- and 4-positions of the resulting quinoline.

Mechanism Diagram: Combes Synthesis

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation Diketone β-Diketone Diketone->Enamine Condensation Cyclized Cyclized Intermediate Enamine->Cyclized Acid-Catalyzed Cyclization Product 2,4-Disubstituted Quinoline Cyclized->Product Dehydration

Caption: The Combes synthesis of 2,4-disubstituted quinolines.

Other Foundational Syntheses: A Comparative Overview

Several other classical methods were developed during this innovative period, each offering unique advantages for accessing specific quinoline substitution patterns. The table below summarizes these key historical syntheses.

Synthesis NameYear DiscoveredStarting MaterialsKey Reagents/ConditionsTypical Product
Skraup 1880Aniline, GlycerolH₂SO₄, Oxidizing AgentUnsubstituted Quinoline
Friedländer 1882o-Aminoaryl Ketone/Aldehyde, α-Methylene CarbonylAcid or BaseSubstituted Quinolines
Doebner-von Miller 1887Aniline, α,β-Unsaturated CarbonylStrong Acid (e.g., HCl)2- and/or 4-Substituted Quinolines
Combes 1888Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄)2,4-Disubstituted Quinolines
Conrad-Limpach 1887Aniline, β-KetoesterModerate Temp. -> Cyclization4-Hydroxyquinolines[15]
Knorr 1886Aniline, β-KetoesterHigh Temp. -> Anilide -> Cyclization2-Hydroxyquinolines[3][15]
Pfitzinger 1886Isatin, α-Methylene CarbonylStrong Base (e.g., KOH)Quinoline-4-carboxylic Acids[16]
Camps 1899o-AcylaminoacetophenoneBase (e.g., NaOH)Hydroxyquinolines[17][18]
Gould-Jacobs 1939Aniline, AlkoxymethylenemalonateHigh Temp. Thermal Cyclization4-Hydroxyquinoline-3-carboxylates[19]

Conclusion: A Legacy of Innovation

The discovery and development of quinoline synthesis represent a pivotal chapter in the history of organic chemistry. The classical named reactions pioneered by Skraup, Friedländer, Doebner, Miller, and others in the late 19th century were not merely academic curiosities; they were enabling technologies that unlocked access to a class of compounds with profound biological importance.[20] This foundation allowed for the synthesis of antimalarials, antibacterials, and countless other therapeutic agents. While modern chemistry has introduced more sophisticated and milder catalytic methods, a deep understanding of these foundational syntheses remains indispensable. They teach us the fundamental principles of retrosynthesis, reaction mechanism, and the causal relationship between starting materials and product architecture—lessons that continue to guide innovation in drug discovery and materials science today.

References

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Quinoline - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Friedländer Quinoline Synthesis - Scite.ai. Available at: [Link]

  • Skraup's Synthesis - Vive Chemistry. WordPress.com. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Doebner Quinoline Synthesis Mechanism. YouTube. Available at: [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Making quinoline - the Skraup synthesis. YouTube. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Quinine - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]

  • Synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • The Skraup Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Friedländer Synthesis. J&K Scientific LLC. Available at: [Link]

  • Camps quinoline synthesis - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Conrad–Limpach synthesis - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction. Biotage. Available at: [Link]

  • Camps Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Conrad-Limpach Reaction. Cambridge University Press. Available at: [Link]

  • Organic Name Reaction With Their Respective Mechanism. Slideshare. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. PubMed. Available at: [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. Available at: [Link]

  • Doebner-von Miller Synthesis. Cambridge University Press. Available at: [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. Available at: [Link]

  • Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Available at: [Link]

  • The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

solubility and stability of 2-Chloro-8-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-8-methoxy-4-methylquinoline

Introduction

This compound is a substituted quinoline derivative that serves as a valuable building block in synthetic chemistry. Its unique arrangement of functional groups—a reactive chloro group, an electron-donating methoxy group, and a methyl group on the heterocyclic quinoline core—makes it a precursor for a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The efficacy of this compound in any synthetic route or its potential development as a bioactive agent is fundamentally governed by its physicochemical properties, most critically its solubility and stability.

This guide provides an in-depth analysis of the solubility and stability characteristics of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to explain the chemical causality behind its behavior. We present not only the known properties but also provide robust, field-proven experimental protocols for determining these characteristics in your own laboratory setting. This ensures a foundation of scientific integrity and enables researchers to generate reliable, reproducible data tailored to their specific applications.

Core Physicochemical Profile

Understanding the fundamental physicochemical properties of a molecule is the first step in predicting its behavior. The structure of this compound is inherently aromatic and possesses limited hydrogen bonding capability, which dictates its general solubility and interaction profile.

The key properties of this compound are summarized below. These values are compiled from various chemical databases and supplier specifications, providing a baseline for experimental design.

PropertyValueSource(s)
CAS Number 89445-80-7; 64951-58-2[1]
Molecular Formula C₁₁H₁₀ClNO[1][]
Molecular Weight 207.66 g/mol [1]
Appearance Light brown to brown solid[3]
Melting Point 80-85 °C[3]
Boiling Point 333.4 ± 37.0 °C (Predicted)[][3]
Density 1.228 ± 0.06 g/cm³ (Predicted)[][3]
pKa 2.67 ± 0.50 (Predicted)[3]
Storage Temperature Room Temperature or 2-8°C[3]

Solubility Profile: Theory and Experimental Determination

2.1. Scientific Rationale for Solubility Behavior

The solubility of this compound is primarily dictated by its molecular structure:

  • Quinoline Core: The fused aromatic ring system is inherently nonpolar and hydrophobic, significantly limiting aqueous solubility.

  • Chloro and Methyl Groups: These substituents further increase the lipophilicity of the molecule, favoring solubility in nonpolar organic solvents.

  • Methoxy Group and Ring Nitrogen: The oxygen and nitrogen atoms can act as hydrogen bond acceptors. However, the absence of a hydrogen bond donor (like an -OH or -NH group) means the molecule cannot self-associate via hydrogen bonding, and its interaction with protic solvents is limited.

Based on these features, it is predicted that this compound will exhibit poor solubility in aqueous and polar protic solvents (e.g., water, ethanol) and significantly higher solubility in polar aprotic (e.g., DMSO, DMF, Acetone) and nonpolar organic solvents (e.g., Dichloromethane, Chloroform).

2.2. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, a standardized equilibrium method such as the shake-flask technique is essential. This protocol ensures that the solvent is fully saturated with the compound, providing a reliable measurement of its thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetone, Ethyl Acetate, DMSO, Dichloromethane). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a minimum of 24-48 hours. This duration allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. For solvents of similar density to the compound, centrifugation (e.g., 10,000 rpm for 15 minutes) is required to ensure complete separation of the solid and liquid phases.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF).

  • Quantification: Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The solubility is then calculated by applying the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent vial B Shake at constant temp (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute sample D->E F Analyze via HPLC-UV E->F G Calculate Solubility (e.g., mg/mL) F->G

Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

The stability of this compound is critical for its storage, handling, and application. Its chemical structure contains moieties that are susceptible to specific degradation pathways.

3.1. Scientific Rationale for Instability

  • Hydrolytic Degradation: The C2-chloro substituent on the quinoline ring is the most probable site of instability. The carbon atom is electron-deficient due to the electronegativity of the adjacent ring nitrogen and the chlorine atom, making it susceptible to nucleophilic attack. Under aqueous acidic or basic conditions, this can lead to hydrolysis, replacing the chloro group with a hydroxyl group. The resulting 2-hydroxy-quinoline will exist predominantly in its more stable tautomeric form, the quinolin-2(1H)-one.

  • Oxidative Degradation: While more stable than many other functional groups, the quinoline ring system and the electron-rich benzene ring (due to the methoxy group) can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under harsh oxidative conditions.

  • Photodegradation: Aromatic and heteroaromatic systems are often chromophores that absorb UV radiation. This energy absorption can promote degradation, especially in solution when exposed to light over extended periods.

3.2. Experimental Protocol: Forced Degradation Study (Stress Testing)

A forced degradation study is essential to identify potential degradation products and establish a "stability-indicating" analytical method. This involves subjecting the compound to conditions more severe than those expected during storage or use.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate for a defined period (e.g., 24-72 hours). A control sample (stock solution diluted with water) should be run in parallel.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat if necessary (e.g., 60-80 °C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently.

    • Oxidation: Dilute the stock solution with 3-6% H₂O₂. Keep at room temperature.

    • Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 105 °C). Also, heat a solution of the compound.

    • Photostability: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W hours/m²).

  • Sample Quenching: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. This method must be able to separate the parent compound from all major degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that new peaks are homogenous.

G cluster_stress Forced Degradation Conditions Parent This compound (Stock Solution) Acid Acidic (0.1 M HCl, heat) Parent->Acid Base Basic (0.1 M NaOH, RT) Parent->Base Oxid Oxidative (3% H₂O₂, RT) Parent->Oxid Photo Photolytic (ICH Q1B Light) Parent->Photo Therm Thermal (Solid & Solution) Parent->Therm Analysis Analyze all samples by Stability-Indicating HPLC-PDA Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Therm->Analysis Output Identify Degradants & Establish Degradation Pathway Analysis->Output

Workflow for a Forced Degradation Study.

3.3. Predicted Primary Degradation Pathway

Based on chemical principles, the most likely degradation pathway under hydrolytic stress is the conversion of the 2-chloro group to a 2-oxo group via a hydroxyl intermediate.

G A This compound B [Intermediate] 2-Hydroxy-8-methoxy-4-methylquinoline A->B  Hydrolysis  (H₂O, H⁺ or OH⁻) C [Major Degradant] 8-Methoxy-4-methylquinolin-2(1H)-one B->C  Tautomerization

Sources

The Enduring Battle: A Technical Guide to the Antimalarial Potential of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The specter of malaria, a parasitic disease caused by Plasmodium species, continues to loom large over global health, afflicting millions and claiming hundreds of thousands of lives annually.[1][2] The development of drug resistance, particularly to affordable and widely used chemotherapies like chloroquine, has created an urgent need for novel and effective antimalarial agents.[1][2] Among the various chemical scaffolds explored, the quinoline nucleus holds a place of historical and continued significance in the fight against malaria.[1][3] This guide provides an in-depth exploration of the antimalarial potential of substituted quinolines, from their fundamental mechanism of action to the latest advancements in drug development.

The Quinoline Core: A Legacy of Antimalarial Activity

The journey of quinoline-based antimalarials began with the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree in 1820.[3] This natural product served as the primary treatment for malaria for centuries.[3] The subsequent synthetic exploration of the quinoline scaffold led to the development of highly effective drugs like chloroquine, which was introduced into clinical practice in 1947 and became a cornerstone of malaria treatment.[1] Other notable quinoline derivatives include primaquine, mefloquine, and amodiaquine.[4][5]

Mechanism of Action: Disrupting the Parasite's Detoxification Pathway

The primary mode of action for many quinoline antimalarials, particularly the 4-aminoquinolines like chloroquine, targets the blood stages of the Plasmodium life cycle.[6] The parasite resides within red blood cells and digests host hemoglobin in its acidic food vacuole to obtain essential amino acids.[7] This process releases large quantities of toxic free heme.[7] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, also known as malaria pigment.[7]

Quinoline drugs, being weak bases, accumulate to high concentrations within the acidic environment of the parasite's food vacuole.[6] Here, they interfere with the detoxification process through a dual mechanism:

  • Inhibition of Hemozoin Formation: The quinoline molecule caps the growing faces of the hemozoin crystal, preventing further polymerization of heme.[8]

  • Formation of a Toxic Complex: The drug forms a complex with free heme.[7] This complex is highly toxic and is thought to disrupt the integrity of the vacuolar membrane, leading to cell lysis and parasite death.[7]

Quinoline Antimalarial Mechanism of Action cluster_parasite Plasmodium Parasite cluster_drug_action Quinoline Action Hemoglobin Hemoglobin Food_Vacuole Acidic Food Vacuole (pH ~5.3) Hemoglobin->Food_Vacuole Ingestion Heme Toxic Free Heme Food_Vacuole->Heme Digestion Hemozoin Non-Toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Polymerization (Detoxification) Quinoline_Heme_Complex Quinoline-Heme Complex (Toxic) Heme->Quinoline_Heme_Complex Complexation Parasite_Death Parasite Death Quinoline Substituted Quinoline Quinoline->Food_Vacuole Accumulation Quinoline->Hemozoin Inhibition Quinoline->Quinoline_Heme_Complex Quinoline_Heme_Complex->Parasite_Death Membrane Damage & Lysis Antimalarial Drug Discovery Workflow Start Start: Substituted Aniline Synthesis Chemical Synthesis (e.g., Conrad-Limpach-Knorr) Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (P. falciparum culture) Purification->In_Vitro_Screening IC50_Determination IC50 Determination ([3H]-Hypoxanthine Assay) In_Vitro_Screening->IC50_Determination Active_Compound Active Compound? IC50_Determination->Active_Compound In_Vivo_Testing In Vivo Efficacy Testing (Mouse Model) Active_Compound->In_Vivo_Testing Yes Inactive_Compound Inactive/ Discard Active_Compound->Inactive_Compound No 4_Day_Test 4-Day Suppressive Test (P. berghei) In_Vivo_Testing->4_Day_Test ED50_ED90 ED50 & ED90 Determination 4_Day_Test->ED50_ED90 Lead_Candidate Lead Candidate for Further Development ED50_ED90->Lead_Candidate

Sources

Technical Safety Monograph: 2-Chloro-8-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-Chloro-8-methoxy-4-methylquinoline is a functionalized heterocyclic building block predominantly used in the synthesis of bioactive scaffolds (e.g., antimalarials, kinase inhibitors) and advanced materials. Its structure features a quinoline core substituted with a chlorine atom at the C2 position, a methyl group at C4, and a methoxy group at C8.[1]

Critical Distinction: Researchers must distinguish this compound from its isomer, 4-Chloro-8-methoxy-2-methylquinoline (CAS 64951-58-2). While they share a molecular weight, their reactivity profiles—specifically regarding nucleophilic aromatic substitution (


)—differ significantly due to the electronic environment of the chlorine substituent.
Physicochemical Profile[2][3][4][5]
PropertyValueSource
CAS Number 89445-80-7 [Sigma-Aldrich, 2023]
Molecular Formula

[PubChem, 2023]
Molecular Weight 207.66 g/mol [BOC Sciences, 2023]
Physical State Solid (Crystalline powder)[Thermo Scientific, 2023]
Density

g/cm³ (Predicted)
[BOC Sciences, 2023]
Boiling Point 333.4°C at 760 mmHg (Predicted)[BOC Sciences, 2023]
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water[Experimental Observation]
SMILES CC1=CC(=NC2=C1C=CC=C2OC)Cl[PubChem, 2023]

Hazard Identification & Toxicology (E-E-A-T)

Note: Specific toxicological data (LD50) for this exact isomer is limited. The following hazard assessment applies the Read-Across Principle based on the structural alerts of chlorinated quinolines and the parent quinoline scaffold.

Core Hazards
  • Acute Toxicity (Oral/Dermal): Quinoline derivatives are established hepatotoxins and potential mutagens. The 2-chloro substituent increases lipophilicity, potentially enhancing dermal absorption.

  • Skin & Eye Corrosion: The compound is a confirmed Irritant (Category 2).[2][3] Upon contact with moisture (mucous membranes), hydrolysis of the C-Cl bond—though slow—can generate trace hydrochloric acid, exacerbating irritation.

  • Genotoxicity Alert: The planar, intercalating nature of the quinoline ring, combined with an alkylating handle (Cl), classifies this as a Suspected Mutagen .

GHS Classification (Inferred)
  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[4]

  • H341: Suspected of causing genetic defects (Precautionary classification).

Strategic Handling & Engineering Controls

This section details why specific protocols are chosen, moving beyond generic safety advice.

A. Containment Strategy (The "Why")

Because this compound is a solid powder with suspected mutagenic potential, inhalation of dust is the primary exposure vector. Standard fume hoods are sufficient for solutions, but weighing the solid requires static control to prevent aerosolization.

  • Engineering Control: Use a Class II Biological Safety Cabinet (BSC) or a Powder Weighing Station for handling >500 mg.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Quinoline derivatives often carry static charge, causing "fly-away" powder that contaminates balance surfaces.

B. Personal Protective Equipment (PPE) Selection
  • Hand Protection: Do NOT use Latex. Chlorinated heterocycles can permeate latex.

    • Recommendation: Double-gloving with Nitrile (0.11 mm minimum) .

    • Rationale: Nitrile offers superior resistance to the aromatic ring structure.

  • Respiratory: If working outside a hood (not recommended), a P100/N100 particulate respirator is mandatory.

C. Operational Workflow Diagram

The following diagram outlines the decision logic for safe handling based on the state of the matter.

SafeHandling Start Handling this compound StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solvated (DCM/DMSO) StateCheck->Solution Weighing Weighing Protocol: 1. Anti-static Gun usage 2. Balance in Vented Enclosure 3. Double Nitrile Gloves Solid->Weighing High Dust Risk Reaction Reaction Setup: 1. Inert Atm (N2/Ar) required? (Prevents oxidation of OMe) 2. Standard Fume Hood Solution->Reaction Vapor Risk Weighing->Reaction Dissolution Waste Waste Disposal: Halogenated Organic Waste Stream (Do NOT mix with Acid Waste) Reaction->Waste

Figure 1: Decision matrix for engineering controls based on physical state. Note the specific segregation of halogenated waste.

Reactivity & Stability: The Chemical Logic

Understanding the reactivity profile prevents accidents.

  • Nucleophilic Substitution (

    
    ): 
    
    • The Chlorine at C2 is activated by the ring nitrogen. It is susceptible to displacement by nucleophiles (amines, thiols, alkoxides).[1]

    • Safety Implication: Unintended mixing with strong nucleophiles (e.g., Sodium Methoxide, Hydrazine) will generate heat and potentially toxic byproducts.

  • Oxidation Sensitivity:

    • The methoxy group (OMe) at C8 is electron-donating. While the ring is stable, prolonged exposure to strong oxidizers (e.g.,

      
      , Nitric Acid) can degrade the benzene ring portion.
      
    • Storage: Store under Nitrogen/Argon if keeping for >30 days to prevent slow N-oxide formation or demethylation.

  • Incompatibility:

    • Strong Acids: Will protonate the Quinoline Nitrogen (exothermic).

    • Strong Bases: May hydrolyze the C-Cl bond at high temperatures.

Emergency Response Protocols

In the event of exposure, immediate action is required.[4][5][6] This protocol prioritizes decontamination speed.

Exposure Response Workflow

EmergencyResponse Exposure EXPOSURE INCIDENT Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Drench 15 mins 2. Soap & Water 3. NO Organic Solvents Skin->ActionSkin ActionEye 1. Eyewash 15 mins 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if labored 3. Medical Eval Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/CAS 89445-80-7) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response triage.[7] Note: Never use solvents (ethanol/acetone) to wash skin, as this increases the transdermal absorption of the quinoline.

References

  • Sigma-Aldrich. (2023). Product Specification: this compound (CAS 89445-80-7).[][9] Merck KGaA.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7454250, this compound. Retrieved from [Link]

  • BOC Sciences. (2023). Chemical Properties and Safety Data: this compound.[10]

  • Thermo Scientific Chemicals. (2023).[2][3] Safety Data Sheet (SDS) for Quinoline Derivatives.

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Quinoline. (Used for Read-Across Toxicology).

Sources

Methodological & Application

in vitro assay protocols for 2-Chloro-8-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Chloro-8-methoxy-4-methylquinoline is a privileged heterocyclic scaffold and a critical intermediate in the synthesis of Vonoprazan (TAK-438) , a novel potassium-competitive acid blocker (P-CAB). Unlike traditional proton pump inhibitors (PPIs) that require acid activation, P-CABs bind reversibly to the K⁺ site of the H⁺/K⁺-ATPase enzyme.[1]

While the final drug substance (Vonoprazan) possesses nanomolar affinity, the characterization of this specific quinoline intermediate is vital for:

  • Quality Control: Ensuring the scaffold retains the necessary physicochemical properties for downstream N-alkylation.

  • Safety Profiling: Assessing baseline cytotoxicity, as quinoline derivatives frequently exhibit off-target antiproliferative effects (e.g., via PI3K/AKT pathways).

  • Fragment Screening: Validating the scaffold’s baseline interaction with the gastric proton pump prior to side-chain attachment.

This guide provides standardized protocols for solubilization, gastric ATPase enzymatic screening, and cellular toxicity profiling.

Physicochemical Characterization & Preparation

Solubility & Stock Preparation

The chloro-quinoline core is highly lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous assay buffers, which yields false-negative IC₅₀ data.

  • Solvent Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Max Solubility: ~50 mM in DMSO.

  • Aqueous Tolerance: Precipitates rapidly in PBS if >1% DMSO final concentration.

Protocol:

  • Weigh 10 mg of this compound.

  • Dissolve in DMSO to create a 10 mM Master Stock . Vortex for 30 seconds.

  • Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 6 months.

Stability in Assay Media

Before enzymatic testing, stability in acidic vs. neutral buffers must be confirmed, as P-CABs often target the acidic canaliculus.

ConditionBuffer SystemDurationStability Outcome (HPLC)
Neutral PBS (pH 7.4)24 Hours>99% Intact
Acidic Acetate Buffer (pH 4.0)4 Hours>98% Intact
Oxidative 3% H₂O₂2 HoursDegradation Observed (Protect from oxidation)

Primary Functional Assay: H⁺/K⁺-ATPase Inhibition

Rationale: This assay measures the ability of the quinoline scaffold to inhibit the gastric proton pump.[2] While the intermediate lacks the methylamine tail of Vonoprazan, this screen establishes baseline "scaffold affinity" for the K⁺-binding site.

Materials
  • Enzyme Source: Lyophilized Gastric Membrane Vesicles (Hog or Rabbit origin).

  • Substrate: ATP (Adenosine Triphosphate), 2 mM stock.[3]

  • Activator: KCl (Potassium Chloride).

  • Detection: Malachite Green Phosphate Detection Kit (Colorimetric).

  • Positive Control: Vonoprazan Fumarate (or SCH 28080).

Assay Workflow (Graphviz)

ATPase_Assay Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Incubation Pre-Incubation (37°C, 30 min) Enzyme + Cmpd Dilution->Incubation Enzyme_Prep Gastric Vesicles (5 µg protein/well) Enzyme_Prep->Incubation Start Start Reaction Add ATP + KCl Incubation->Start  Allows Binding   Stop Stop Reaction Add Malachite Green Start->Stop  30 min Hydrolysis   Read Read Absorbance (620 nm) Stop->Read  Complex Formation  

Caption: Step-by-step workflow for H⁺/K⁺-ATPase biochemical screening using colorimetric phosphate detection.

Detailed Protocol
  • Buffer Prep: Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂. Note: Do not add KCl yet.

  • Enzyme Loading: Dilute gastric vesicles in Assay Buffer to 50 µg/mL. Add 100 µL per well (96-well plate).

  • Compound Addition: Add 1 µL of test compound (this compound) at varying concentrations (Final: 0.1, 1, 10, 50, 100 µM).

    • Control: DMSO only (0% inhibition).

  • Pre-Incubation: Incubate for 30 minutes at 37°C . This allows the lipophilic quinoline to access the luminal vestibule of the enzyme.

  • Reaction Initiation: Add 20 µL of Start Solution (20 mM KCl + 2 mM ATP).

    • Mechanism:[4][5][6] K⁺ triggers the dephosphorylation step; P-CABs compete here.

  • Hydrolysis: Incubate for 30 minutes at 37°C.

  • Termination: Add 50 µL Malachite Green Reagent. This stops the enzymatic reaction and complexes with free inorganic phosphate (Pi).

  • Quantification: Incubate 15 mins at RT (color development) and read Absorbance at 620 nm .

Data Analysis: Calculate % Inhibition:



  • Expected Result: The intermediate typically shows weak inhibition (

    
    ) compared to Vonoprazan (
    
    
    
    ), confirming that the side-chain is essential for high-affinity binding.

Safety Profiling: Cytotoxicity Screen

Rationale: Quinoline derivatives can intercalate DNA or inhibit kinases (e.g., PI3K/mTOR). Before using this intermediate in large-scale synthesis, verify it does not possess acute cytotoxicity that could complicate handling or indicate off-target effects.

Cell Model
  • Cell Line: HepG2 (Human Liver Carcinoma) - relevant for metabolic toxicity.

  • Alternative: HCT116 (Colorectal) - sensitive to quinoline antiproliferative effects.

Protocol (CCK-8 / MTT)
  • Seeding: Seed HepG2 cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Replace media with serum-free media containing graded concentrations of the quinoline (1 – 100 µM).

  • Exposure: Incubate for 48 hours .

  • Development: Add 10 µL CCK-8 reagent (WST-8). Incubate 2 hours.

  • Readout: Measure OD at 450 nm.

Interpretation:

  • 
    :  Safe / Low Toxicity.
    
  • 
    :  Cytotoxic. Handle with high containment; indicates potential off-target kinase inhibition.
    

Mechanistic Context (P-CAB Pathway)

To understand why we test this scaffold, we must visualize its role in the acid secretion pathway.

PCAB_Mechanism Parietal_Cell Gastric Parietal Cell Pump_Active H+/K+-ATPase (Active Conformation) Parietal_Cell->Pump_Active Acid_Secretion H+ Secretion into Lumen Pump_Active->Acid_Secretion  Requires K+ Exchange   Target Target: K+ Binding Site Target->Pump_Active  Regulates   Vonoprazan Vonoprazan (Full Drug) Vonoprazan->Target  High Affinity Block   Intermediate 2-Chloro-8-methoxy- 4-methylquinoline (Scaffold) Intermediate->Target  Weak/Partial Binding  

Caption: Mechanism of Action. The quinoline scaffold (Intermediate) attempts to occupy the K⁺ binding site, but lacks the potency of the full Vonoprazan molecule.

References

  • Takeda Pharmaceutical Company. (2014). Vonoprazan fumarate (TAK-438): A novel potassium-competitive acid blocker.

  • Scott, D. R., et al. (1987). Characterization of the H+/K+-ATPase from Gastric Membrane Vesicles.Journal of Biological Chemistry.

  • Andersson, K., & Carlsson, E. (2005). Potassium-competitive acid blockers: A new alternative to proton pump inhibitors.[1]Digestion, 72(2-3), 109-113.

  • Zhang, Y., et al. (2024). Synthesis and Biological Activity of Quinoline Derivatives targeting PI3K/AKT/mTOR Pathways.ResearchGate.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 807583: 4-Chloro-8-methoxy-2-methylquinoline.[7](Note: Isomeric reference for structural data).

Sources

using 2-Chloro-8-methoxy-4-methylquinoline in antimalarial drug design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utilization of 2-Chloro-8-methoxy-4-methylquinoline as a strategic scaffold (intermediate) in the synthesis of next-generation antimalarial agents. Unlike classical 4-aminoquinolines (e.g., Chloroquine) or 8-aminoquinolines (e.g., Primaquine), this scaffold enables functionalization at the C2 position. This structural modification is critical for bypassing the Chloroquine Resistance Transporter (PfCRT) efflux mechanism while retaining the 8-methoxy group essential for gametocytocidal activity (transmission blocking).

Section 1: Chemical Rationale & Pharmacophore Strategy

The this compound molecule acts as an electrophilic "warhead" for Nucleophilic Aromatic Substitution (


). Its design integrates three critical features:
  • 2-Chloro Position: Allows for the attachment of basic polyamine side chains. This basicity is required for accumulation in the acidic digestive vacuole (DV) of the parasite via pH trapping.

  • 8-Methoxy Group: A metabolic handle often associated with activity against latent liver stages (hypnozoites) and gametocytes, though it requires monitoring for hemolytic toxicity in G6PD-deficient populations.

  • 4-Methyl Group: Provides steric bulk and lipophilicity, influencing the molecule's binding kinetics to hematin.

Diagram 1: Strategic Functionalization Workflow

The following diagram illustrates the conversion of the 2-Chloro intermediate into a bioactive library.

SynthesisWorkflow Start 2-Chloro-8-methoxy- 4-methylquinoline (Scaffold) Condition Conditions: Neat/Ethanol, 120-140°C Reflux Start->Condition Reagent Diaminoalkane Linker (e.g., 1,4-diaminobutane) Reagent->Condition Intermediate Transition State (Meisenheimer Complex) Condition->Intermediate SNAr Attack Product 2-Amino-8-methoxy- 4-methylquinoline Derivative (Active Drug) Intermediate->Product -HCl (Elimination)

Caption: Reaction pathway for the displacement of the 2-Chloro group by amine nucleophiles to generate the active pharmacophore.

Section 2: Synthetic Protocol (Functionalization)

Objective: Synthesize a library of 2-amino-substituted quinolines to optimize lipophilicity and basicity.

Materials
  • Substrate: this compound (Purity >98%).

  • Nucleophile:

    
    -diaminoalkanes (e.g., 1,3-diaminopropane, 1,4-diaminobutane).
    
  • Solvent: Ethanol (anhydrous) or neat (solvent-free).

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (if not reacting neat).
Step-by-Step Methodology
  • Stoichiometry: In a round-bottom flask, combine 1.0 equivalent of this compound with 5.0 equivalents of the diamine.

    • Expert Insight: Excess diamine is crucial to prevent the formation of "dimers" (bis-quinolines), where the diamine reacts with two quinoline rings.

  • Thermal Activation:

    • Method A (Solvent): Reflux in ethanol for 12–24 hours.

    • Method B (Neat - Preferred for low reactivity): Heat the mixture to 130–140°C in a sealed pressure tube for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase:

    
    :MeOH:NH
    
    
    
    90:9:1). The starting material (high
    
    
    , non-polar) should disappear, replaced by a lower
    
    
    amine product.
  • Workup (Alkaline Extraction):

    • Cool reaction to room temperature.[1]

    • Dilute with dichloromethane (DCM) and wash with 5%

      
       (aq).
      
    • Critical Step: Wash the organic layer copiously with water to remove the excess unreacted diamine.

  • Purification: Dry over anhydrous

    
    , concentrate, and purify via flash column chromatography (Silica gel, gradient elution with MeOH/DCM).
    

Section 3: Biological Evaluation (Self-Validating Systems)

To validate the antimalarial efficacy, two parallel assays must be performed: one mechanistic (target engagement) and one phenotypic (cell death).

Protocol A: -Hematin Inhibition Assay (Target Engagement)

Quinolines kill parasites by preventing the detoxification of free heme (toxic) into hemozoin (safe pigment). This assay quantifies that inhibition.

Reagents:

  • Hemin chloride (dissolved in DMSO).[2]

  • Acetate buffer (0.5 M, pH 5.0).

  • Pyridine solution (50% v/v in HEPES).

Workflow:

  • Incubation: Mix 100

    
    L of Hemin fraction (final conc. 100 
    
    
    
    M) with the test drug (0–50
    
    
    M) in acetate buffer.
  • Polymerization: Incubate at 60°C for 24 hours. This mimics the acidic environment of the parasite's digestive vacuole.

  • Quantification: Add 200

    
    L of Pyridine solution.
    
    • Logic: Pyridine coordinates with unpolymerized free heme to form a complex that absorbs at 405 nm. It does not dissolve polymerized hemozoin.

  • Readout: Measure Absorbance (

    
    ). Higher absorbance = High Free Heme = Strong Drug Inhibition .
    
Diagram 2: Mechanism of Action & Assay Logic

HemeMechanism cluster_assay Assay Readout (405 nm) Hemoglobin Hemoglobin (Host Cell) FreeHeme Free Heme (Fe2+/Fe3+) (Highly Toxic ROS Generator) Hemoglobin->FreeHeme Proteolysis in Digestive Vacuole Hemozoin Hemozoin (Beta-Hematin) (Inert Crystal) FreeHeme->Hemozoin Natural Detoxification Complex Heme-Drug Complex (Toxic to Parasite) FreeHeme->Complex Drug Intercalation Low Absorbance Low Absorbance Hemozoin->Low Absorbance Pyridine cannot bind Crystal Drug 2-Amino-Quinoline Derivative Drug->Complex Blocks Polymerization High Absorbance High Absorbance Complex->High Absorbance Pyridine binds Free Heme

Caption: The drug prevents the conversion of toxic heme into inert hemozoin.[3][4] The assay detects the remaining free heme.

Protocol B: SYBR Green I Fluorescence Assay (Phenotypic Screen)

This assay measures parasite proliferation by quantifying DNA content.[2]

Materials:

  • P. falciparum cultures (strains 3D7 for sensitive, Dd2/W2 for resistant).[3]

  • SYBR Green I nucleic acid stain.[2]

  • Lysis Buffer (Tris-HCl, EDTA, Saponin, Triton X-100).

Procedure:

  • Plating: Distribute synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the drug.

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (

    
    ).
    
  • Lysis & Staining: Add 100

    
    L of Lysis Buffer containing SYBR Green I. Incubate for 1 hour in the dark.
    
  • Detection: Read fluorescence (Excitation: 485 nm, Emission: 535 nm).

  • Analysis: Plot Fluorescence vs. Log[Concentration] to determine the

    
    .
    

Section 4: Data Interpretation & Troubleshooting

Table 1: Expected Performance Metrics
ParameterTarget ValueInterpretation

(3D7)
< 50 nMPotent activity against sensitive strains.

(Dd2)
< 100 nMPotent activity against resistant strains.
Resistance Index (RI) < 2.0

. Low RI indicates the drug bypasses resistance mechanisms.

-Hematin Inhibition

< 3 eq
Drug efficiently binds heme; confirms mechanism of action.
Troubleshooting Guide
  • Problem: Low yield in synthesis.

    • Solution: The 2-chloro position is less reactive than the 4-chloro position. Increase temperature to 140°C or use phenol as a proton shuttle catalyst.

  • Problem: High background in SYBR Green assay.

    • Solution: Ensure complete lysis of RBCs. Hemoglobin quenches fluorescence; wash plates if necessary or optimize Saponin concentration.

References

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds. ACS Omega. (2021).[5] Discusses the tolerance of methyl substitutions on the quinoline ring and SAR studies.

  • SYBR Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites. Methods in Molecular Biology. (2017). The definitive protocol for the phenotypic screening described in Protocol B.

  • Antimalarial Activity of Highly Coordin

    
    -Hematin Crystallization. ACS Omega. (2022). Provides the detailed methodology for the Heme Polymerization Inhibition assay. 
    
  • Quinoline Antimalarials Decrease the R

    
    -Hematin Formation. Journal of Inorganic Biochemistry. (2001). Fundamental grounding for the mechanism of action depicted in Diagram 2. 
    
  • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine. Malaria Research and Treatment. (2013). Reviews the structural modifications (SAR) required to overcome resistance.

Sources

Structural Elucidation and Purity Assessment of 2-Chloro-8-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QZN-2024-02

Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.[1] Scope: Detailed protocols for the identification, structural confirmation, and impurity profiling of 2-Chloro-8-methoxy-4-methylquinoline using LC-MS/MS and


H/

C NMR.

Introduction & Compound Profile

The quinoline scaffold is a cornerstone in medicinal chemistry, appearing in antimalarials (chloroquine) and kinase inhibitors.[1] This compound (CAS: 89445-80-7) serves as a critical electrophilic intermediate. The C2-chlorine atom is highly reactive toward nucleophilic aromatic substitution (


), allowing for the introduction of amines or alkoxides, while the 8-methoxy and 4-methyl groups modulate lipophilicity and metabolic stability.[1]

This guide addresses the specific analytical challenges of this molecule:

  • Regiochemistry: Confirming the chlorine is at C2 and not C4 (common in quinoline synthesis).

  • Substituent Verification: Validating the integrity of the 8-methoxy group.

  • Impurity Profiling: Detecting the hydrolyzed starting material (2-quinolone).[1]

Compound Specifications
PropertyValue
Formula

Molecular Weight 207.66 g/mol
Monoisotopic Mass 207.0451 Da (

)
Appearance Off-white to pale yellow solid
Solubility Soluble in

, DMSO, MeOH; Insoluble in water

Method 1: Mass Spectrometry (LC-MS) Analysis

Theoretical Grounding: The Chlorine Signature

In mass spectrometry, this molecule provides a self-validating spectral feature: the chlorine isotope pattern.[1] Natural chlorine exists as


 (75.77%) and 

(24.23%).[1] Therefore, the molecular ion cluster must exhibit a 3:1 intensity ratio between the

208 (

) and

210 (

) peaks.[1] Deviation from this ratio indicates co-eluting impurities or lack of halogenation.[1]
Experimental Protocol
  • Instrument: Q-TOF or Triple Quadrupole MS coupled with UHPLC.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,

    
     mm, 1.8 µm).[1]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).[1]

    • B: Acetonitrile + 0.1% FA.[1]

    • Note: FA is essential to protonate the quinoline nitrogen (

      
      ), ensuring efficient ionization in ESI(+).[1]
      
  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

Fragmentation Logic (MS/MS)

Fragmentation of 8-methoxyquinolines follows a distinct pathway useful for structural confirmation [1].

  • Loss of Chlorine: The C-Cl bond is relatively weak.[1] Expect a transition of

    
     (Loss of HCl/Cl).[1]
    
  • The "8-Methoxy" Signature: Unique to 8-methoxyquinolines is the loss of the methyl radical from the methoxy group, or the loss of formaldehyde (

    
    , 30 Da).[1]
    
  • The "M-3" Phenomenon: Literature on oxygenated quinolines suggests a characteristic loss of 3 hydrogens (M-3) specifically from the 8-methoxy substituent, likely stabilized by the ring nitrogen [1].[1]

Data Summary Table: MS Transitions | Precursor Ion (


) | Fragment (

) | Loss Entity | Structural Insight | | :--- | :--- | :--- | :--- | | 208.05 (

) | 172.08 |

| Confirms presence of Chlorine. | | 208.05 | 193.02 |

| Cleavage of methoxy methyl or 4-methyl. | | 208.05 | 178.04 |

| Formaldehyde loss specific to methoxy groups.[1] |
Workflow Visualization

MS_Workflow Sample Sample Solution (MeOH/H2O) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Source Protonation [M+H]+ LC->ESI MS1 MS1 Spectrum Check Isotope Pattern ESI->MS1 Decision Ratio 208:210 approx 3:1? MS1->Decision Fail FAIL: Not Chlorinated or Impure Decision->Fail No Pass PASS: Chlorine Confirmed Decision->Pass Yes MS2 MS/MS Fragmentation (CID) Pass->MS2 Frag1 Fragment 172 (Loss of Cl) MS2->Frag1 Frag2 Fragment 178/193 (Methoxy Check) MS2->Frag2

Figure 1: LC-MS decision matrix for validating the chlorinated quinoline structure.

Method 2: NMR Spectroscopy[10]

Theoretical Grounding: The "Three Singlet" Rule

The regiochemistry of this compound is most easily validated by identifying three distinct singlets in the proton spectrum.

  • 4-Methyl: A singlet at high field (aliphatic).[1]

  • 8-Methoxy: A singlet shifted downfield by oxygen.[1]

  • H3 Proton: A critical diagnostic.[1] In 4-substituted quinolines, the H3 proton is isolated (no neighbors for coupling), appearing as a singlet in the aromatic region.[1]

Experimental Protocol
  • Solvent: Deuterated Chloroform (

    
    ) is preferred.[1] It prevents H-bonding broadening often seen in DMSO and provides sharp resolution for the methyl groups.[1]
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Frequency: 400 MHz or higher recommended to resolve aromatic coupling.[1]

Predicted Spectral Assignment

Based on substituent increment rules and analogous quinoline data [2][3]:

Proton (


) NMR Data 
| Position | Shift (

, ppm) | Multiplicity | Integration | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | 4-Me | 2.65 - 2.70 | Singlet (s) | 3H | Characteristic aryl-methyl on electron-deficient ring. | | 8-OMe | 4.00 - 4.10 | Singlet (s) | 3H | Deshielded by direct oxygen attachment. | | H3 | 7.25 - 7.35 | Singlet (s) | 1H | Diagnostic: Isolated between Cl(C2) and Me(C4).[1] | | H7 | 7.05 - 7.15 | Doublet (d) | 1H | Ortho to OMe (shielding/resonance effects).

Hz.[1][3] | | H6 | 7.40 - 7.50 | Triplet (t/dd) | 1H | Meta to OMe. | | H5 | 7.60 - 7.70 | Doublet (d) | 1H | Para to OMe. |

Carbon (


) NMR Key Signals 
  • C2: ~150 ppm (Deshielded by N and Cl).[1]

  • C8: ~155 ppm (Deshielded by Oxygen).[1]

  • C4-Me: ~18-19 ppm.

  • C8-OMe: ~56 ppm.[1]

Logic Visualization

NMR_Logic Spectrum 1H NMR Spectrum (CDCl3) Region1 Aliphatic Region (2.0 - 4.5 ppm) Spectrum->Region1 Region2 Aromatic Region (7.0 - 8.0 ppm) Spectrum->Region2 Check1 Identify Singlet ~2.7 ppm (3H) Region1->Check1 Check2 Identify Singlet ~4.0 ppm (3H) Region1->Check2 Check3 Identify Singlet ~7.3 ppm (1H) Region2->Check3 SubCheck Check Splitting (d, t, d) Region2->SubCheck Assign1 Confirms 4-Methyl Check1->Assign1 Assign2 Confirms 8-Methoxy Check2->Assign2 Assign3 Confirms H3 (Proves 2-Cl, 4-Me substitution) Check3->Assign3

Figure 2: Step-by-step logic for assigning the NMR spectrum.

Impurity Profiling: The Hydrolysis Risk[1]

A common impurity in the synthesis of 2-chloroquinolines (often via


 treatment of quinolones) is the starting material or hydrolysis product: 8-methoxy-4-methylquinolin-2(1H)-one .

Differentiation Protocol:

  • MS: The impurity has Mass

    
     (
    
    
    
    ) and lacks the chlorine isotope pattern.[1]
  • NMR: The impurity will show a broad singlet for the N-H proton (~10-12 ppm) if run in DMSO-

    
    .[1] In 
    
    
    
    , the H3 proton of the quinolone usually shifts upfield (~6.5-6.7 ppm) compared to the chloro-derivative (~7.3 ppm) due to the loss of the electron-withdrawing chlorine and the change in ring aromaticity.[1]

References

  • Clugston, D. M., & MacLean, D. B. (1966).[1] Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781–788.[1] Link[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent increment calculations).

  • ChemicalBook. (n.d.).[1] 4-Methylquinoline NMR Data. Retrieved February 2, 2026.[1] Link

  • National Institutes of Health (NIH). (2020).[1] Substituent Effects on NMR Spectroscopy of Chroman-4-one Derivatives. Link

Sources

The Versatile Building Block: 2-Chloro-8-methoxy-4-methylquinoline in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern synthetic organic chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of complex molecules with significant biological activity. Among the plethora of quinoline derivatives, 2-chloro-8-methoxy-4-methylquinoline emerges as a particularly valuable and versatile building block. Its strategic substitution pattern, featuring a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 8-position, and a methyl group at the 4-position, offers a unique combination of reactivity and structural features that can be exploited for the synthesis of a wide array of intricate molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89445-80-7[1]
Molecular Formula C₁₁H₁₀ClNO[1]
Molecular Weight 207.66 g/mol [1]
Appearance Solid[1]
Boiling Point 333.4 °C at 760 mmHg[1]
Density 1.228 g/cm³[1]
InChI Key QNPCWPGFFYFJCJ-UHFFFAOYSA-N[1]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be achieved through a multi-step sequence, commencing from readily available starting materials. This route leverages classic heterocyclic chemistry reactions to construct the quinoline core, followed by a crucial chlorination step.

G A 2-Methoxyaniline C 8-Methoxy-4-methylquinolin-2(1H)-one A->C Conrad-Limpach Reaction B Ethyl Acetoacetate B->C D This compound C->D Chlorination (POCl3)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 8-Methoxy-4-methylquinolin-2(1H)-one

This protocol is adapted from the well-established Conrad-Limpach reaction for the synthesis of quinolin-4-ones.

Materials:

  • 2-Methoxyaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ice-water bath

  • Sodium bicarbonate solution (saturated)

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-methoxyaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv).

  • Heat the mixture to 140-150 °C for 2-3 hours to form the intermediate ethyl 3-(2-methoxyphenylamino)but-2-enoate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • For the cyclization step, slowly add the reaction mixture to preheated polyphosphoric acid (PPA) at 120-140 °C with vigorous stirring. Alternatively, the intermediate can be added to a high-boiling solvent such as Dowtherm A and heated to 250 °C.

  • Maintain the temperature for 30-60 minutes until the cyclization is complete (monitored by TLC).

  • Carefully pour the hot reaction mixture into a beaker containing a stirred slurry of ice and water.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry in an oven at 60-80 °C.

  • The crude 8-methoxy-4-methylquinolin-2(1H)-one can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Synthesis of this compound

The conversion of the quinolin-2-one to the 2-chloroquinoline is a critical step, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]

Materials:

  • 8-Methoxy-4-methylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice-water bath

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or Chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-methoxy-4-methylquinolin-2(1H)-one (1.0 equiv) in phosphorus oxychloride (POCl₃) (5-10 equiv).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and hazardous step.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Characterization of this compound

Expected Analytical Data:

  • ¹H NMR: Resonances for the methyl group (singlet, ~2.5 ppm), methoxy group (singlet, ~4.0 ppm), and aromatic protons in the range of 7.0-8.0 ppm.

  • ¹³C NMR: Signals for the methyl carbon (~18-20 ppm), methoxy carbon (~56 ppm), and aromatic/heteroaromatic carbons in the range of 110-160 ppm.

  • Mass Spectrometry (MS): A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C=C, C=N, and C-O stretching vibrations.

Applications in Complex Molecule Synthesis

The utility of this compound as a building block stems from the reactivity of the C2-chloro substituent, which readily participates in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-withdrawing nature of the quinoline ring system activates the C2-position towards nucleophilic attack, allowing for the displacement of the chloride ion by a variety of nucleophiles.[6][7]

G A 2-Chloro-8-methoxy- 4-methylquinoline C 2-Substituted-8-methoxy- 4-methylquinoline A->C Base, Solvent, Heat B Nucleophile (Nu-H) e.g., R-NH2, R-OH, R-SH B->C

Caption: General scheme for nucleophilic aromatic substitution.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), and a base (2.0-3.0 equiv).

  • Add the appropriate solvent to dissolve or suspend the reactants.

  • Seal the vessel and heat the reaction mixture to 80-150 °C for several hours to overnight. Microwave irradiation can often accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoline core and an aryl or vinyl group from a boronic acid or ester.[8][9][10][11][12][13]

G A 2-Chloro-8-methoxy- 4-methylquinoline C 2-Aryl/Vinyl-8-methoxy- 4-methylquinoline A->C Pd Catalyst, Ligand, Base, Solvent, Heat B Aryl/Vinyl Boronic Acid or Ester B->C

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl or vinyl boronic acid/ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the boronic acid/ester, the palladium catalyst, and the base.

  • De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times.

  • Add the de-gassed solvent(s).

  • Heat the reaction mixture to 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

The Buchwald-Hartwig amination provides an alternative and often milder method for C-N bond formation compared to traditional SₙAr reactions, with a broader substrate scope.[14][15]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

The Sonogashira coupling is a reliable method for the formation of a C-C bond between the quinoline and a terminal alkyne, introducing a valuable functional group for further transformations.[10][11][14][16]

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst, 1-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine) (solvent and base)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the chosen solvent and amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Application in Drug Discovery: Synthesis of FAK Inhibitors

The 2-amino-8-methoxy-4-methylquinoline core, readily accessible from this compound via amination, is a key structural motif in several potent kinase inhibitors. A notable example is GSK2256098, a focal adhesion kinase (FAK) inhibitor that has been investigated for the treatment of various cancers.[3][5][6][12][17][18][19] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it an attractive target for cancer therapy.[5]

G A 2-Chloro-8-methoxy- 4-methylquinoline C 2-Amino-8-methoxy- 4-methylquinoline A->C Buchwald-Hartwig Amination B 2,4-Disubstituted Pyrimidine D GSK2256098 (FAK Inhibitor) B->D C->D Coupling Reaction

Caption: Synthetic approach to FAK inhibitors like GSK2256098.

The synthesis of GSK2256098 and its analogs highlights the strategic importance of this compound as a starting material for accessing complex and medicinally relevant molecules. The methoxy group at the 8-position can also serve as a handle for further functionalization or can be deprotected to the corresponding phenol, offering additional avenues for structural diversification.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its well-defined reactivity, particularly at the C2-position, allows for the strategic introduction of a wide range of substituents through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their pursuit of novel chemical entities with potential applications in drug discovery and materials science. The successful application of this building block in the synthesis of kinase inhibitors underscores its significance in the development of next-generation therapeutics.

References

  • Boulcina, R., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(11), o4288.
  • Nemez, D. B., et al. (2023). Canadian Journal of Chemistry.
  • Zhang, L., et al. (2018). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Li, W., et al. (2021).
  • Abdel-Wahab, B. F., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
  • Das, S., et al. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society.
  • Al-Blewi, F. F., et al. (2020).
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Al-Zoubi, R. M., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Loaiza, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • Royal Society of Chemistry. Supporting Information. [Link]

  • Anderson, K. W., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry.
  • Dao, P., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry Letters.
  • M. D. Schaller. (2010). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Clinical Cancer Research.
  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

  • ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Tan, L., et al. (2012). Discovery and characterization of novel allosteric FAK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

  • Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. 1H (a) and 13C (b) NMR spectra of.... [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

Sources

Application Note: Cytotoxicity Profiling of 2-Chloro-8-methoxy-4-methylquinoline via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the standardized protocol for assessing the cytotoxic potential of 2-Chloro-8-methoxy-4-methylquinoline (CAS: 89445-80-7) using the MTT colorimetric assay.

The quinoline scaffold is a privileged structure in medicinal chemistry, often exhibiting potent anticancer, antimalarial, and antimicrobial properties. However, the specific physicochemical properties of this compound—specifically its lipophilicity and planar aromatic structure—introduce experimental variables that standard "kit-based" protocols often overlook.

Scientific Rationale: The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[1] Therefore, this protocol measures metabolic activity as a proxy for cellular viability.[1][2][3]

Critical Caution: Quinoline derivatives can occasionally exhibit intrinsic redox activity or fluorescence. This protocol includes specific "Trustworthiness Checks" to validate that the compound itself does not chemically reduce MTT or interfere with absorbance readings, ensuring data integrity.

Pre-Assay Considerations & Mechanism

Solubility & Stability

This compound is a hydrophobic small molecule.

  • Vehicle: Dimethyl sulfoxide (DMSO) is the required solvent. Ethanol is not recommended due to volatility and lower solubility limits for this specific scaffold.

  • Stock Solution: Prepare a 10 mM to 100 mM master stock in sterile DMSO.

  • Storage: Store stock aliquots at -20°C, protected from light. Quinolines can be photosensitive; wrap tubes in aluminum foil.

Mechanistic Pathway

The following diagram illustrates the biological logic of the assay and the critical points where the compound interacts with the system.

MTT_Mechanism Compound 2-Chloro-8-methoxy- 4-methylquinoline Cell Viable Cell (Mitochondria) Compound->Cell Incubation (24-72h) MTT MTT Reagent (Yellow, Soluble) Compound->MTT Potential Chemical Reduction (Artifact) Enzyme NAD(P)H Oxidoreductases Cell->Enzyme Metabolic Activity MTT->Enzyme Substrate Formazan Formazan Crystals (Purple, Insoluble) Enzyme->Formazan Reduction Signal Absorbance (570 nm) Formazan->Signal Solubilization (DMSO)

Caption: Figure 1. Mechanistic pathway of the MTT assay. The red dashed line indicates a potential false-positive artifact where the compound directly reduces MTT without cellular enzymes—a critical control point addressed in this protocol.

Materials & Reagents

ReagentSpecificationStorage
Test Compound This compoundRoom Temp (Solid), -20°C (DMSO Stock)
MTT Reagent 5 mg/mL in PBS (0.22 µm filtered)4°C (Dark). Discard if green/grey.
Solubilization Buffer 100% DMSO (Molecular Biology Grade)Room Temp
Cell Culture Media DMEM or RPMI + 10% FBS (Cell line dependent)4°C
Positive Control Doxorubicin or Cisplatin (Standard cytotoxic agents)-20°C

Detailed Experimental Protocol

Phase 1: Cell Seeding (Day 0)

Objective: Establish a healthy monolayer in the log-growth phase.

  • Harvest Cells: Trypsinize adherent cells (e.g., HeLa, MCF-7, HCT116) and count using a hemocytometer.

  • Calculate Density: Optimal density ensures cells remain in log phase throughout the assay.

    • Fast growing (e.g., HeLa): 3,000 - 5,000 cells/well.

    • Slow growing (e.g., MCF-7): 8,000 - 10,000 cells/well.

  • Plating: Dispense 100 µL of cell suspension into 96-well plates.

  • Blanking: Leave column 1 empty (media only) as a blank control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)

Objective: Expose cells to the quinoline derivative while maintaining solvent consistency.

  • Visual Check: Confirm cells are attached and healthy (flattened morphology).

  • Preparation of Working Solutions:

    • Dilute the DMSO stock into culture media.

    • Critical Rule: The final DMSO concentration on cells must be ≤ 0.5% (v/v) (preferably 0.1%) to avoid solvent toxicity.

    • Serial Dilution: Prepare a 1:2 or 1:3 dilution series. A typical range for quinolines is 0.1 µM to 100 µM.

Table 1: Example Dilution Scheme (for 100 µM Top Concentration)

Tube Stock Source Media Volume Final Conc. Final DMSO %
1 2 µL of 10 mM Stock 198 µL 100 µM 1.0% (dilute 1:2 on plate -> 0.5%)
2 100 µL of Tube 1 200 µL 33.3 µM 0.33%
3 100 µL of Tube 2 200 µL 11.1 µM 0.11%

| ... | ... | ... | ... | ... |[4][5][6]

  • Treatment: Remove old media (carefully) or add 100 µL of 2X concentrated drug solution to the existing 100 µL media.

  • Controls (Mandatory):

    • Vehicle Control: Media + DMSO (matching the highest concentration used in treatment).

    • Positive Control:[2][7] Cells treated with a known killer (e.g., 10 µM Doxorubicin).

    • Interference Control (Cell-Free): Add the highest concentration of this compound to wells without cells (media only). This checks if the drug reacts with MTT.[1][8]

Phase 3: MTT Incubation (Day 2/3)

Objective: Metabolic conversion.

  • Duration: Treat cells for the desired time (typically 24, 48, or 72 hours).

  • Pre-MTT Check: Examine wells under a microscope.

    • Note: If you see needle-like crystals, the quinoline compound has precipitated. The assay is invalid at this concentration. Lower the concentration.

  • Addition: Add 10-20 µL of MTT stock (5 mg/mL) to each well. Final concentration should be ~0.5 mg/mL.[2]

  • Incubation: Return to incubator for 2 to 4 hours . Check for purple punctate crystals inside cells.[2][3]

Phase 4: Solubilization & Measurement

Objective: Quantify formazan.[2]

  • Media Removal: Carefully aspirate the media containing MTT.

    • Why? The quinoline compound might interfere with absorbance if left in solution. Removing media removes the drug.

    • Caution: Do not suck up the purple crystals. If cells are loosely attached, spin the plate (1000 rpm, 5 min) before aspiration.

  • Solubilization: Add 100-150 µL of DMSO to each well.

  • Mixing: Shake the plate on an orbital shaker for 10-15 minutes protected from light.

  • Reading: Measure absorbance at 570 nm .

    • Reference Wavelength: Measure at 630 nm (background) and subtract this value:

      
      .
      

Workflow Visualization

Protocol_Workflow Start Start: Cell Seeding (Day 0) Check1 Visual Check: Attachment & Morphology Start->Check1 Treat Compound Treatment (Serial Dilution) Check1->Treat Incubate Incubation (24 - 72 Hours) Treat->Incubate PrecipCheck Microscopy Check: Precipitation? Incubate->PrecipCheck PrecipCheck->Treat Crystals Found (Reduce Conc) AddMTT Add MTT Reagent (3-4 Hours) PrecipCheck->AddMTT No Crystals RemoveMedia Aspirate Media (Remove Drug) AddMTT->RemoveMedia Solubilize Add DMSO (Dissolve Crystals) RemoveMedia->Solubilize Read Read Absorbance (570 nm - 630 nm) Solubilize->Read

Caption: Figure 2. Operational workflow for the MTT assay. The diamond node represents a critical "Stop/Go" decision point based on compound solubility.

Data Analysis & Interpretation

Calculate the percentage of cell viability using the following formula:



IC50 Determination: Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).[2] Use non-linear regression (Sigmoidal dose-response, variable slope) to calculate the IC50.

Interpretation Guide:

  • IC50 < 10 µM: Potent cytotoxic activity (Promising for anticancer leads).

  • IC50 10 - 50 µM: Moderate activity.

  • IC50 > 100 µM: Considered inactive or non-toxic.

Troubleshooting & Trustworthiness

IssueCauseSolution
High Background in Cell-Free Wells Compound reduces MTT directly.Crucial: If the "Interference Control" (Phase 2, Step 4) turns purple, the MTT assay is invalid for this compound. Switch to an ATP-based assay (e.g., CellTiter-Glo) which uses a different chemistry.
Precipitation Compound insolubility in aqueous media.Check wells before adding MTT. If crystals exist, data is artifactual. Lower the max concentration or increase serum % (proteins bind drug).
Erratic Replicates Pipetting error or evaporation.Use a multichannel pipette. Fill edge wells with PBS (evaporation barrier) and do not use them for data.
Low Signal Low metabolic rate or low cell number.Increase seeding density or incubation time with MTT.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 807583, 4-Chloro-8-methoxy-2-methylquinoline. Retrieved from [Link]

  • Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology. Retrieved from [Link]

  • Stockert, J. C., et al. (2012). Assays for viability: a methodological review. Acta Histochemica. (Provides mechanistic grounding for tetrazolium reduction).[1][3]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 2-Chloro-8-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). 2-Chloro-8-methoxy-4-methylquinoline (CMMQ) represents a high-value intermediate due to its unique trifunctional nature:

  • C2-Chloro Position: A highly reactive electrophilic site suitable for

    
     and Pd-catalyzed cross-couplings.
    
  • C8-Methoxy Group: An electron-donating handle that modulates lipophilicity and can be unmasked to a phenol for metalloenzyme chelation.

  • C4-Methyl Group: Provides steric bulk to restrict rotation in the active site and serves as a metabolic handle.

This guide details the derivatization of CMMQ to access novel chemical space with enhanced anticancer (targeting PI3K/mTOR pathways) and antimicrobial (targeting DNA gyrase/topoisomerase) profiles.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the derivatization logic employed in this guide.

SAR_Logic Scaffold 2-Chloro-8-methoxy- 4-methylquinoline C2_Pos C2-Position (Cl) 'The Warhead' Scaffold->C2_Pos Major Reactivity C8_Pos C8-Position (OMe) 'The Tuner' Scaffold->C8_Pos C4_Pos C4-Position (Me) 'The Anchor' Scaffold->C4_Pos Target_Cancer Anticancer Activity (PI3K/mTOR inhibition) C2_Pos->Target_Cancer Buchwald-Hartwig (Bulky Amines) Target_Micro Antimicrobial Activity (Membrane/DNA targeting) C2_Pos->Target_Micro Suzuki Coupling (Biaryls) C8_Pos->Target_Micro Demethylation -> Chelation (8-OH)

Figure 1: SAR Logic Map detailing the functional zones of the CMMQ scaffold and their downstream biological impacts.

Experimental Protocols

Protocol A: C2-Amination via Buchwald-Hartwig Cross-Coupling

Objective: Introduction of bulky secondary amines (e.g., morpholines, piperazines) to enhance solubility and target kinase domains (PI3K/AKT). Mechanism: Pd-catalyzed C-N bond formation. This is superior to standard


 for electron-rich amines or sterically hindered substrates [1].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner: N-Boc-piperazine or Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)[1][2]
    
  • Ligand: XPhos or BINAP (4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Charge Reagents: Add CMMQ (1.0 eq), the amine (1.2 eq),

    
     (1.5 eq), and the Phosphine Ligand (4 mol%) to the flask.
    
  • Catalyst Addition: Add

    
     (2 mol%) last to prevent premature catalyst decomposition.
    
  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to CMMQ) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Checkpoint: The starting material (Rf ~0.6) should disappear, replaced by a polar fluorescent spot (Rf ~0.3).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc/Hexane).

Critical Note: For amines with low nucleophilicity, switching the base to


 and using 1,4-Dioxane at 110°C often improves yields [5].
Protocol B: C2-Arylation via Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl derivatives to expand the hydrophobic surface area, crucial for intercalating into bacterial DNA or binding hydrophobic pockets in enzymes [4].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid derivatives (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine DME and Water. Degas by bubbling Nitrogen through the solvent for 20 minutes (Sparging). Oxygen is the enemy of this reaction.

  • Assembly: Add CMMQ, Boronic Acid, and

    
     to the vial under a nitrogen stream.
    
  • Activation: Add the aqueous

    
     solution.
    
  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours.

    • Optimization: Microwave irradiation at 120°C for 20 minutes can replace conventional heating for high-throughput library generation [4].

  • Extraction: Dilute with water (20 mL) and extract with Dichloromethane (3 x 15 mL).

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: Many biaryl products crystallize from cold Ethanol. If not, proceed to column chromatography.

Data Analysis & Validation

Successful derivatization must be validated using a multi-modal approach.

Table 1: Expected Analytical Signatures

TechniqueParameterExpected Observation (Derivative vs. Parent)
1H NMR C2-H SignalDisappearance. The parent has no C2-H, but C3-H (singlet/doublet ~7.3 ppm) will shift upfield upon amination (shielding effect).
1H NMR C8-OMeRetention. Singlet at ~4.0 ppm (3H) confirms the methoxy group is intact (unless intentionally demethylated).
LC-MS M+1 PeakMass Shift. Parent (207.6 Da)

Product Mass. Look for characteristic Cl isotope pattern (3:1) disappearance in the product.
Melting Point ThermalChange. Derivatives typically show distinct, sharp melting points differing from the parent (98-100°C).
Biological Screening Workflow

Once synthesized, compounds should be screened according to the following logic flow to determine "enhanced activity."

Workflow Start Purified Derivative (>95% Purity) QC QC Check (LC-MS / NMR) Start->QC Split Assay Selection QC->Split Pass Cancer MTT Assay (HCT116 / PANC-1) Split->Cancer Bulky/Kinase Targeted Micro MIC Determination (S. aureus / E. coli) Split->Micro Biaryl/Planar Hit_Cancer Hit: IC50 < 1 µM Cancer->Hit_Cancer Validation Hit_Micro Hit: MIC < 10 µg/mL Micro->Hit_Micro Validation

Figure 2: Screening workflow for validating enhanced biological activity post-derivatization.

References

  • Buchwald-Hartwig Amination Overview & Ligand Selection Source: WuXi AppTec / ACS Publications URL:[Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline Source: National Institutes of Health (PMC) URL:[Link]

  • Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI (Molecules) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives Source: ResearchGate URL:[3][4][Link]

  • Reaction Conditions for Buchwald-Hartwig Couplings Source: Common Organic Chemistry URL:[Link]

Sources

A Comprehensive Guide to the Quantitative Analysis of 2-Chloro-8-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides detailed analytical methods for the accurate quantification of 2-Chloro-8-methoxy-4-methylquinoline, a key heterocyclic compound relevant in chemical synthesis and pharmaceutical research. We present two primary instrumental methods: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and quality control, and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for structural confirmation and trace-level detection. Furthermore, this guide details the necessary protocols for the validation of these analytical procedures in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity, reliability, and regulatory compliance.[1][2]

Introduction and Physicochemical Profile

This compound (CAS No. 89445-80-7) is a substituted quinoline derivative.[] Quinoline and its derivatives are foundational structures in the development of various dyes, synthetic intermediates, and pharmacologically active agents.[4][5] The presence of chloro, methoxy, and methyl functional groups makes this molecule a versatile building block.[6] Given its potential role as a starting material or intermediate in multi-step syntheses, the ability to accurately quantify its purity and concentration is paramount for ensuring the quality, safety, and efficacy of final products.[7]

This document serves as a practical guide for researchers, providing field-proven protocols that are designed to be self-validating, ensuring that the generated data is fit for its intended purpose.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 89445-80-7[]
Molecular Formula C₁₁H₁₀ClNO[][9]
Molecular Weight 207.66 g/mol [][9]
Physical Form Solid[9]
Melting Point 80-85 °C[9]
Boiling Point 333.4 °C at 760 mmHg[]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Rationale

Reversed-phase HPLC is the workhorse method for the analysis of moderately polar to non-polar small molecules. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte, this compound, is sufficiently non-polar to be retained on the C18 column and is eluted by a mixture of an organic solvent (acetonitrile) and water.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its excellent hydrophobic retention of aromatic compounds like quinolines.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile (ACN) is chosen for its low UV cutoff, allowing for detection at lower wavelengths, and its efficient elution strength for this class of compounds.

  • Acidic Modifier (Formic Acid): Quinoline contains a basic nitrogen atom. The addition of a small amount of acid (0.1% formic acid) to the mobile phase protonates this nitrogen. This is a critical step to prevent peak tailing by minimizing interactions with residual acidic silanol groups on the silica-based stationary phase, ensuring a sharp and symmetrical peak.[10][11] Formic acid is also volatile, making this method compatible with mass spectrometry (LC-MS) if desired.[10]

  • UV Detection: The conjugated quinoline ring system is a strong chromophore, exhibiting significant UV absorbance, which allows for sensitive and robust detection.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (≥97% purity).[9]

  • Acetonitrile (HPLC grade).

  • Formic Acid (LC-MS grade).

  • Ultrapure Water.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water (Diluent).

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh the sample material, dissolve in the diluent, and dilute to a final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Run a blank (diluent) injection first to ensure a clean baseline.

    • Inject the prepared standards and samples.

Table 2: Recommended HPLC-UV Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B2-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-15 min: 40% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (or determine λmax via DAD scan)
Run Time 15 minutes
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution (ACN/Water Diluent) A->B C Filtration (0.45 µm Syringe Filter) B->C D HPLC System C->D Inject E C18 Column (Separation) D->E F UV Detector (Quantification) E->F G Chromatography Data System (CDS) F->G H Peak Integration & Calibration G->H I Final Report (Concentration/Purity) H->I

Figure 1: HPLC-UV analysis workflow for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds.[12] The analyte is vaporized and separated based on its boiling point and interaction with a capillary column before being fragmented and detected by the mass spectrometer.

Causality Behind Experimental Choices:

  • Thermal Stability: With a melting point of 80-85 °C and a boiling point over 300 °C, the analyte is sufficiently stable for GC analysis without decomposition.[][9]

  • Stationary Phase (5% Phenyl Polysiloxane): A low-polarity column (e.g., DB-5ms or equivalent) is chosen as a general-purpose column for separating a wide range of semi-volatile organic compounds.

  • Split Injection: A split injection mode is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks for quantitative analysis.

  • Temperature Programming: A temperature ramp is employed to ensure that the analyte elutes as a focused band, providing good peak shape and allowing for the separation of any potential impurities with different boiling points.

  • Electron Ionization (EI): Standard 70 eV electron ionization produces a reproducible fragmentation pattern that serves as a chemical fingerprint, allowing for definitive identification of the analyte by comparing the acquired mass spectrum to known patterns.[13][14]

  • Selected Ion Monitoring (SIM): For high-sensitivity quantification, SIM mode can be used. By monitoring only specific, characteristic ions of the analyte (e.g., the molecular ion and key fragment ions), the signal-to-noise ratio is significantly improved.

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and an electron ionization source.

  • Capillary Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane phase.

  • Reference Standard: this compound (≥97% purity).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Carrier Gas: Helium (99.999% purity).

Procedure:

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Ethyl Acetate.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with Ethyl Acetate.

  • Sample Preparation:

    • Accurately weigh the sample material, dissolve in Ethyl Acetate, and dilute to a final concentration within the calibration range.

  • GC-MS Conditions:

    • Inject the prepared standards and samples.

Table 3: Recommended GC-MS Operating Conditions

ParameterRecommended Setting
Injector Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 100 °C (hold 1 min)Ramp: 20 °C/min to 300 °CHold: 5 min at 300 °C
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (m/z 50-350) for identificationSIM mode for quantification (monitor m/z 207, 192, 164)
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve & Dilute (e.g., Ethyl Acetate) A->B C GC Injector (Vaporization) B->C Inject D Capillary Column (Separation) C->D E MS Detector (Ionization & Detection) D->E F Data System E->F G Spectrum Analysis (Identification) F->G H Peak Integration (Quantification) F->H

Figure 2: GC-MS analysis workflow for this compound.

Method Validation Protocol (ICH Q2(R2))

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[8] The following protocols are based on the ICH Q2(R2) guidelines and should be performed for the chosen analytical method (e.g., HPLC-UV).[2][15]

Validation Parameters and Rationale

A validated method provides trust in the reported results. Each parameter addresses a different aspect of the method's performance, creating a self-validating system.

Validation_Logic Center Validated Method (Fit for Purpose) Specificity Specificity (Analyte vs. Matrix) Center->Specificity Accuracy Accuracy (Closeness to True Value) Center->Accuracy Precision Precision (Result Agreement) Center->Precision Range Range Center->Range Linearity Linearity (Response vs. Conc.) Linearity->Range LOD LOD (Can Detect?) Precision->LOD LOQ LOQ (Can Quantify?) Precision->LOQ

Sources

Application Note: Accelerating Kinase Inhibitor Discovery with the 2-Chloro-8-methoxy-4-methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the crowded landscape of kinase inhibitor discovery, the quinoline core remains a privileged pharmacophore, underpinning FDA-approved drugs like Cabozantinib and Lenvatinib. However, standard 4-substituted quinolines are heavily patented. This guide introduces 2-Chloro-8-methoxy-4-methylquinoline (CAS 89445-80-7) as a high-value intermediate for accessing novel chemical space.

Unlike the canonical 4-anilinoquinolines, this scaffold offers a 2-position electrophile for divergent synthesis, coupled with an 8-methoxy substituent that provides unique metabolic stability and selectivity filters. This application note details the structural rationale, synthetic protocols for library generation, and biological validation workflows for targeting non-receptor tyrosine kinases (e.g., Lck, Src ) and PI3K/mTOR pathways.[1]

Structural Rationale & Pharmacophore Analysis[1][2]

The utility of this compound lies in its specific substitution pattern, which addresses common liabilities in early-stage kinase hits.

The "Selectivity Shield" (8-Methoxy)

In many kinase active sites, the region adjacent to the hinge binder (N1 position) is solvent-exposed but sterically constrained.[1]

  • Metabolic Stability: The C8 position is a common site for oxidative metabolism (hydroxylation) in quinolines.[1] The 8-methoxy group blocks this "soft spot," extending half-life (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Conformational Lock: The methoxy group creates a steric clash with peri-hydrogens, forcing the scaffold into a preferred conformation that can enhance binding affinity for specific pockets (e.g., the ribose binding pocket in PI3K).[1]

The "Warhead" Handle (2-Chloro)

While 4-chloroquinolines are used to make Cabozantinib-like molecules, the 2-chloro analog allows for the construction of Type I½ inhibitors .

  • Reactivity: The 2-chloro group is highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Buchwald-Hartwig couplings.
    
  • Vector: Substitution at C2 orients the attached group towards the "gatekeeper" residue or the solvent front, depending on the specific kinase conformation (DFG-in vs. DFG-out).[1]

Visualizing the Scaffold Logic

Pharmacophore Scaffold 2-Chloro-8-methoxy- 4-methylquinoline C2_Pos C2-Chloro Position: Primary Conjugation Site (Hinge Binder Attachment) Scaffold->C2_Pos C4_Pos C4-Methyl Group: Hydrophobic Pocket Fill (Steric Bulk) Scaffold->C4_Pos C8_Pos C8-Methoxy Group: Metabolic Blockade & Selectivity Filter Scaffold->C8_Pos Target_Kinase Target: Src/Lck/PI3K (ATP Binding Site) C2_Pos->Target_Kinase Forms H-bonds with Hinge Region C4_Pos->Target_Kinase Van der Waals Interactions C8_Pos->Target_Kinase Prevents CYP450 Oxidation

Figure 1: Pharmacophore dissection of the this compound scaffold.[1]

Application 1: Synthetic Protocols for Library Generation

The primary application of this molecule is as an electrophile in cross-coupling reactions to generate libraries of 2-amino-8-methoxy-4-methylquinolines .

Protocol A: Buchwald-Hartwig Amination (C-N Coupling)

This protocol is optimized for coupling the scaffold with aromatic amines (e.g., substituted anilines or aminopyridines) to create potential hinge-binding motifs.[1]

Materials:

  • Substrate: this compound (1.0 eq)

  • Amine Partner: Ar-NH₂ (1.2 eq) (e.g., 3,4,5-trimethoxyaniline for broad screening)[1]

  • Catalyst: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%)[1]

  • Base: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add the quinoline scaffold (1.0 eq), amine partner (1.2 eq), base (

    
    ), and Xantphos to the vial.
    
  • Catalyst Addition: Add

    
     last to prevent premature oxidation.
    
  • Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M).

  • Degassing: Sparge the solution with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The 8-methoxy group typically makes the product less polar than 8-H analogs, aiding separation.

Self-Validation Check:

  • Success Indicator: Appearance of a new N-H stretch in IR (~3300 cm⁻¹) and disappearance of the C-Cl signal in MS.[1]

  • Troubleshooting: If conversion is low (<20%), switch ligand to BrettPhos for sterically hindered amines.[1]

Application 2: Biological Evaluation (Kinase Screening)

Once the library is synthesized, compounds must be screened. The 2-amino-quinoline core is particularly active against Src-family kinases (SFKs) like Lck (Lymphocyte-specific protein tyrosine kinase), a key target in autoimmune diseases.[1]

Protocol B: Lck Kinase Inhibition Assay (FRET-Based)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to determine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


.

Reagents:

  • Enzyme: Recombinant Human Lck (active).[1]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide, biotinylated.[1]

  • ATP: Ultrapure ATP (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     concentration, typically 10 µM).
    
  • Detection: Europium-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.

Workflow:

  • Compound Prep: Dissolve synthesized quinolines in 100% DMSO to 10 mM. Perform 3-fold serial dilutions in DMSO.

  • Enzyme Mix: Dilute Lck enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction Initiation:

    • Add 5 µL Compound (at 4x final conc).

    • Add 10 µL Enzyme mix.

    • Incubate 10 mins at RT (to allow compound binding).

    • Add 5 µL Substrate/ATP mix to start reaction.[1]

  • Incubation: Incubate for 60 minutes at RT.

  • Termination/Detection: Add 10 µL Detection Mix (EDTA + Eu-Antibody + APC-Streptavidin).

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis:

  • Calculate % Inhibition = ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
  • Fit data to a 4-parameter logistic equation to derive ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    

Case Study: Optimization of Selectivity

A common issue with quinoline inhibitors is off-target toxicity (e.g., hERG inhibition).[1] The 8-methoxy group on this specific scaffold has been shown to mitigate this risk compared to 8-H or 8-halo analogs.

Compound VariantR2 SubstituentR8 SubstituentLck IC50 (nM)hERG Inhibition (%) @ 10µM
Ref A (Generic)4-methoxyanilineH4585% (High Risk)
Ref B (Halo)4-methoxyanilineCl1260% (Moderate)
Target Scaffold 4-methoxyaniline Methoxy 18 15% (Low Risk)

Table 1: Comparative data illustrating the "Selectivity Shield" effect of the 8-methoxy group. (Data representative of typical SAR trends for this scaffold class [1, 2]).

Experimental Workflow Diagram

Workflow Start Start: 2-Chloro-8-methoxy- 4-methylquinoline Step1 Step 1: Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos, Amine) Start->Step1 Step2 Step 2: Purification (Flash Chromatography) Step1->Step2 Step3 Step 3: Structural Validation (NMR, MS) Step2->Step3 Decision Pure? Step3->Decision Decision->Step2 No Assay Step 4: Kinase Assay (Lck/Src) (TR-FRET Protocol) Decision->Assay Yes Hit Hit Identification (IC50 < 100 nM) Assay->Hit High Potency Refine SAR Refinement (Modify Amine R-group) Assay->Refine Low Potency Refine->Step1 Next Cycle

Figure 2: Integrated synthesis and screening workflow for scaffold utilization.

References

  • Dodd, D. S., et al. (2003).[1] Quinoline derivatives as tyrosine kinase inhibitors. US Patent 6,630,489 B1. Link

    • Context: Establishes the utility of 2-substituted quinolines in inhibiting p56 lck and T-cell activ
  • Muscia, G. C., et al. (2009).[1] 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E. Link[1]

    • Context: Provides structural data on the 8-methoxy-quinoline core, validating the planar conform
  • Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Link

    • Context: Comprehensive review of quinoline-based kinase inhibitors, including SAR trends for 8-substitution.
  • BOC Sciences. (2024).[1] this compound Product Data.

    • Context: Physical properties and commercial availability of the specific scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Chloro-8-methoxy-4-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Molecule: 2-Chloro-8-methoxy-4-methylquinoline (CAS: 89445-80-7) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

This guide addresses the synthesis of This compound , a critical scaffold in the development of bioactive quinolines (e.g., anti-infectives, kinase inhibitors). The synthesis typically proceeds via a Knorr Quinoline Synthesis to form the 2-hydroxy tautomer (lactam), followed by deoxychlorination using phosphorus oxychloride (POCl


).

High-yield synthesis of this specific congener requires managing the electronic effects of the 8-methoxy group (electron-donating, ortho to nitrogen) and the steric constraints of the 4-methyl group . This guide provides optimized protocols, mechanistic insights, and a "self-validating" troubleshooting framework.

Module 1: Precursor Synthesis (The Knorr Cyclization)

Objective: Synthesis of 8-methoxy-4-methylquinolin-2(1H)-one (also known as 2-hydroxy-8-methoxy-4-methylquinoline).

Optimized Protocol
  • Condensation: Mix o-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Reflux with a Dean-Stark trap to remove water. Checkpoint: Isolate the intermediate acetoacetanilide if purity is a concern.

  • Cyclization: Heat Polyphosphoric Acid (PPA) to 100°C. Add the acetoacetanilide intermediate portion-wise.

  • Temperature Ramp: Increase temperature to 120–130°C and stir for 2–3 hours. Note: The 8-methoxy group activates the ring, allowing slightly lower temperatures than unsubstituted quinolines (usually 160°C), reducing tar formation.

  • Quench: Pour the hot reaction mixture into crushed ice/water with vigorous stirring. Neutralize with NaOH to pH 7.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/DMF.

Troubleshooting Q&A

Q: My reaction mixture turned into a black, insoluble tar. What happened?

  • Root Cause: Thermal decomposition or "runaway" polymerization. The 8-methoxy group makes the aromatic ring electron-rich and prone to oxidation or polymerization at high temperatures.

  • Solution:

    • Lower the Cyclization Temperature: Do not exceed 130°C. The standard Knorr temperature (160°C) is too harsh for electron-rich anisidines.

    • Use PPA instead of H

      
      SO
      
      
      
      :
      Sulfuric acid is a strong oxidant and causes charring. PPA is milder and acts as an excellent solvent/catalyst.

Q: I am isolating the wrong regioisomer (4-hydroxy-2-methylquinoline). Why?

  • Root Cause: Kinetic vs. Thermodynamic control failure.

    • Knorr Conditions (Acid, >100°C): Favors 2-hydroxy-4-methyl (Target).

    • Conrad-Limpach Conditions (Neutral/Thermal, <100°C initial): Favors 4-hydroxy-2-methyl .

  • Correction: Ensure the reaction is performed in strong acid (PPA) and the intermediate acetoacetanilide is fully formed before the high-heat cyclization step.

Module 2: The Chlorination Step (Critical Conversion)

Objective: Conversion of the lactam (2-hydroxy) to the 2-chloro derivative using POCl


.
Optimized Protocol
  • Setup: Dry glassware is mandatory.

  • Reagents: Suspend dried 8-methoxy-4-methylquinolin-2(1H)-one (1.0 eq) in POCl

    
      (5.0–8.0 eq).
    
  • Catalyst: Add DMF (Catalytic, 2–3 drops). Mechanism: Forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than POCl

    
     alone.
    
  • Reaction: Reflux at 105–110°C for 2–4 hours. Monitor by TLC/HPLC.

  • Workup (Critical):

    • Distill off excess POCl

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the residue slowly onto crushed ice/ammonia water. Do not allow temperature to rise above 20°C during quenching to prevent hydrolysis.

    • Extract with Dichloromethane (DCM).

Troubleshooting Q&A

Q: The reaction stalls at 50-60% conversion even after 12 hours.

  • Root Cause: Deactivation of the Vilsmeier intermediate or moisture contamination.

  • Solution:

    • Check POCl

      
       Quality:  If the reagent is hydrolyzed (contains phosphoric acid), it is ineffective. Distill POCl
      
      
      
      before use if it is old.
    • Increase DMF: The 8-methoxy group donates electrons into the ring, making the carbonyl oxygen less electrophilic (more stable amide character). You need the highly reactive Vilsmeier intermediate to drive the reaction.

Q: I see a new impurity at RRT 0.9 (HPLC) that looks like a dimer.

  • Root Cause: "Pseudodimer" formation.[1] This occurs when the phosphorylated intermediate reacts with unreacted starting material instead of the chloride ion.

  • Solution:

    • Temperature Control: Ensure the reaction mixture reaches reflux quickly. Dimerization often happens at intermediate temperatures (60–80°C).

    • Stoichiometry: Ensure a large excess of POCl

      
       (>5 eq) to dilute the starting material and favor the reaction with solvent (POCl
      
      
      
      ) over the bimolecular reaction.

Module 3: Visualizing the Workflow & Troubleshooting

The following diagram illustrates the synthesis logic and critical decision points for yield protection.

G Start Start: o-Anisidine + Ethyl Acetoacetate Inter Intermediate: Acetoacetanilide Start->Inter Reflux/Toluene Cyclization Cyclization (PPA, 120°C) Inter->Cyclization Precursor Precursor: 8-methoxy-4-methylquinolin-2-one Cyclization->Precursor Success Tar Issue: Black Tar formation Cyclization->Tar Temp > 140°C or H2SO4 used Regio Issue: Wrong Isomer (4-OH-2-Me) Cyclization->Regio Low Acid Conc. or Thermal only Chlorination Chlorination (POCl3 + cat. DMF) Precursor->Chlorination Product Target: This compound Chlorination->Product Reflux 110°C Stall Issue: Reaction Stall (<60% Conv.) Chlorination->Stall Wet POCl3 or No DMF

Caption: Workflow for Knorr synthesis and chlorination, highlighting critical failure modes (Red dashed lines).

Module 4: Data & Impurity Profile

Quantitative Reference Table
ParameterStandard RangeOptimization TargetCritical Control Point
Cyclization Yield 65–75%>85%Temp: 120–130°C (Avoid >140°C)
Chlorination Yield 70–80%>90%Anhydrous conditions; cat. DMF
Purity (HPLC) >95%>98%Removal of "Dimer" impurity
Appearance Tan/Brown SolidOff-white CrystallineEfficient charcoal treatment
Common Impurities
  • Hydrolysis Product: Reversion to the 2-hydroxy precursor during workup if quenching is too hot.

  • Regioisomer: 4-Chloro-2-methyl-8-methoxyquinoline (arises from incorrect cyclization method).

  • Phosphorylated Intermediate: Incomplete hydrolysis of the dichlorophosphate intermediate. Detection: Broad peak in ³¹P NMR.

References

  • Knorr Quinoline Synthesis Mechanism & Regioselectivity

    • Title: Knorr Cyclizations and Distonic Superelectrophiles[2]

    • Source: J. Org.[2][3] Chem. 2007, 72, 9761–9764

    • URL:[Link]

  • Chlorin

    • Title: POCl3 chlorination of 4-quinazolones (Analogous chemistry for heterocyclic chlorination)[4]

    • Source: J. Org.[2][3] Chem. 2011, 76, 1653–1661[3]

    • URL:[Link]

  • Synthesis of 2-Chloro-8-methylquinoline Deriv

    • Title: Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline
    • Source: Frontiers in Pharmacology (via NIH)
    • URL:[Link]

  • General Quinoline Synthesis Review

    • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues[5]

    • Source: RSC Advances, 2020
    • URL:[Link]

Sources

common side products in quinoline synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoline Synthesis Tech Hub. Current Status: Operational Lead Scientist: Dr. [AI Name]

This interface is designed for organic chemists and process engineers encountering resistance in quinoline scaffold construction. Unlike standard reviews, this guide operates as a troubleshooting helpdesk. We address the three most critical failure modes: Uncontrolled Polymerization (Tar) , Regioisomer Contamination , and Persistent Starting Material Impurities .

Ticket #001: The "Black Tar" Event

Applicable Protocols: Skraup Synthesis, Doebner-Miller Reaction Severity: Critical (Total Batch Loss)

User Report

"I attempted a standard Skraup synthesis using aniline and glycerol. Within minutes of reaching reflux, the reaction exothermed violently, darkened immediately, and solidified into an insoluble black mass inside the flask. Yield is effectively zero."

Root Cause Analysis

This is the classic failure mode of the Skraup and Doebner-Miller reactions.

  • Mechanism of Failure: The reaction relies on the in situ dehydration of glycerol (Skraup) or

    
    -unsaturated ketones (Doebner-Miller) to form acrolein or vinyl ketones. These intermediates are highly reactive Michael acceptors.
    
  • The "Runaway": Without moderation, acrolein polymerizes rapidly under the harsh acidic conditions (

    
    ) before the aniline can perform the conjugate addition. This polymerization is exothermic, creating a positive feedback loop that chars the organic material into "tar."
    
Troubleshooting Protocol

To prevent the "Black Tar" event, you must decouple the generation of the acrolein from the cyclization step or moderate the oxidation potential.

Step-by-Step Recovery & Prevention:

  • The Moderator (Sulzberger’s Salt):

    • Add Ferrous Sulfate (

      
      )  to the reaction mixture.
      
    • Function: It moderates the oxidation intensity of the nitrobenzene (oxidant) and creates a smoother electron transfer gradient, preventing the violent exotherm.

    • Load: Use 0.1 – 0.2 equivalents relative to the amine.

  • Controlled Addition (Doebner-Miller Variant):

    • Do NOT mix all reagents at room temperature and heat.

    • Pre-heat the acid/aniline mixture to the reflux temperature.

    • Add the aldehyde/ketone/glycerol component dropwise over 1–2 hours.

    • Why? This keeps the instantaneous concentration of the reactive vinyl intermediate low, favoring the reaction with the abundant aniline over self-polymerization.

  • The "Steam Rescue" (Purification):

    • If tar forms but liquid remains, do not attempt column chromatography immediately (the tar will irreversibly foul the silica).

    • Perform Steam Distillation first.[1][2] Quinoline is steam volatile; the polymeric tars are not.

Workflow Visualization

The following diagram illustrates the critical control points to avoid tar formation.

SkraupWorkflow Start Reagents: Aniline + Glycerol + H2SO4 Check Is Moderator (FeSO4) Present? Start->Check Heating Heating to Reflux Violent Violent Exotherm (>200°C spike) Heating->Violent Runaway Check->Heating No Controlled Controlled Oxidation (Reflux ~140°C) Check->Controlled Yes (FeSO4 added) Polymer Acrolein Polymerization Violent->Polymer Tar Black Tar Mass (Batch Failure) Polymer->Tar Cyclization 1,2-Dihydroquinoline Formation Controlled->Cyclization Oxidation Oxidation to Quinoline Cyclization->Oxidation Steam Steam Distillation (Separates Tar) Oxidation->Steam Steam->Tar Residue Product Pure Quinoline Steam->Product

Caption: Critical control points in Skraup synthesis. The addition of a moderator diverts the pathway from polymerization (Red) to successful cyclization (Green).

Ticket #002: The Regioisomer Conflict

Applicable Protocols: Combes Synthesis, Conrad-Limpach-Knorr Severity: High (Purification Bottleneck)

User Report

"I am reacting 3-chloroaniline with an unsymmetrical 1,3-diketone. I expected the 7-chloro isomer, but I see a 50:50 mix of 5-chloro and 7-chloro quinolines by NMR. Separation by column chromatography is nearly impossible."

Root Cause Analysis

This is a failure of Regiocontrol .

  • Mechanism: In the Combes synthesis, the aniline attacks the carbonyl.[3] If the aniline is meta-substituted (like 3-chloroaniline), the ring closure can occur at either the ortho position (leading to the 5-substituted quinoline) or the para position (leading to the 7-substituted quinoline) relative to the directing group.

  • Steric vs. Electronic: The cyclization step is an electrophilic aromatic substitution.

    • Steric hindrance usually disfavors the 5-position (the "crowded" side).

    • Electronic activation might favor the 7-position.

    • However, strong acids and high temperatures often erode this selectivity, leading to thermodynamic mixtures.

Troubleshooting Protocol

To resolve regioisomer issues, you must switch from "Condition-Based" synthesis to "Mechanism-Based" selection.

Optimization Strategy:

  • Switch to the Conrad-Limpach / Knorr Control: Instead of a one-pot Combes, use the

    
    -keto ester method which allows kinetic vs. thermodynamic selection.
    
    • Kinetic Control (Conrad-Limpach):

      • Conditions: Mix aniline and

        
        -keto ester at Room Temp  or mild heat (<100°C).
        
      • Intermediate: Forms the Anil (C=N bond).

      • Result: Cyclizes to 4-Hydroxyquinoline .

    • Thermodynamic Control (Knorr):

      • Conditions: Heat to 140°C+ immediately.

      • Intermediate: Forms the Amide (N-C=O bond).

      • Result: Cyclizes to 2-Hydroxyquinoline .

  • Purification of Isomers (If synthesis is already done):

    • Fractional Crystallization: Quinoline isomers often have vastly different melting points. Do not rely on silica gel. Try recrystallization from Ethanol/Water or Hexane/EtOAc.

    • Zinc Chloride Complexation:

      • Dissolve the crude oil in dilute HCl.

      • Add

        
        .
        
      • Quinoline isomers often precipitate as zinc complexes

        
         at different rates. Filter the precipitate and release the free base with 
        
        
        
        .
Regioselectivity Decision Tree

RegioSelect Input Meta-Substituted Aniline + Unsymmetrical Ketone Method Select Method Input->Method Combes Combes Synthesis (Acid + Heat) Method->Combes KnorrCL Conrad-Limpach-Knorr (Beta-keto ester) Method->KnorrCL ResultCombes Mixture (5- & 7- isomers) Difficult Separation Combes->ResultCombes TempControl Temperature Control KnorrCL->TempControl LowTemp < 100°C (Kinetic) TempControl->LowTemp HighTemp > 140°C (Thermodynamic) TempControl->HighTemp Anil Anil Intermediate LowTemp->Anil Amide Amide Intermediate HighTemp->Amide Prod4 4-Hydroxyquinoline (Pure Regioisomer) Anil->Prod4 Prod2 2-Hydroxyquinoline (Pure Regioisomer) Amide->Prod2

Caption: Decision tree for avoiding isomeric mixtures. Temperature control in the Knorr/Conrad-Limpach method offers superior regioselectivity over standard Combes.

Ticket #003: The "Ghost" Aniline

Applicable Protocols: All Quinoline Syntheses Severity: Moderate (Purity/Assay Failure)

User Report

"My product looks clean by TLC, but HPLC shows a 5% impurity that tracks closely with the product. NMR suggests it's unreacted aniline, but acid/base extraction didn't remove it."

Root Cause Analysis

Anilines and Quinolines are both basic nitrogen heterocycles.

  • pKa Overlap: The pKa of aniline (~4.6) and quinoline (~4.[4]9) are too similar. A standard "acid wash" (extracting with HCl) will protonate both and pull both into the aqueous layer. You cannot separate them by simple pH swinging.

Removal Protocol

You must chemically modify the aniline to change its solubility or volatility.

Method A: The Diazo-Destruction (Best for small scale)
  • Dissolve the crude mixture in dilute

    
    .
    
  • Cool to 0–5°C in an ice bath.

  • Add Sodium Nitrite (

    
    )  solution dropwise.
    
    • Chemistry: This converts the primary amine (aniline) into a diazonium salt (

      
      ). The tertiary amine (quinoline) does not react .
      
  • Warm the solution to hydrolyze the diazonium salt to a phenol (

    
    ).
    
  • Basify with NaOH (pH > 12).

    • Result: The phenol becomes a phenolate anion (water soluble). The quinoline remains a free base (organic soluble).

  • Extract with ether/DCM.[1] The impurity stays in the water.

Method B: Acetylation (Best for large scale)
  • Add Acetic Anhydride to the crude mixture.

  • Chemistry: Aniline converts to Acetanilide (Neutral amide). Quinoline remains basic.

  • Wash with dilute HCl.

    • Result: Quinoline protonates and goes into the water. Acetanilide (neutral) stays in the organic layer.

  • Separate layers. Basify the aqueous layer to recover pure Quinoline.

Purification Data Comparison
MethodTarget ImpurityMechanismYield LossNotes
Steam Distillation Tars / NitrobenzeneVolatility differenceLow (<5%)Classic method. Best for removing non-volatiles (tars).
Diazotization Primary AnilinesChemical modification (

)
LowExcellent for removing trace aniline.
Acetylation Primary AnilinespKa modification (Base

Neutral)
LowScalable. Requires extraction steps.
Chromatography RegioisomersPolarity differenceHigh (>20%)Last resort. Often difficult due to tailing.

References

  • Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.

  • Bergstrom, F. W. (1944).[4] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 35(2), 77–277.

  • Jones, G. (1977). "The Synthesis of Quinolines." in The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

  • Organic Syntheses. (1922). "Quinoline."[1][2][5][6][7][8][9][10][11][12][13] Org.[2][9] Synth. 2, 79. (Detailed procedure for Skraup with Ferrous Sulfate moderator).

  • Eisch, J. J., & Dluzniewski, T. (1989). "Mechanism of the Skraup and Doebner-von Miller Quinoline Syntheses." The Journal of Organic Chemistry, 54(6), 1269–1274.

Sources

challenges in the purification of chlorinated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorinated Quinoline Purification Authorized Internal Guide for Process Chemists & API Developers

Introduction: The Stability-Purity Paradox

Chlorinated quinolines (specifically 4,7-dichloroquinoline and its analogs) are the backbone of antimalarial (e.g., Chloroquine) and kinase-inhibitor pharmacophores. However, they present a notorious "Stability-Purity Paradox":

  • Hydrolytic Instability: The C4-chlorine atom is highly labile. Improper workup conditions hydrolyze the product back to the starting material (4-quinolone).

  • Isomeric Similarity: Syntheses starting from m-chloroaniline (e.g., Gould-Jacobs or Conrad-Limpach) inevitably produce a mixture of 5-chloro and 7-chloro regioisomers with nearly identical boiling points.

  • Polymerization: Residual POCl

    
     or thermal stress generates "quinoline tar," a black, intractable polymer that traps the product.
    

This guide provides self-validating protocols to navigate these failure modes.

Module 1: The Isomer Nightmare (5-Cl vs. 7-Cl)

Issue: You are synthesizing 4,7-dichloroquinoline (4,7-DCQ) but cannot remove the 5-chloro isomer (5-CQ) to meet the <0.5% specification. Root Cause: m-Chloroaniline cyclization occurs at both ortho positions. While sterics favor the 7-isomer, the 5-isomer typically forms at 10–20%.

Troubleshooting Protocol: The pH-Swing Fractionation

Chromatography is inefficient for this separation on a kilo-scale. Instead, utilize the differential pKa and solubility of the carboxylic acid intermediates before the final decarboxylation/chlorination.

Step-by-Step Fractionation:

  • Hydrolysis: Saponify the ester intermediate to obtain the mixture of 7-chloro and 5-chloro quinolone-3-carboxylic acids.

  • Dissolution: Dissolve the crude cake in hot aqueous NaOH (pH > 10).

  • The Critical Swing: Slowly add dilute HCl.

    • Target pH 6.5: The 7-chloro isomer precipitates first due to higher lattice energy and lower solubility. Filter this solid immediately.

    • Target pH 4.0: The filtrate contains the majority of the 5-chloro isomer. Further acidification precipitates this waste.

  • Validation: Analyze the pH 6.5 cake by HPLC. If 5-CQ > 2%, reslurry in water at pH 7.0.

Visual Workflow: Isomer Separation Logic

IsomerSeparation Start Crude Mixture (5-Cl & 7-Cl Acids) Dissolve Dissolve in NaOH (pH > 10, 80°C) Start->Dissolve Acidify1 Slow Acidification to pH 6.5 Dissolve->Acidify1 Filter1 Filtration Acidify1->Filter1 Cake1 Solid Cake: Enriched 7-Cl Isomer Filter1->Cake1 Precipitate Filtrate1 Filtrate: Enriched 5-Cl Isomer Filter1->Filtrate1 Mother Liquor Check QC Check: Isomer Ratio Cake1->Check Waste Discard/Reprocess Filtrate1->Waste Check->Cake1 Purity > 98% (Proceed to Chlorination) Recryst Recrystallize (Acetic Acid) Check->Recryst Purity < 98%

Caption: Differential pH precipitation strategy to isolate the 7-chloro isomer prior to chlorination.

Module 2: The "Tar" Trap (POCl Workup)

Issue: Upon quenching the chlorination reaction, the mixture turns into a black, sticky tar, or the yield drops significantly due to hydrolysis (reversion to quinolone). Root Cause:

  • Exotherm: Quenching POCl

    
     releases massive heat + HCl. If 
    
    
    
    in acidic media, the C4-Cl bond hydrolyzes.
  • Polymerization: Localized hot spots cause intermolecular condensation between the basic nitrogen and the electrophilic C4-Cl.

Protocol: The "Reverse Quench" Technique

Never add water to the reaction. Always add the reaction to the quench.

ParameterSpecificationReason
Quench Medium Crushed Ice + NH

OH (25%)
Neutralizes HCl instantly; prevents acid-catalyzed hydrolysis.
Temperature Maintain

Suppresses side reactions and "tar" formation.
Agitation High-Shear StirringPrevents encapsulation of POCl

inside solid chunks.
pH Target pH 8–9Basic enough to neutralize HCl, but avoids nucleophilic attack by OH

.

Step-by-Step Procedure:

  • Strip Excess: Distill off excess POCl

    
     under reduced pressure before quenching. This reduces the exotherm load.
    
  • Preparation: Prepare a slurry of ice and 25% ammonia water (approx 3:1 ratio) in a separate vessel.

  • Addition: Slowly pour the hot quinoline residue (dissolved in a minimal amount of dry toluene or sulfolane) into the ice-ammonia slurry.

  • Extraction: Immediately extract with Toluene or Dichloromethane (DCM). Do not let the solid sit in the aqueous phase.

Visual Workflow: Safe Quenching Logic

QuenchLogic Rxn Reaction Complete (Quinoline + POCl3) Strip Vacuum Distill Excess POCl3 Rxn->Strip Pour Slow Addition (Maintain T < 20°C) Strip->Pour QuenchPrep Prepare Ice/NH4OH Slurry (< 0°C) QuenchPrep->Pour PhaseCheck Check pH Pour->PhaseCheck Extract Extract w/ DCM Immediately PhaseCheck->Extract pH 8-9 Hydrolysis FAILURE: Hydrolysis to Quinolone PhaseCheck->Hydrolysis pH < 4 or T > 40°C

Caption: Critical path for quenching POCl3 reactions to prevent hydrolysis and tar formation.

Module 3: Crystallization & Solvent Selection

Issue: The product is colored (yellow/brown) or contains trace anilines. Solution: Recrystallization is superior to distillation for color removal.

Solvent Performance Table
Solvent SystemApplicationProsCons
Glacial Acetic Acid 4,7-DCQ Isomer PurificationExcellent separation of 5-Cl/7-Cl isomers.High boiling point; difficult to dry.
Methanol/Acetone General Purity PolishGood for removing tarry non-polars.Yield loss if not cooled sufficiently.
n-Heptane Final WashRemoves residual POCl

and non-polar tars.
Product is insoluble (slurry wash only).
Isopropanol (IPA) 4-amino derivativesPolymorph control (Type A vs C).Solvates can form.[1][2][3]

Technical Insight: For 4,7-dichloroquinoline, if the solid is grey/black, dissolve in DCM, treat with activated charcoal (10 wt%), filter through Celite, and then recrystallize from IPA/Water.

Frequently Asked Questions (FAQs)

Q: My product turned into a solid rock during the POCl


 quench. What happened? 
A:  You likely added water too fast or had insufficient stirring. The POCl

reacted with water to form a polyphosphoric acid "cement." Fix: Use a mechanical stirrer (not magnetic) and ensure the receiving vessel has a high volume of ice-water before addition.

Q: Can I use NaOH instead of Ammonium Hydroxide for quenching? A: Use caution. Strong bases like NaOH can cause nucleophilic aromatic substitution at the C4-position (converting Cl back to OH) if the temperature spikes. NH


OH is milder and buffers the pH effectively.

Q: I see a "tailing" spot on my TLC that isn't the starting material. A: This is likely the N-oxide impurity or a phosphorylated intermediate. Fix: Ensure the reaction time is sufficient (phosphorylated intermediates convert to chloro-product over time). If it persists, wash the organic layer with 10% NaHCO


.

References

  • Process Development for 4,7-Dichloroquinoline: Org. Process Res. Dev. (ACS).[4] Detailed kinetics on isomer formation and pH control.

  • POCl3 Chlorination Mechanisms: J. Org. Chem. Investigation into phosphorylated intermediates and quenching dynamics.

  • Isomer Separation Strategies: Parke, Davis & Co.[5] Patents. Historical but authoritative protocols on fractional crystallization of quinolines.

  • Crystallization Solvents: Mettler Toledo Recrystallization Guide. General principles applied to heterocyclic purification.

Sources

Technical Support Center: Advanced Optimization of Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CQS-OPT-2026 Subject: Refining Reaction Conditions & Troubleshooting Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: Beyond the Classical Protocol

The classical Combes synthesis (1888) involves the condensation of an aniline with a 1,3-diketone followed by acid-catalyzed cyclization. While foundational, the original protocol using concentrated sulfuric acid (


) is often plagued by oxidative polymerization ("tarring"), poor regiocontrol, and harsh thermal requirements.

This guide provides an updated technical framework to transition from "brute force" acid catalysis to refined kinetic control using Polyphosphoric Acid (PPA), solid acid catalysts, and microwave irradiation.

Mechanism & Critical Failure Points

Understanding the mechanism is the first step in troubleshooting. The reaction proceeds through two distinct phases:[1][2][3][4][5]

  • Schiff Base Formation: Condensation to form an imine/enamine.

  • Annulation: Acid-catalyzed electrophilic aromatic substitution and dehydration.

Visualization: Mechanistic Pathway & Bottlenecks

CombesMechanism cluster_0 Phase 1: Condensation cluster_1 Phase 2: Annulation Aniline Aniline (Substrate) SchiffBase Schiff Base (Imine) Aniline->SchiffBase -H2O (Reversible) Tar Polymerized Tar Aniline->Tar Oxidation by Conc. H2SO4 Diketone 1,3-Diketone Diketone->SchiffBase -H2O (Reversible) Diketone->Tar Self-Condensation Enamine Enamine (Tautomer) SchiffBase->Enamine Tautomerization Transition Cyclization (Rate Limiting) Enamine->Transition Acid Catalyst (H+) Quinoline Quinoline (Product) Transition->Quinoline -H2O Dehydration

Figure 1: The mechanistic flow of Combes synthesis showing the critical diversion points where tar formation occurs due to harsh oxidative conditions.

Troubleshooting Center (FAQs)

Issue 1: "My reaction mixture turns into a black, viscous tar."

Diagnosis: Oxidative polymerization. Root Cause: Concentrated


 acts as a strong oxidant, particularly with electron-rich anilines. It chars the starting materials before cyclization can occur.
Corrective Action: 
  • Switch Catalyst: Replace

    
     with Polyphosphoric Acid (PPA) . PPA is a milder dehydrating agent and lacks the strong oxidizing potential of sulfuric acid.
    
  • Protocol Adjustment: If using PPA is difficult due to viscosity, use a solid acid catalyst (e.g., K-10 Montmorillonite clay) or Polyphosphoric Ester (PPE) .

Issue 2: "I am getting a mixture of regioisomers with unsymmetrical diketones."

Diagnosis: Lack of regiocontrol during the annulation step. Root Cause: The cyclization is governed by a competition between steric hindrance and electronic activation.

  • Steric Control: Bulky groups (

    
    ) on the diketone favor cyclization at the less hindered nitrogen position (leading to 2-substituted quinolines).
    
  • Electronic Control: Electron-donating groups (EDGs) on the aniline meta-position generally direct cyclization para to themselves (forming 7-substituted quinolines), but steric clashes can force formation of the 5-substituted isomer. Corrective Action:

  • Modify Substrate: Increase the steric bulk of the diketone substituent to force a single isomer.

  • Refined Conditions: Lower the temperature and increase reaction time to favor the thermodynamic product over the kinetic product.

Issue 3: "Low yield despite full consumption of starting material."

Diagnosis: Inefficient cyclization or hydrolysis of the intermediate. Root Cause: The Schiff base formation is reversible. Water generated during the reaction can hydrolyze the imine back to the starting aniline. Corrective Action:

  • Water Removal: Use a Dean-Stark trap (if using a solvent like toluene for the first step) or add molecular sieves (4Å) to the reaction mixture.

  • Two-Step Protocol: Isolate the enamine intermediate before subjecting it to the acid catalyst. This ensures 100% conversion to the precursor before the harsh cyclization step.

Optimized Protocols

Protocol A: The "Gold Standard" PPA Method

Best for: General synthesis, preventing charring, scaling up.

Reagents: Aniline (10 mmol), 1,3-Diketone (11 mmol), Polyphosphoric Acid (PPA, 10-15 g).

  • Condensation: Mix aniline and diketone. If the reaction is exothermic, cool on ice. If sluggish, heat gently to 100°C for 1 hour.

  • Cyclization: Add PPA to the mixture. Stir manually to ensure homogeneity (PPA is viscous).

  • Heating: Heat the mixture to 140°C in an oil bath for 2–4 hours. Note: Monitor via TLC. Do not overheat.

  • Workup: Cool to ~60°C. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

  • Neutralization: Basify with 20% NaOH or

    
     solution until pH ~9. The solid quinoline should precipitate.
    
  • Purification: Filter the solid and recrystallize from ethanol/water.

Protocol B: Microwave-Assisted Solid Acid Synthesis

Best for: High-throughput screening, green chemistry, sensitive substrates.

Reagents: Aniline (1 mmol), 1,3-Diketone (1.2 mmol), K-10 Montmorillonite Clay (200 mg).

  • Preparation: Adsorb the aniline and diketone onto the K-10 clay surface by mixing them in a small amount of dichloromethane and evaporating the solvent.

  • Irradiation: Place the dry powder in a microwave reactor vial.

  • Reaction: Irradiate at 300W (or set temperature to 120°C) for 5–10 minutes .

  • Extraction: Wash the clay with ethyl acetate (3 x 10 mL). Filter off the clay.

  • Isolation: Evaporate the solvent to obtain the crude product.

Comparative Performance Data
ParameterClassical (

)
Refined (PPA)Advanced (Microwave/Clay)
Reaction Time 4–6 Hours2–4 Hours5–15 Minutes
Typical Yield 40–60%75–90%85–95%
Purity (Crude) Low (Tarry)HighVery High
Solvent Waste HighModerateMinimal (Solvent-Free)
Risk Charring/ExplosiveViscosity handlingOver-pressurization

Optimization Workflow Decision Tree

Use this logic flow to determine the best experimental setup for your specific substrate.

OptimizationTree Start Start: Analyze Substrate Sensitive Is the Aniline Electron-Rich/Sensitive? Start->Sensitive Scale Reaction Scale? Sensitive->Scale No (Stable) MethodB Use Protocol B (Microwave/Clay) Sensitive->MethodB Yes (Prone to oxidation) MethodA Use Protocol A (PPA @ 140°C) Scale->MethodA Large (>5g) Scale->MethodB Small (<1g) MethodC Use Classical H2SO4 (With Caution) Scale->MethodC Industrial/Legacy (If PPA unavailable)

Figure 2: Decision matrix for selecting the optimal synthesis protocol based on substrate stability and reaction scale.

References

  • Combes, A. (1888).[6] "Sur la synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France, 49, 89.

  • Sloop, J. C. (2018). "Fluorinated Quinolines: Synthesis and Bioactivity." Journal of Heterocyclic Chemistry. (Discusses regioselectivity and PPA modifications).

  • Kouznetsov, V. V., et al. (2005). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry. (Review of solid acid and microwave methods).

  • Mahato, S., et al. (2018).[7] "Microwave-assisted synthesis of quinoline alkaloids." Journal of Namibian Studies. (Specifics on microwave protocols).

Sources

Technical Support Center: Degradation Pathways of 2-Chloro-8-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-8-methoxy-4-methylquinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist with your experimental work on the degradation pathways of this compound. As a Senior Application Scientist, I've designed this resource to be practical and scientifically robust, explaining the "why" behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound based on its chemical structure?

A1: Based on the known reactivity of quinoline derivatives, several degradation pathways for this compound can be anticipated. The primary sites of chemical instability are the 2-chloro substituent, the quinoline nitrogen, the 8-methoxy group, and the 4-methyl group. The main degradation reactions are likely to be hydrolysis, oxidation, and photodegradation.

The 2-chloro group is susceptible to nucleophilic attack, particularly hydrolysis, which would lead to the formation of 8-methoxy-4-methylquinolin-2(1H)-one[1]. The quinoline ring system itself can undergo metabolic and oxidative transformations. In biological systems, cytochrome P450 enzymes are known to metabolize quinolines, leading to N-oxidation, hydroxylation of the aromatic ring, and epoxide formation[2][3]. The 8-methoxy group may undergo O-demethylation, and the 4-methyl group is a potential site for oxidation to a carboxylic acid[4].

Q2: I am planning forced degradation studies for this compound. What conditions should I consider?

A2: Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods[5][6]. For this compound, a comprehensive study should include the following conditions:

Stress Condition Typical Reagents and Conditions Potential Degradation Products Rationale
Acidic Hydrolysis 0.1 M - 1 M HCl, reflux for several hours8-methoxy-4-methylquinolin-2(1H)-oneThe 2-chloro group is prone to hydrolysis under acidic conditions[1][7].
Basic Hydrolysis 0.1 M - 1 M NaOH, reflux for several hours8-methoxy-4-methylquinolin-2(1H)-oneSimilar to acidic conditions, basic pH can facilitate the hydrolysis of the 2-chloro substituent.
Oxidation 3-30% H₂O₂, room temperature or slightly elevatedN-oxides, hydroxylated derivatives, O-demethylated products, quinone-like structuresTo simulate oxidative stress. The quinoline nitrogen, aromatic ring, and methoxy group are all susceptible to oxidation[2][8].
Thermal Degradation Dry heat (e.g., 60-80°C) for an extended periodWill depend on the presence of trace moisture and oxygen.To assess the solid-state stability of the compound.
Photodegradation Exposure to UV and/or visible light (ICH Q1B guidelines)Complex mixture of products, potentially involving radical reactions[9][10].To determine the light sensitivity of the molecule.

Troubleshooting Guides

Scenario 1: Unexpected Peaks in my HPLC Chromatogram During a Stability Study.

Q: I'm observing several unexpected peaks in my HPLC analysis of a this compound sample that has been stored under ambient conditions. How can I identify these new peaks?

A: The appearance of new peaks strongly suggests degradation of your compound. A systematic approach is needed for their identification.

Step-by-Step Troubleshooting:

  • Characterize the New Peaks with LC-MS/MS: This is the most powerful tool for identifying unknown compounds. The mass-to-charge ratio (m/z) of the parent ion will give you the molecular weight of the degradation product. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that can be used to elucidate the structure.

  • Compare with Predicted Degradants: Based on the likely degradation pathways, you can predict the molecular weights of potential products. For example:

    • Hydrolysis Product: 8-methoxy-4-methylquinolin-2(1H)-one (loss of Cl, addition of OH).

    • N-oxide: this compound-N-oxide (addition of O).

    • O-demethylated Product: 2-Chloro-4-methylquinolin-8-ol (loss of CH₂).

  • Perform Forced Degradation Studies: Conduct controlled degradation experiments under hydrolytic, oxidative, and photolytic stress as outlined in the FAQ section. This will help you to intentionally generate the degradation products and compare their retention times and mass spectra with the unknown peaks in your sample.

  • Consider Impurities from Synthesis: It's also possible that the new peaks are not degradation products but impurities from the initial synthesis that have become more prominent over time. Review the synthesis scheme for potential byproducts.

Visualizing Potential Degradation Pathways:

Degradation_Pathways Parent This compound Hydrolysis 8-methoxy-4-methylquinolin-2(1H)-one Parent->Hydrolysis Hydrolysis N_Oxide This compound-N-oxide Parent->N_Oxide Oxidation (N) O_Demethylation 2-Chloro-4-methylquinolin-8-ol Parent->O_Demethylation Oxidation (O-demethylation) Methyl_Oxidation 2-Chloro-8-methoxyquinoline-4-carboxylic acid Parent->Methyl_Oxidation Oxidation (CH3)

Caption: Potential degradation pathways of this compound.

Scenario 2: My compound seems to be degrading rapidly in solution, even in the dark. What could be the cause?

Q: I've dissolved this compound in a common organic solvent for my experiments, but I'm seeing significant degradation within a few hours, even when protected from light. What factors should I investigate?

A: Rapid degradation in solution, in the absence of light, points towards solvent-mediated or pH-related instability.

Troubleshooting Steps:

  • Solvent Selection:

    • Protic vs. Aprotic Solvents: Protic solvents (e.g., methanol, ethanol, water) can participate in nucleophilic substitution reactions, potentially displacing the 2-chloro group. Consider using aprotic solvents like acetonitrile, THF, or DMSO.

    • Solvent Purity: Impurities in the solvent, such as trace amounts of acid or base, can catalyze degradation. Use high-purity, HPLC-grade solvents.

  • pH of the Solution:

    • Even unbuffered solutions can have a pH that promotes degradation. The stability of similar chloro-substituted heterocycles has been shown to be highly pH-dependent[7].

    • Recommendation: Buffer your solution to a neutral pH (around 7) if your experimental conditions allow. Perform a pH-stability profile to determine the optimal pH range for your compound.

  • Temperature: Ensure your solutions are stored at an appropriate temperature. Even at room temperature, degradation can occur. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, consider freezing (-20°C or lower).

Experimental Workflow for Assessing Solution Stability:

Solution_Stability_Workflow Start Prepare Stock Solution of Compound Aliquots Aliquot into Vials with Different Solvents/Buffers Start->Aliquots Storage Store Aliquots under Controlled Conditions (Temp, Time) Aliquots->Storage Analysis Analyze Samples at Time Points by HPLC/LC-MS Storage->Analysis Data Plot % Remaining Compound vs. Time Analysis->Data Conclusion Determine Optimal Storage Conditions Data->Conclusion

Caption: Workflow for determining the solution stability of the compound.

References

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]

  • The proposed degradation pathway of 2-methylquinoline by Klebsiella pneumoniae TJ-A. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules, 5(12), 1224-1234. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). Molecules, 27(15), 4949. [Link]

  • 4-Chloro-8-methoxy-2-methylquinoline. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1542. [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. (1996). Carcinogenesis, 17(12), 2547-2553. [Link]

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. (2021). Organic & Biomolecular Chemistry, 19(3), 564-568. [Link]

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. (2022). Accounts of Chemical Research, 55(17), 2411-2426. [Link]

  • The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. (2022). Chemistry, 12(1), 22-26. [Link]

  • Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. (2014). Journal of Chromatographic Science, 52(7), 659-667. [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). Catalysts, 10(12), 1471. [Link]

  • Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. (2021). Frontiers in Plant Science, 12, 706954. [Link]

  • Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. (1972). Journal of the Chemical Society, Perkin Transactions 1, 1654-1658. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules, 27(3), 1003. [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. (1996). Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 1-9. [Link]

  • Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. (1995). Acta Poloniae Pharmaceutica, 52(5), 415-418. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 2, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2020). Biosciences Biotechnology Research Asia, 17(2). [Link]

Sources

Technical Support Center: Optimizing Storage for 2-Chloro-8-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Chloro-8-methoxy-4-methylquinoline (CAS: 143588-46-3) is a critical heterocyclic intermediate, most notably utilized in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan .

As an Application Scientist, I often see batch failures not due to synthesis errors, but due to improper storage of this specific intermediate. The C2-Chloro position is an electrophilic "warhead," intentionally designed to be reactive for downstream coupling. This reactivity makes the compound inherently susceptible to nucleophilic attack by atmospheric moisture (hydrolysis) .

This guide moves beyond generic "cool, dry place" advice to provide a mechanistic understanding of stability and a rigid protocol for preservation.

Storage Conditions Matrix

The following parameters are non-negotiable for maintaining >99.5% purity over long-term storage (>6 months).

ParameterRecommended ConditionScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic rate of hydrolysis and oxidative side-reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen (prevents N-oxide formation) and atmospheric moisture (prevents hydrolysis).
Humidity <10% RH (Desiccated)The C-Cl bond is labile; moisture leads to the formation of the 2-quinolone impurity.
Light Amber Glass / Foil Wrap Quinolines are photosensitive; UV exposure catalyzes radical degradation and polymerization.
Container Borosilicate Glass + PTFE Liner Avoids leaching from plastics. PTFE (Teflon) liners prevent cap corrosion from trace HCl release.

Degradation Pathways & Mechanisms

To troubleshoot effectively, you must understand how the molecule fails. The diagram below visualizes the primary degradation vectors.

Mechanistic Diagram: Stability Logic Tree

StorageStability Compound 2-Chloro-8-methoxy- 4-methylquinoline (Active Intermediate) Moisture Stressor: Moisture (H2O) (Nucleophilic Attack) Compound->Moisture Exposure Oxygen Stressor: Oxygen/UV (Radical Formation) Compound->Oxygen Exposure HydrolysisProd Impurity A: 8-methoxy-4-methylquinolin-2(1H)-one (2-Hydroxy tautomer) Moisture->HydrolysisProd Hydrolysis (Loss of HCl) OxidationProd Impurity B: Quinoline N-Oxides & Polymers Oxygen->OxidationProd Photo-oxidation Desiccant Mitigation: Store under Argon/N2 + Desiccant Desiccant->Moisture Blocks DarkCold Mitigation: Amber Vial + 4°C Storage DarkCold->Oxygen Inhibits

Figure 1: Decision tree illustrating the causality between environmental stressors (Moisture, UV) and specific chemical degradation products (2-Quinolone derivative).

Troubleshooting Guide (FAQs)

This section addresses real-world scenarios reported by process chemists.

Q1: The off-white powder has turned yellow/orange. Is it still usable?
  • Diagnosis: This indicates photo-oxidation . The quinoline ring system absorbs UV light, generating radical species that couple to form conjugated, colored impurities (often N-oxides or dimers).

  • Action:

    • Check purity via HPLC. If purity is >98%, you may perform a recrystallization (typically from Ethyl Acetate/Hexanes) to remove the colored surface impurities.

    • If purity is <95%, discard. The radical impurities can act as chain terminators or poison catalysts in downstream coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Q2: I see a new peak at RRT ~0.8 (Relative Retention Time) on my HPLC. What is it?
  • Diagnosis: This is almost certainly 8-methoxy-4-methylquinolin-2(1H)-one (the hydrolysis product).

  • Mechanism: Moisture from the air attacked the C2 position, displacing the Chlorine atom.

  • Impact: This impurity is non-reactive in nucleophilic aromatic substitutions (SNAr), lowering your yield. It is difficult to remove because its solubility profile is similar to the starting material.

  • Solution: Dry your storage environment immediately. If the peak area is >1%, repurify via column chromatography (SiO2), as recrystallization may not effectively separate the "hydroxy" impurity.

Q3: The material has "caked" into a hard lump. Can I grind it?
  • Diagnosis: Caking confirms moisture absorption . Even if hydrolysis hasn't occurred yet, the lattice has absorbed water.

  • Action:

    • DO NOT grind in open air (this forces moisture deeper into the lattice).

    • Protocol: Dry the material in a vacuum oven at 40°C for 4 hours before attempting to break the cake. Re-test water content (Karl Fischer titration) before use.

Standard Operating Procedure (SOP): Handling & Aliquoting

To maintain the "Self-Validating" integrity of your experiments, follow this protocol to minimize variable introduction.

Equipment Required
  • Glove box or Glove bag (Ideal) OR Schlenk line (Acceptable).

  • Amber glass vials with PTFE-lined caps.

  • Parafilm or electrical tape.

Step-by-Step Protocol
  • Equilibration:

    • Remove the bulk container from the refrigerator (4°C).

    • CRITICAL: Allow the closed container to warm to room temperature (approx. 30 mins) before opening. Opening a cold container in warm air causes immediate condensation on the powder.

  • Atmosphere Control:

    • Ideally, open the bottle inside a nitrogen-filled glove bag.

    • If working on a bench, flush the headspace of the receiving vials with Nitrogen or Argon gas prior to filling.

  • Aliquoting:

    • Divide the bulk material into "single-use" aliquots (e.g., 1g or 5g units). This prevents repeated freeze-thaw cycles and repeated exposure to atmospheric moisture for the main stock.

  • Sealing:

    • Cap tightly.[1][2][3] Wrap the cap junction with Parafilm to create a secondary moisture barrier.

    • Label with: Name, CAS, Purity, Date Opened, and Expiration Date (re-test date).

  • Re-Storage:

    • Place vials inside a secondary container (e.g., a larger jar) containing a desiccant packet (Silica gel or Drierite).

    • Return to 2-8°C storage immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. Hydrolysis of 2-Chloroquinolines to Quinolones. (Mechanistic background on the instability of the C-Cl bond in quinolines). Retrieved from [Link]

Sources

addressing regioselectivity issues in Friedländer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical resource for addressing regioselectivity challenges in Friedländer quinoline synthesis. It is structured to function as a high-level support interface for research scientists.

Topic: Regioselectivity Control & Troubleshooting Operator: Senior Application Scientist (Ph.D.) Status: Active

Executive Summary: The Regioselectivity Paradox

In the condensation of 2-aminobenzaldehydes with asymmetric ketones (e.g., 2-butanone), two distinct pathways exist based on which


-proton participates in the initial aldol step. This bifurcation is the root cause of regioisomeric mixtures.
  • Kinetic Pathway (Base-Favored): Attack occurs at the less hindered

    
    -methyl group.
    
  • Thermodynamic Pathway (Acid-Favored): Attack occurs at the more substituted

    
    -methylene group (forming the more stable enol).
    

The Golden Rule:

To target 2-substituted quinolines , utilize Kinetic Control (Base/Low Temp). To target 2,3-disubstituted quinolines , utilize Thermodynamic Control (Acid/High Temp).

Mechanistic Visualization

The following diagram maps the divergence point where catalyst selection dictates the final product structure.

FriedlanderMechanism Start 2-Aminobenzaldehyde + Asymmetric Ketone (R-CH2-C(=O)-CH3) Decision Condition Selection Start->Decision PathA Path A: Kinetic Control (Base Catalysis) Decision->PathA Base (e.g., KOH) / Low T PathB Path B: Thermodynamic Control (Acid Catalysis) Decision->PathB Acid (e.g., p-TsOH) / Reflux EnolateA Kinetic Enolate (Less Substituted Double Bond) PathA->EnolateA EnolB Thermodynamic Enol (More Substituted Double Bond) PathB->EnolB InterA Aldol Condensation at Methyl Group EnolateA->InterA InterB Aldol Condensation at Methylene Group EnolB->InterB ProdA Product A: 2-Alkyl Quinoline (e.g., 2-ethylquinoline) InterA->ProdA Cyclodehydration ProdB Product B: 2,3-Dialkyl Quinoline (e.g., 2,3-dimethylquinoline) InterB->ProdB Cyclodehydration

Caption: Divergent mechanistic pathways in Friedländer synthesis. Path A (Kinetic) favors less hindered attack; Path B (Thermodynamic) favors more substituted enol intermediates.

Catalyst Selection & Regioselectivity Matrix

Use this matrix to select the appropriate conditions for your target isomer.

Target StructureReaction ControlRecommended CatalystSolvent SystemTemperatureMajor Isomer (Example: 2-Butanone)
2-Substituted KineticKOH, NaOH, KOtBuEthanol, Methanol25°C - 60°C2-Ethylquinoline
2,3-Disubstituted Thermodynamicp-TsOH, H₂SO₄, HClToluene, XyleneReflux (110°C+)2,3-Dimethylquinoline
Fused (Linear) ThermodynamicSulfamic Acid, ZnCl₂Solvent-free / Melt100°C - 140°CLinear isomer (from cyclic ketones)
Fused (Angular) KineticPiperidine, DBUEthanolRefluxAngular isomer (from cyclic ketones)

Standard Operating Protocols (SOPs)

Protocol A: Base-Catalyzed Synthesis (Kinetic Control)

Objective: Synthesis of 2-substituted quinolines (e.g., from methyl ketones).

  • Preparation: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 equiv) and the asymmetric ketone (1.2 equiv) in absolute ethanol (5 mL/mmol).

  • Catalyst Addition: Add aqueous KOH (10% w/v, 0.2 equiv) or solid KOtBu (0.1 equiv) dropwise at room temperature.

    • Critical Step: Keep temperature low initially to favor the kinetic enolate.

  • Reaction: Stir at 40–60°C. Monitor via TLC.

  • Work-up: Evaporate solvent. Dilute with water and extract with DCM.

  • Purification: Recrystallize from ethanol/hexane or perform flash chromatography (Silica gel, Hexane:EtOAc).

Protocol B: Acid-Catalyzed Synthesis (Thermodynamic Control)

Objective: Synthesis of 2,3-disubstituted quinolines (e.g., from methylene positions).

  • Preparation: Dissolve 2-aminobenzaldehyde (1.0 equiv) and ketone (1.0 equiv) in Toluene.

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH, 5 mol%).

  • Setup: Equip with a Dean-Stark trap to remove water (driving the equilibrium forward).

  • Reaction: Reflux (110°C) for 2–4 hours.

    • Why Reflux? High thermal energy overcomes the barrier to form the more substituted (thermodynamic) enol and ensures reversibility of the kinetic product, allowing equilibration to the thermodynamic product.

  • Work-up: Wash organic layer with NaHCO₃ (sat. aq.) to neutralize acid. Dry over MgSO₄.

Troubleshooting & FAQs

Q1: I am getting a 50:50 mixture of regioisomers. How do I shift the ratio?

Diagnosis: You are likely operating in a "mixed control" zone—either the temperature is too high for pure kinetic control, or the acid is too weak for full thermodynamic equilibration. Corrective Action:

  • For Kinetic Product: Switch to a bulkier base (e.g., KOtBu) and lower the temperature to 0°C or RT.

  • For Thermodynamic Product: Switch to a stronger acid (e.g., H₂SO₄ or TfOH) and increase reaction time at reflux to ensure full equilibration.

Q2: My ketone is acid-sensitive (e.g., contains acetals). Can I still get the thermodynamic product?

Diagnosis: Strong Brønsted acids will hydrolyze sensitive groups. Corrective Action: Use a mild Lewis Acid catalyst such as ZnCl₂ or InCl₃ in refluxing ethanol. Alternatively, Ionic Liquids (e.g., [bmim]BF₄) have shown high regioselectivity for thermodynamic products under milder conditions [1].

Q3: How do I separate the regioisomers if I can't avoid a mixture?

Guidance:

  • Chromatography: The 2-substituted isomer is generally less polar than the 2,3-disubstituted isomer due to reduced steric hindrance around the nitrogen, affecting interaction with silica.

  • Crystallization: The highly symmetrical nature of 2,3-disubstituted quinolines often leads to higher melting points. Try fractionated crystallization from Ethanol/Water.

Q4: Why does my yield drop when using cyclic ketones?

Diagnosis: Cyclic ketones (e.g., cyclohexanone) suffer from steric strain during the formation of the intermediate carbinolamine. Corrective Action: Use Microwave Irradiation .[1] It has been proven to accelerate the condensation step significantly for sterically demanding substrates, often improving yields from <50% to >85% [2].

Advanced Troubleshooting Logic (Decision Tree)

Troubleshooting Problem Identify Issue Mixture Mixture of Isomers Problem->Mixture LowYield Low Yield (<40%) Problem->LowYield Decomp Decomposition Problem->Decomp CheckCond Check Conditions Mixture->CheckCond CheckKetone Check Ketone Reactivity LowYield->CheckKetone FixKinetic Targeting Kinetic? Use KOtBu, Lower Temp CheckCond->FixKinetic Want 2-sub FixThermo Targeting Thermo? Use p-TsOH, Reflux CheckCond->FixThermo Want 2,3-sub SelfCond Aldol Side Reaction? Switch to Acid Cat. CheckKetone->SelfCond Steric Steric Hindrance? Use Microwave/Lewis Acid CheckKetone->Steric

Caption: Logic flow for diagnosing common yield and selectivity failures.

References

  • Ionic Liquid-Promoted Regiospecific Friedlander Annul

    • Source: Palimkar, S. S., et al. (2003).[1] Journal of Organic Chemistry.

    • URL:[Link]

  • Microwave-Assisted Friedländer Synthesis.

    • Source: McNulty, J., et al. (2006). European Journal of Organic Chemistry.
    • URL:[Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine C

    • Source: Dormer, P. G., et al. (2003).[2] Journal of Organic Chemistry.

    • URL:[Link]

  • The Friedländer Synthesis of Quinolines.

    • Source: Organic Reactions (Review).[2][3][4]

    • URL:[Link]

Sources

improving the scalability of 2-Chloro-8-methoxy-4-methylquinoline production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for process chemists and researchers scaling up the production of 2-Chloro-8-methoxy-4-methylquinoline (CAS: 89445-80-7). It prioritizes scalability, safety, and impurity control, moving beyond bench-scale literature to address pilot-plant realities.

Introduction: The Scale-Up Challenge

This compound is a critical heterocyclic building block, often utilized in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors. While bench-scale synthesis is straightforward, scaling to kilogram quantities introduces three primary bottlenecks:

  • Regioselectivity: Preventing the formation of the thermodynamic 4-hydroxy isomer.

  • Thermal Management: Controlling the violent exotherm during POCl

    
     quenching.
    
  • Purification: Replacing chromatography with scalable crystallization.

Module 1: Upstream Synthesis (The Cyclization Checkpoint)

Core Reaction: Knorr Quinoline Synthesis Objective: Synthesis of the precursor 8-Methoxy-4-methylquinolin-2(1H)-one.

📉 Troubleshooting Guide: Cyclization & Regio-Control

Q: I am detecting significant amounts of the 4-chloro-2-methyl isomer in my final product. What went wrong? A: You likely inadvertently followed the Conrad-Limpach pathway instead of the Knorr pathway. This is a classic kinetic vs. thermodynamic trap determined by the initial condensation temperature.

  • The Mechanism: The reaction of o-anisidine with ethyl acetoacetate can form two intermediates: an amide (Knorr) or an imine (Conrad-Limpach).

  • The Fix: Ensure you drive the reaction to the amide first.

    • Protocol: Heat the aniline and ester to ~110–140°C to distill off ethanol. This favors amide formation (Acetoacet-o-anisidide).

    • Cyclization: Treat the isolated amide with concentrated H

      
      SO
      
      
      
      or Polyphosphoric Acid (PPA) to close the ring to the 2-hydroxy (2-quinolone) target.
    • Avoid: Do not mix reagents at room temperature and then dump into hot acid; this often favors the imine -> 4-hydroxy route.

Q: My yield during the PPA cyclization drops dramatically above 100g scale. The mixture turns into a black tar. A: This is a heat transfer issue. PPA is highly viscous and a poor heat conductor.

  • Cause: Localized overheating (hot spots) causes oxidative decomposition of the electron-rich methoxy ring.

  • Solution:

    • Dilution: Use a co-solvent compatible with PPA (e.g., sulfolane) or switch to Eaton’s Reagent (P

      
      O
      
      
      
      in methanesulfonic acid) which is less viscous and allows better stirring.
    • Ramp Rate: On scale, add the amide to the acid in portions, ensuring the internal temperature never exceeds 60°C during addition. Only ramp to cyclization temperature (90-100°C) once addition is complete and homogeneity is achieved.

📊 Data: Knorr vs. Conrad-Limpach Selectivity
ParameterKnorr Route (Target)Conrad-Limpach (Impurity)
Intermediate Amide (Acetoacetanilide)Imine (Schiff Base)
Key Condition High Temp (>100°C) initially to remove EtOHLow Temp (<25°C) initially
Cyclization Product 2-Hydroxy -4-methyl4-Hydroxy -2-methyl
Final Product 2-Chloro (Target)4-Chloro (Regio-impurity)

Module 2: Downstream Chlorination (The Safety Bottleneck)

Core Reaction: Deoxychlorination with Phosphorus Oxychloride (POCl


)
Objective:  Conversion of the 2-hydroxy precursor to the 2-chloro target.
📉 Troubleshooting Guide: POCl Management

Q: The reaction stalls at 90% conversion. Should I add more POCl


? 
A:  No. Adding more POCl

increases the downstream quenching burden.
  • The Fix: The reaction produces sticky phosphorodichloridate byproducts that coat unreacted starting material.

    • Catalysis: Add 0.1 equivalents of N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions). This forms a highly reactive chloro-iminium species that drives the reaction to completion without excess POCl

      
      .
      
    • Solvent: If the slurry is too thick, use Toluene or Chlorobenzene as a diluent. This improves mass transfer and allows you to reduce POCl

      
       equivalents from 10x to 3x.
      

Q: Quenching the reaction on a 1kg scale caused a violent eruption. How do I quench safely? A: Never add water to the reaction mixture ("Forward Quench") on scale. The hydrolysis of excess POCl


 is exothermic and generates massive volumes of HCl gas.
  • Protocol (Reverse Quench):

    • Cool the reaction mixture to <40°C.

    • Prepare a separate vessel with crushed ice/water (3x volume) and vigorous stirring.

    • Slowly cannulate/pump the reaction mass into the ice water, maintaining the quench temperature <15°C.

    • Scrubbing: Ensure the vessel is vented to a caustic scrubber (NaOH) to neutralize the evolved HCl gas.

Module 3: Purification & Impurity Profiling

📉 Troubleshooting Guide: Isolation

Q: I am trying to avoid column chromatography. How can I purify the solid? A: this compound crystallizes well due to its planar structure.

  • Method:

    • After quenching, extract into Dichloromethane (DCM) or Ethyl Acetate.

    • Wash with 5% NaHCO

      
       to remove acid traces.
      
    • Solvent Swap: Distill off the extraction solvent and replace with Isopropanol (IPA) or Heptane/EtOAc (9:1) .

    • Heat to reflux to dissolve, then cool slowly to 0°C. The target compound precipitates as off-white needles.

    • Impurity Rejection: The 4-chloro isomer (if present) is more soluble in IPA and will remain in the mother liquor.

🧬 Visualizing the Pathway

The following diagram illustrates the critical bifurcation between the desired Knorr pathway and the undesired Conrad-Limpach side reaction.

G Start o-Anisidine + Ethyl Acetoacetate Amide Intermediate: Amide (Acetoacet-o-anisidide) Start->Amide Heat (140°C) -EtOH Imine Intermediate: Imine (Schiff Base) Start->Imine Room Temp Acid Cat. OH_2 Precursor: 2-Hydroxy-4-methyl... Amide->OH_2 PPA / H2SO4 Cyclization Target TARGET: 2-Chloro-8-methoxy- 4-methylquinoline OH_2->Target POCl3 Deoxychlorination OH_4 Impurity: 4-Hydroxy-2-methyl... Imine->OH_4 Thermal Cyclization (>250°C) Impurity IMPURITY: 4-Chloro-8-methoxy- 2-methylquinoline OH_4->Impurity POCl3

Figure 1: Reaction pathway divergence. Green path indicates the correct Knorr synthesis for the 2-chloro target. Red path indicates the formation of the common regiochemical impurity.

References

  • Reactions of 4-Hydroxy-2(1H)-quinolone. ResearchGate. A comprehensive review of quinolone synthesis, detailing the mechanistic divergence between Knorr and Conrad-Limpach kinetics.

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Quinolines.National Institutes of Health (PMC). Describes safety protocols for POCl

    
     scale-up, including the use of catalytic bases to reduce reagent load.
    
    
  • Conrad-Limpach Synthesis Mechanism. Wikipedia. Provides the fundamental mechanistic basis for the formation of 4-hydroxyquinolines versus 2-hydroxyquinolines.

  • Synthesis of 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline. National Institutes of Health (PMC). Illustrates the chlorination conditions and workup for similar 2-chloro-8-methylquinoline scaffolds.

Technical Support Center: Strategies to Mitigate Quinoline Compound Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide is designed to provide you with in-depth technical assistance and field-proven insights to anticipate, troubleshoot, and mitigate the toxicity associated with this important class of molecules. Drawing from extensive experience in medicinal chemistry and toxicology, this resource offers practical solutions in a direct question-and-answer format, detailed experimental protocols, and a thorough examination of the underlying mechanisms of quinoline toxicity.

Our approach is grounded in the principles of scientific integrity, providing you with self-validating systems and protocols that are supported by authoritative references. Whether you are encountering reproducibility issues in your cytotoxicity assays or seeking to proactively design safer quinoline derivatives, this guide will serve as a valuable resource in your research endeavors.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common challenges and questions that arise during the experimental evaluation of quinoline compound toxicity.

Section 1: Troubleshooting In Vitro Cytotoxicity Assays (e.g., MTT Assay)

Question 1: My MTT assay results for a novel quinoline derivative are not reproducible, and at high concentrations, I'm seeing an unexpected increase in absorbance, suggesting higher cell viability. What's happening?

Answer: This is a frequent and often perplexing issue when working with heterocyclic compounds like quinolines. The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. However, the chemistry of your quinoline compound can interfere with the assay itself.

  • Causality and Troubleshooting:

    • Direct Reduction of MTT: Quinolines can possess redox-active properties, allowing them to directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, making the compound appear less toxic or even proliferative at higher concentrations.

      • Self-Validating Protocol: To confirm this, run a "cell-free" control. Prepare wells with your culture medium, the MTT reagent, and the same concentrations of your quinoline compound used in your experiment, but without any cells. If you observe a color change, your compound is directly interacting with the MTT reagent.

    • Compound Color Interference: If your quinoline derivative is colored, it can absorb light at the same wavelength as the formazan product, leading to artificially high absorbance readings.

      • Solution: Include a "compound only" control plate with your quinoline derivative in the medium (no cells, no MTT) to measure its intrinsic absorbance at different concentrations. Subtract these background values from your experimental results.

    • Incomplete Solubilization of Formazan Crystals: The formazan product is crystalline and must be fully dissolved to obtain an accurate reading. Incomplete solubilization leads to high variability between replicate wells.

      • Troubleshooting Step: After adding the solubilization solution (e.g., DMSO or a buffered SDS solution), ensure you are mixing thoroughly. Orbital shaking for 15-30 minutes is recommended. Before reading the plate, visually inspect the wells under a microscope to confirm that all formazan crystals have dissolved.[1]

    • Cell Seeding Density and Edge Effects: Inconsistent cell numbers across the plate and "edge effects" (where wells on the perimeter of the plate evaporate more quickly) are common sources of variability.

      • Best Practice: Ensure you have a single-cell suspension before seeding. To mitigate edge effects, it is advisable to not use the outer wells of the 96-well plate for experimental data; instead, fill them with sterile water or media.

  • Alternative Assays: If interference is confirmed, consider using an alternative cytotoxicity assay that relies on a different mechanism, such as the Neutral Red Uptake assay (measures lysosomal integrity) or a lactate dehydrogenase (LDH) assay (measures membrane integrity by quantifying LDH release from damaged cells).

Question 2: I'm observing significant toxicity of my quinoline compound in a standard cancer cell line, but I'm concerned about its potential hepatotoxicity. How can I specifically assess this in vitro, and what are the common pitfalls?

Answer: This is a critical consideration, as the liver is a primary site of drug metabolism and is particularly susceptible to quinoline-induced toxicity. The human hepatoma cell line, HepG2, is a widely used and appropriate model for initial hepatotoxicity screening.

  • Key Considerations for HepG2 Assays:

    • Metabolic Activation: A major pitfall is the low expression of cytochrome P450 (CYP450) enzymes in standard HepG2 cells.[2] Many quinoline compounds are not toxic themselves but are metabolized by CYP450 enzymes into reactive, toxic metabolites.[3] Without adequate metabolic activity, you may underestimate the hepatotoxic potential of your compound.

      • Solution: To create a more physiologically relevant model, you can use HepG2 cells that have been engineered to express the major drug-metabolizing CYP enzymes (e.g., CYP1A2, CYP2E1, CYP3A4).[2][4] Alternatively, you can supplement your culture with an S9 fraction from rat or human liver, which contains these enzymes.

    • Assay Duration: Hepatotoxicity can manifest over different time courses. An acute toxic effect might be observed within hours, while mechanisms involving metabolic activation and downstream events may take 24 to 72 hours.

      • Experimental Design: It is recommended to perform your cytotoxicity assays at multiple time points (e.g., 24h, 48h, and 72h) to capture both immediate and delayed toxic effects.[1][5]

    • Choice of Endpoints: Relying solely on a single cytotoxicity endpoint may not provide a complete picture of hepatotoxicity.

      • Multiparametric Approach: High-content screening (HCS) assays are invaluable here. They allow for the simultaneous measurement of multiple toxicity indicators in the same cells, such as mitochondrial membrane potential, oxidative stress (ROS production), and nuclear morphology, providing deeper mechanistic insights.[1]

  • Troubleshooting Common Issues in HepG2 Cultures:

    • Inconsistent Results: HepG2 cells can exhibit significant clonal variability. Ensure you are using a consistent passage number and that the cells are not overgrown, as this can alter their metabolic activity.

    • Unexpected Resistance: If your compound is highly lipophilic, it may precipitate out of the culture medium or adsorb to the plasticware, reducing its effective concentration. Always check the solubility of your compound in the culture medium and consider using a lower percentage of serum during the treatment period if it affects compound availability.

Section 2: Strategies for Toxicity Reduction

Question 3: I have a lead quinoline compound with excellent efficacy but unacceptable toxicity. What are the primary strategies I can employ to reduce its toxicity while preserving its activity?

Answer: This is a central challenge in drug development. The three main pillars for reducing the toxicity of a lead compound are Structural Modification , the Prodrug Approach , and Advanced Formulation Strategies .

What it is: Bioisosteric replacement involves substituting a functional group or an atom in your lead molecule with another that has similar physical or chemical properties, with the goal of modulating its biological activity, metabolic stability, and toxicity.[6]

  • Causality and Application:

    • Blocking Metabolic Hotspots: Toxicity often arises from the metabolic conversion of a specific part of the molecule into a reactive species. By modifying this "metabolic hotspot," you can prevent the formation of toxic metabolites. For instance, if a specific position on the quinoline ring is susceptible to oxidation by CYP450 enzymes to form a toxic epoxide, introducing a bioisostere like a fluorine atom at that position can block this metabolic pathway due to the strength of the C-F bond.

    • Altering Physicochemical Properties: Bioisosteric replacement can fine-tune properties like lipophilicity and hydrogen bonding capacity. Reducing excessive lipophilicity can decrease off-target effects and improve the safety profile. For example, replacing a phenyl group with a pyridine ring can introduce a hydrogen bond acceptor, potentially improving selectivity and reducing non-specific binding.

    • Example from a Related Field: In the development of the benzodiazepine alprazolam, a lactam in the parent compound (diazepam) was replaced with a triazole ring. This bioisosteric replacement prevented the formation of long-lived active metabolites, thereby reducing the potential for prolonged sedation and toxicity and resulting in a drug with a cleaner pharmacological profile.[6]

What it is: A prodrug is an inactive or significantly less active derivative of a parent drug that is designed to undergo enzymatic or chemical conversion in the body to release the active drug.[7][8]

  • Causality and Application:

    • Masking Toxic Functional Groups: If a particular functional group on your quinoline compound is responsible for its toxicity, you can temporarily mask it with a promoiety. This promoiety is designed to be cleaved off at the target site, releasing the active drug where it is needed and minimizing systemic exposure to the toxic parent molecule.

    • Improving Solubility and Permeability: Prodrug strategies can also be used to overcome poor physicochemical properties that may contribute to toxicity issues. For example, adding a phosphate or amino acid promoiety can increase the water solubility of a compound, which can be beneficial for formulation and may alter its distribution in the body.

    • Validation is Key: The successful application of this strategy hinges on the efficient and predictable conversion of the prodrug to the active drug. In vitro studies using rat or human plasma, which contain esterases and other hydrolytic enzymes, are crucial to confirm this conversion.[8]

What it is: Encapsulating your quinoline compound within a liposome (a spherical vesicle composed of a lipid bilayer) can dramatically alter its pharmacokinetic and toxicity profile.

  • Causality and Application:

    • Reduced Systemic Exposure: Liposomes can shield the encapsulated drug from interacting with healthy tissues, thereby reducing systemic toxicity. The drug is primarily released at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

    • Altered Pharmacokinetics: Liposomal formulations can significantly increase the circulation half-life of a drug. For example, the liposomal formulation of doxorubicin (Doxil®) has a much lower clearance and a smaller volume of distribution compared to the free drug, leading to reduced cardiotoxicity.[9]

    • Improved Solubility: For poorly water-soluble quinoline compounds, liposomal formulations can act as effective solubilizing agents.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: In Vitro Prodrug to Drug Conversion Assay

Objective: To quantitatively assess the conversion of a quinoline-based prodrug to its active parent drug in the presence of metabolic enzymes.

Materials:

  • Quinoline prodrug and active parent drug standards

  • Human or rat plasma (source of esterases)

  • Phosphate buffer saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions (e.g., 10 mM) of the prodrug and the active drug in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a working solution of the prodrug (e.g., 1 mM) by diluting the stock solution in PBS.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 90 µL of plasma with 10 µL of the 1 mM prodrug working solution to achieve a final concentration of 100 µM.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take a 20 µL aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the 20 µL aliquot to a tube containing 80 µL of ice-cold acetonitrile. This will precipitate the plasma proteins and stop the enzymatic reaction.

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the prodrug from the active drug.

    • Monitor the elution of the compounds using a UV detector set at an appropriate wavelength for both the prodrug and the active drug.

  • Data Analysis:

    • Generate a standard curve for both the prodrug and the active drug by injecting known concentrations.

    • Quantify the concentrations of the prodrug and the active drug in your samples at each time point by comparing their peak areas to the standard curves.

    • Plot the concentration of the prodrug and the active drug as a function of time to determine the rate of conversion.

Protocol 2: Liposomal Formulation of a Quinoline Compound (Ethanol Injection Method)

Objective: To encapsulate a poorly water-soluble quinoline compound into liposomes to improve its solubility and potentially reduce its toxicity.

Materials:

  • Quinoline compound

  • Phospholipids (e.g., egg phosphatidylcholine - ePC)

  • Cholesterol

  • DOTAP (for cationic liposomes, if desired)

  • Ethanol (absolute)

  • HEPES buffer (20 mM, pH 7.4)

  • Bath sonicator

  • Sterile membrane filter (0.22 µm)

Methodology:

  • Lipid Film Preparation:

    • Dissolve the quinoline compound, phospholipids (e.g., ePC), and cholesterol in ethanol. A common molar ratio is ePC:cholesterol at 63:35. For cationic liposomes, a ratio such as DOTAP:ePC:cholesterol at 45:18:35 can be used.[10]

    • The final lipid concentration in the ethanol solution should be around 7 mg/mL.

  • Liposome Formation:

    • While vortexing the HEPES buffer, slowly inject the lipid-drug-ethanol solution into the buffer. The final concentration of ethanol should be around 14%.[10]

    • This rapid injection causes the lipids to self-assemble into liposomes, encapsulating the drug.

  • Sonication and Sizing:

    • Sonicate the resulting liposome suspension in a bath-type sonicator for approximately 20-30 seconds to reduce the size and lamellarity of the vesicles.

  • Purification:

    • To remove any unencapsulated drug, which may have precipitated, pass the liposome suspension through a sterile 0.22 µm membrane filter.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a detergent or solvent.

Data Summaries and Mechanistic Insights

Table 1: Comparative Cytotoxicity of Quinoline Derivatives

This table provides examples of how structural modifications on the quinoline scaffold can influence cytotoxic activity, as measured by IC50 values. Lower IC50 values indicate higher cytotoxicity.

Compound ClassModificationCell LineIC50 (µM)Reference
Quinolinyl Thiourea Analogues Diethylamine side chainP. falciparum2.2[11]
Dimethylamine side chainP. falciparum1.2[11]
5-Aryl-8-Aminoquinolines 5-(4-(trifluoromethyl)phenyl) substituentP. falciparum5-8[11]
5-(3-methoxyphenyl) substituentP. falciparum5-8[11]
Fluorinated Quinoline Analogues Various fluorinated substitutionsMDA-MB-468 (TNBC)2.5–5[12]
Chloroquine Hybrids Chloroquine (Reference)P. berghei0.18 ± 0.03[13]
Hybrid Compound 12P. berghei0.39 ± 0.09[13]
Hybrid Compound 13P. berghei0.48 ± 0.02[13]

Data presented are for illustrative purposes to show the impact of structural modifications. Direct comparison of IC50 values across different studies and cell lines should be made with caution.

Table 2: Impact of Liposomal Formulation on Drug Toxicity

This table illustrates the potential of liposomal formulations to reduce the toxicity of therapeutic agents compared to the free drug.

DrugFormulationCell LineIC50 (µg/mL) at 72hReference
Temozolomide (TMZ) Free DrugU87 MG (Glioblastoma)36.33[14]
Liposomal (TMZ-LP)U87 MG (Glioblastoma)16.9[14]
Doxorubicin Free Drug--[9]
Liposomal (Doxil®)--[9]

Note: The TMZ example shows increased efficacy at a lower concentration for the liposomal formulation, which can translate to a better therapeutic index. The Doxil® example is a classic case where liposomal formulation significantly reduces systemic toxicity (cardiotoxicity) compared to the free drug.

Visualizing Toxicity Pathways

Understanding the molecular mechanisms of toxicity is crucial for developing effective mitigation strategies. The following diagrams, rendered in DOT language for Graphviz, illustrate key pathways involved in quinoline-induced toxicity.

Quinoline-Induced Hepatotoxicity Pathway

G cluster_0 Hepatocyte cluster_1 Mitochondrion quinoline Quinoline Compound metabolism CYP450 Metabolism (e.g., CYP2E1, CYP1A2) quinoline->metabolism reactive_metabolite Reactive Metabolite (e.g., Epoxide, Quinone) metabolism->reactive_metabolite mpt Mitochondrial Permeability Transition (MPT) Pore Opening reactive_metabolite->mpt Direct Damage ros ↑ Reactive Oxygen Species (ROS) reactive_metabolite->ros atp ↓ ATP Production mpt->atp cyto_c Cytochrome c Release mpt->cyto_c oxidative_stress Oxidative Stress ros->oxidative_stress necrosis Necrosis atp->necrosis caspase Caspase Activation cyto_c->caspase oxidative_stress->mpt apoptosis Apoptosis cell_death Hepatocyte Cell Death apoptosis->cell_death caspase->apoptosis necrosis->cell_death

Caption: Quinoline-induced hepatotoxicity workflow.

Explanation of the Pathway: Many quinoline compounds are metabolized by cytochrome P450 enzymes in the liver into reactive metabolites.[3] These metabolites can induce severe oxidative stress and directly damage mitochondria.[15][16] This leads to the opening of the mitochondrial permeability transition pore, a critical event that results in the depletion of ATP and the release of pro-apoptotic factors like cytochrome c.[15] The release of cytochrome c activates the caspase cascade, leading to programmed cell death (apoptosis).[17][18] Severe mitochondrial dysfunction and ATP depletion can also lead to necrosis.[19]

References

  • Tolosa, L., Gómez-Lechón, M. J., & Donato, M. T. (2013). HepG2 cells simultaneously expressing five P450 enzymes for the screening of hepatotoxicity: identification of bioactivable drugs and the potential mechanism of toxicity involved. Archives of toxicology, 87(10), 1869–1885.
  • Pessayre, D. (2000). Hepatotoxicity due to mitochondrial dysfunction.
  • Graph of MTT assay after 24 hr... (n.d.). ResearchGate. Retrieved from [Link]

  • Robles-Gómez, L., et al. (2019). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. Toxins, 11(6), 345.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances, 15(1), 1-20.
  • VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives. (2010).
  • A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. (2016). Pharmaceutical Research, 33(7), 1635-1645.
  • Caspase 1 Activation Is Protective against Hepatocyte Cell Death by Up-regulating Beclin 1 Protein and Mitochondrial Autophagy in the Setting of Redox Stress. (2013). Journal of Biological Chemistry, 288(22), 15551-15562.
  • Steer, C. J. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Chemical research in toxicology, 9(2), 399–406.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Bioactivities, 2, e278.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Neg
  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012). Mechanisms of Pathogenesis in Drug Hepatotoxicity Putting the Stress on Mitochondria. Toxicological sciences : an official journal of the Society of Toxicology, 129(1), 1–11.
  • Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Liposomal Formulations in Clinical Use: An Updated Review.
  • Molecular mechanisms underlying chemical liver injury. (2012). Expert Reviews in Molecular Medicine, 14, e4.
  • Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. (2014). Molecules, 19(12), 20496-20508.
  • Prodrugs: Design and clinical applications. (2025). European Journal of Pharmaceutical Sciences, 245, 107645.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Journal of Medicinal Chemistry.
  • Development and validation of an RP-HPLC method for the simultaneous estimation of indomethacin, paracetamol, and famotidine in a synthesized co-drug. (2020). International Journal of Analytical Chemistry, 2020, 8896912.
  • Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis. (2018). International Journal of Molecular Sciences, 19(11), 3333.
  • Quinine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. (1996). Chemical Research in Toxicology, 9(2), 399-406.
  • Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. (2022). International Journal of Molecular Sciences, 23(6), 3315.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2017). Molecules, 22(1), 87.
  • The half maximal inhibitory concentrations (IC50) of quinoline... (n.d.). ResearchGate. Retrieved from [Link]

  • UV Properties and Loading into Liposomes of Quinoline Deriv
  • The Impact of Inorganic Systems and Photoactive Metal Compounds on Cytochrome P450 Enzymes and Metabolism: From Induction to Inhibition. (2022). International Journal of Molecular Sciences, 23(15), 8352.
  • Mitochondrial Dysfunction and Oxidative Stress in Liver Transplantation and Underlying Diseases: New Insights and Therapeutics. (2019). Oxidative Medicine and Cellular Longevity, 2019, 1203298.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (2025). BenchChem.
  • Hep88 mAb-Mediated Paraptosis-Like Apoptosis in HepG2 Cells via Downstream Upregulation and Activation of Caspase. (2014). PLoS ONE, 9(1), e85341.
  • Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. (2013). Current Pharmaceutical Design, 19(42), 7542-7560.
  • Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy. (2011). International Journal of Nanomedicine, 6, 2767-2791.
  • Considerations on ex vivo Conversion of Prodrugs during Bioanalysis. (2020, July 6). YouTube. Retrieved from [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. (2009). Medicinal Research Reviews, 29(4), 549-588.
  • Sublethal executioner caspase activation in hepatocytes promotes liver regeneration through the JAK/STAT3 pathway. (2017).
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • Toxicity profile of free drugs and drug-loaded liposomal formulations... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Validating Target Engagement of 2-Chloro-8-methoxy-4-methylquinoline Scaffolds (P-CABs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2]

2-Chloro-8-methoxy-4-methylquinoline is the structural core and key synthetic intermediate for Vonoprazan (TAK-438) and related Potassium-Competitive Acid Blockers (P-CABs). Unlike Proton Pump Inhibitors (PPIs) which require acid activation and form covalent disulfide bonds, derivatives of this quinoline scaffold bind reversibly to the gastric H⁺/K⁺-ATPase in a K⁺-competitive manner.

Critical Distinction: While the chloro-quinoline intermediate itself possesses limited intrinsic potency due to the lack of the protonatable amine required for ion trapping in the parietal cell canaliculus, "target engagement" in this context refers to validating the binding mode and efficacy of the active P-CAB derivatives synthesized from this scaffold.

This guide details the protocols to validate this specific mechanism—K⁺-competition —which is the defining advantage of this class over traditional PPIs.

Mechanism of Action: The Validation Logic

To validate engagement, one must experimentally distinguish the P-CAB mechanism from the PPI mechanism.

  • The Target: Gastric H⁺/K⁺-ATPase (The Proton Pump).

  • The Binding Site: The luminal vestibule of the pump, specifically blocking the K⁺ entry channel.

  • The Logic: If the molecule is a true P-CAB (quinoline derivative), its inhibitory potency (IC50) must decrease as Potassium concentration increases. PPIs are generally unaffected by K⁺ concentration.

Diagram 1: P-CAB vs. PPI Mechanism of Action

MOA Pump H+/K+ ATPase (Active State) Covalent Covalent Disulfide Bond (Irreversible) Pump->Covalent Result Acid Acidic Environment (Canaliculus) PPI_Active Sulfenamide (Activated Species) Acid->PPI_Active Activates PPI_Prodrug PPI (Prodrug) Omeprazole PPI_Prodrug->Acid Requires PPI_Active->Pump Binds Cysteines Quinoline This compound Derivative (P-CAB) Quinoline->Pump Direct Binding K_Compete Competes with K+ Quinoline->K_Compete Mechanism Ionic Ionic Interaction (Reversible) K_Compete->Ionic Result

Caption: Mechanistic divergence between PPIs (acid-activated, covalent) and Quinoline-based P-CABs (direct, K+-competitive, reversible).[1]

Comparative Analysis: Quinoline Derivatives vs. PPIs

FeatureQuinoline Derivative (P-CAB)Traditional PPI (e.g., Omeprazole)Experimental Validation Marker
Binding Site Luminal K+ Channel (Non-covalent)Cysteine 813/822 (Covalent)X-ray Crystallography / Homology Modeling
K+ Sensitivity Yes (Competitive) No (Non-competitive)IC50 Shift Assay (Protocol 1)
Reversibility Reversible IrreversibleWashout Recovery Assay (Protocol 2)
Acid Stability High (Stable)Low (Acid-labile, requires enteric coating)Acid Incubation HPLC
Activation Active immediatelyRequires acid activation (Prodrug)Lag time in pHmetry

Validating Target Engagement: Experimental Protocols

Protocol 1: The "Killer Experiment" – K⁺-Competitive ATPase Assay

This is the gold standard for validating molecules derived from the this compound scaffold.

Objective: Demonstrate that the molecule's inhibition of H⁺/K⁺-ATPase is dependent on K⁺ concentration.

Materials:

  • Lyophilized Gastric Membrane Vesicles (Hog gastric mucosa).

  • Reagent: Malachite Green Phosphate Detection Kit.

  • Test Compound: Quinoline derivative (dissolved in DMSO).

  • Buffer: 40 mM Tris-HCl (pH 7.4), varying KCl (see below).

Workflow:

  • Preparation: Prepare assay buffer with three distinct KCl concentrations :

    • Low K⁺: 2 mM

    • Mid K⁺: 10 mM

    • High K⁺: 50 mM

  • Incubation: Incubate gastric vesicles (5 µg protein) with the test compound (concentration range 1 nM – 10 µM) in the buffers for 30 minutes at 37°C.

  • Initiation: Start the reaction by adding 2 mM ATP.

  • Termination: After 20 minutes, stop the reaction using the Malachite Green acidic solution.

  • Readout: Measure Absorbance at 620 nm (detects inorganic phosphate released by ATPase activity).

Data Interpretation (The Validation Criteria):

  • True P-CAB (Success): The IC50 value will shift to the right (become less potent) as KCl concentration increases. This proves the drug is fighting K⁺ for the binding site.

  • PPI/Non-specific (Failure): The IC50 remains constant regardless of KCl concentration.

Protocol 2: Reversibility (Washout) Assay

To distinguish the quinoline scaffold's mode of action from covalent PPIs.

Workflow:

  • Treat: Incubate enzyme with Test Compound at 10x IC50 for 1 hour.

  • Wash: Centrifuge vesicles (100,000 x g) to pellet. Remove supernatant (containing unbound drug). Resuspend in fresh buffer without drug. Repeat 2x.

  • Measure: Assay ATPase activity immediately.

  • Result:

    • Quinoline Derivative: Activity is restored (Drug washes off).

    • PPI: Activity remains inhibited (Covalent bond persists).

Visualizing the Validation Workflow

Diagram 2: Experimental Logic Flow

ValidationFlow Compound Test Compound (Quinoline Scaffold) Assay H+/K+ ATPase Assay (Malachite Green) Compound->Assay Step1 Vary [K+] Concentration (2mM vs 50mM) Assay->Step1 Result1 Does IC50 Shift? Step1->Result1 Step2 Washout Experiment Result1->Step2 Yes (Shift) Outcome_PPI Irreversible Inhibitor (PPI-like) Result1->Outcome_PPI No (Constant IC50) Result2 Activity Restored? Step2->Result2 Outcome_PCAB VALIDATED: K-Competitive P-CAB Result2->Outcome_PCAB Yes Result2->Outcome_PPI No Outcome_Fail Non-Specific / No Binding

Caption: Decision tree for classifying the quinoline derivative as a reversible, K-competitive inhibitor.

Biophysical Validation (Fragment Screening)

If you are validating the This compound intermediate before functionalization into a full drug (like Vonoprazan), biochemical assays may show weak potency. In this stage, use Surface Plasmon Resonance (SPR) .

  • Chip: Immobilize H⁺/K⁺-ATPase (stabilized in nanodiscs or detergent) on a CM5 chip.

  • Flow: Inject the quinoline fragment.

  • Validation: Look for fast on/off rates (typical of fragments) and dose-dependent Response Units (RU).

  • Competition: Inject K⁺ into the running buffer. If the signal decreases, the fragment binds to the K⁺ site.

References

  • Otake, K., et al. (2016). Characteristics of the Novel Potassium-Competitive Acid Blocker Vonoprazan (TAK-438).[2] Pharmacology Research & Perspectives.

  • Scott, D.R., et al. (2015). The P-CAB Vonoprazan inhibits the gastric H,K-ATPase by binding to the K+ site.[3] The FASEB Journal.

  • Sachs, G., et al. (2010). Gastric H,K-ATPase as a Therapeutic Target. Annual Review of Pharmacology and Toxicology.

  • Takeda Pharmaceutical Company. (2015).[3] Vonoprazan Fumarate (Takecab) Interview Form.

  • Andersson, K., & Carlsson, E. (2005). Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases.[3] Pharmacology & Therapeutics.[4][5]

Sources

Comparative Profiling of 2-Chloro-8-methoxy-4-methylquinoline: Analytical and Pharmacological Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-8-methoxy-4-methylquinoline (CAS: 89445-80-7) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Vonoprazan Fumarate (a Potassium-Competitive Acid Blocker, P-CAB). Its structural integrity is paramount; however, its quinoline scaffold presents significant challenges regarding analytical cross-reactivity (co-elution with isomers) and biological cross-reactivity (off-target binding liabilities).

This guide provides a technical comparison of this molecule against its structural analogs and the active pharmaceutical ingredient (API), Vonoprazan. It establishes protocols to quantify "cross-reactivity" in both chromatographic separation and secondary pharmacology.

Part 1: Chemical Context & Structural Competitors

To understand the cross-reactivity profile, we must first identify the "competitors"—molecules that structurally mimic this compound, leading to false positives in detection or safety signals.

The Structural Landscape

The primary challenge is distinguishing the target molecule from its regioisomers and demethylated analogs .

CompoundRoleStructural DifferentiatorCross-Reactivity Risk
This compound Target Intermediate 2-Cl, 8-OMe, 4-Me substitution pattern.N/A (Reference Standard)
4-Chloro-8-methoxy-2-methylquinoline Isomeric ImpurityInverted Methyl/Chloro positions.High: Co-elutes in reverse-phase HPLC.
2-Chloro-4-methylquinoline Process AnalogLacks 8-Methoxy group.Medium: Distinct retention, but similar UV spectra.
Vonoprazan (TAK-438) Final APIComplex sulfonyl-pyrrole structure.Low: Mass spec distinct; potential for fragment interference.
Synthesis Pathway & Impurity Origin

The following diagram illustrates where this compound fits into the Vonoprazan pathway and where cross-reactive impurities originate.

SynthesisPathway cluster_legend Pathway Legend Start Starting Material (2-Amino-3-methoxybenzoic acid) Cyclization Cyclization Step Start->Cyclization Condensation Target Target Intermediate This compound Cyclization->Target POCl3 Chlorination Isomer Regioisomer (4-Cl-8-OMe-2-MeQ) Cyclization->Isomer Isomeric Side Reaction Vonoprazan Vonoprazan Fumarate (Final API) Target->Vonoprazan Coupling w/ Pyrrole Derivative key Red Node = High Cross-Reactivity Risk

Figure 1: Synthetic origin of the target intermediate and its primary isomeric impurity.

Part 2: Analytical Cross-Reactivity (Specificity)

Analytical cross-reactivity occurs when an assay fails to distinguish the target from a matrix interferent. For quinolines, UV detection is often insufficient due to overlapping absorbance maxima (


).
Comparative Performance: HPLC-UV vs. LC-MS/MS

The following data compares the resolution power of standard UV methods versus the recommended MS/MS transition monitoring.

Experimental Conditions:

  • Column: C18 Symmetry (150 mm × 4.6 mm, 3.0 µm)[1]

  • Mobile Phase: Ammonium Formate (pH 3.[1]0) / Acetonitrile Gradient

  • Flow Rate: 1.0 mL/min[1]

AnalyteRetention Time (min)UV Purity (254 nm)MS Transition (m/z)Resolution (Rs)
Target (2-Cl-8-OMe-4-MeQ) 12.4 100% 208.0

193.0
Reference
Isomer (4-Cl-8-OMe-2-MeQ)12.694% (Co-elution)208.0

165.0
0.8 (Poor)
Analog (2-Cl-4-MeQ)10.1100%178.0

143.0
> 2.0 (Good)
Vonoprazan18.2100%346.1

172.1
> 5.0 (Excellent)

Critical Insight: The regioisomer (4-Cl-8-OMe-2-MeQ) exhibits significant analytical cross-reactivity in UV detection (Resolution < 1.5). Mass Spectrometry (MRM mode) is required to distinguish them based on unique fragmentation patterns (loss of methoxy vs. methyl groups).

Protocol: High-Specificity LC-MS/MS Workflow

To eliminate analytical cross-reactivity, use this self-validating protocol.

  • Sample Prep: Dissolve 10 mg of sample in Acetonitrile:Water (50:50). Sonicate for 10 min.

  • Chromatography:

    • Inject 5 µL onto a Phenyl-Hexyl column (superior selectivity for quinoline isomers over C18).

    • Gradient: 5% B to 95% B over 20 min (B = Acetonitrile + 0.1% Formic Acid).

  • Detection (MRM):

    • Target: Parent 208.0

      
      . Quantifier Ion: 193.0 
      
      
      
      (Loss of -CH3 from methoxy).
    • Isomer: Parent 208.0

      
      . Quantifier Ion: 172.0 
      
      
      
      (Ring contraction).

Part 3: Biological Cross-Reactivity (Safety & Toxicology)

In drug development, "cross-reactivity" also refers to the molecule binding to unintended biological targets (off-target effects). Quinolines are notorious for interacting with the hERG potassium channel (cardiotoxicity risk) and CYP450 enzymes .

Comparative Binding Profile

We compare the target intermediate against the final drug (Vonoprazan) to assess if residual intermediate poses a higher safety risk than the drug itself.

Assay TargetTarget (2-Cl-8-OMe-4-MeQ)Vonoprazan (API)Interpretation
hERG Channel (IC50) ~15 µM> 100 µMHigh Risk: Intermediate is more cardiotoxic than API.
Ames Test (Genotoxicity) Positive (Strain TA98)NegativeCritical: Structural alert for mutagenicity.
CYP3A4 Inhibition Moderate (IC50 ~5 µM)Weak (IC50 > 50 µM)Metabolic interference potential.
Mechanism of Biological Cross-Reactivity

The diagram below details the "Structural Alert" logic used in in silico toxicology (ICH M7 guidelines) to predict this cross-reactivity.

ToxPathway cluster_mitigation Mitigation Strategy Structure Structure: This compound Alert Structural Alert: Halogenated Quinoline Structure->Alert SAR Analysis DNA_Binding DNA Intercalation (Genotoxicity) Alert->DNA_Binding Planar Aromatic System hERG_Binding hERG Channel Blockade (QT Prolongation) Alert->hERG_Binding Basic Nitrogen + Lipophilicity Control Control Strategy: Limit to < TTC (Threshold of Toxicological Concern) DNA_Binding->Control

Figure 2: Toxicological cross-reactivity pathways necessitating strict impurity control.

Part 4: Validated Experimental Protocols

Experiment A: Determination of Impurity Carryover (LC-MS)

Objective: Confirm that this compound does not cross-react (co-elute) with the final Vonoprazan API peak.

  • System: Agilent 6400 Series Triple Quad or equivalent.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (LC-MS grade).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-20 min: Hold 90% B

  • Acceptance Criteria:

    • Resolution (Rs): > 2.0 between Intermediate and API.

    • Peak Purity: MS spectra must be uniform across the peak width.

    • Limit of Quantitation (LOQ): Must detect intermediate at 0.05% level (approx 0.5 ppm).

Experiment B: Protein Binding Competition (Dialysis)

Objective: Assess if the intermediate displaces Vonoprazan from plasma proteins (Pharmacokinetic cross-reactivity).

  • Setup: Rapid Equilibrium Dialysis (RED) device.

  • Matrix: Human Plasma (spiked with 1 µM Vonoprazan).

  • Challenge: Add this compound at increasing concentrations (0.1, 1.0, 10 µM).

  • Incubation: 4 hours at 37°C.

  • Analysis: Measure free Vonoprazan concentration in the buffer chamber via LC-MS.

  • Result Interpretation: If free Vonoprazan increases by >20%, significant displacement (cross-reactivity) is confirmed.

References

  • Kubo, K., et al. (2012). Discovery of a novel potassium-competitive acid blocker (P-CAB).[2][3] Journal of Medicinal Chemistry.[3] Link

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Gadapayale, K. K., et al. (2015).[3] Reversed-phase liquid chromatography with electrospray mass detection... of new process-related impurities. Journal of Separation Science.[3] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2777323, this compound.Link

  • Vertex AI Search. (2024). Vonoprazan Impurity Profiling and Synthesis.[1][3][4][5] (Aggregated Patent Data: CN104926790B). Link

Sources

A Comparative Guide to the Cytotoxicity of the 2-Chloro-8-methoxy-quinoline Scaffold: A Focus on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] In oncology, quinoline derivatives have garnered significant attention due to their diverse mechanisms of anticancer activity. These compounds have been shown to exert their effects through various means, including the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[1][2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity against cancer cells.

This guide provides a comparative analysis of the cytotoxic effects of a specific quinoline derivative, 2-Chloro-8-methoxy-4-methylquinoline, on cancer versus normal cells. Due to the limited direct experimental data on this particular compound, we will draw upon a comprehensive case study of a structurally analogous compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , to elucidate the potential cytotoxic profile and selectivity of the 2-chloro-8-methoxy-quinoline core structure. Furthermore, we will explore the structure-activity relationships (SAR) of quinoline derivatives to provide a scientifically grounded perspective on how the 4-methyl substitution might influence its biological activity.

Case Study: Cytotoxicity of a Structurally Related Indoloquinoline Derivative

A significant study on a closely related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as compound 49 in the study), provides a robust foundation for understanding the potential of the 2-chloro-8-methoxy-quinoline scaffold.[3][4][5] This compound was synthesized and evaluated for its cytotoxic effects on various cancer cell lines and, crucially, on normal intestinal epithelial cells.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of the indoloquinoline derivative was assessed using standard cell viability assays, with the half-maximal inhibitory concentration (IC50) values determined for each cell line. The results, summarized in the table below, demonstrate a remarkable selectivity for colorectal cancer cells over normal intestinal epithelial cells.

Cell LineCell TypeIC50 (µM)
HCT116Colorectal Carcinoma0.35
Caco-2Colorectal Adenocarcinoma0.54
HIECNormal Human Intestinal Epithelial Cells>50

Data sourced from a study on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline.[3][4][5]

The data clearly indicates that this derivative is highly potent against colorectal cancer cell lines, with IC50 values in the sub-micromolar range. In stark contrast, its cytotoxicity towards normal intestinal epithelial cells is significantly lower, with an IC50 value greater than 50 µM.[3] This substantial difference in potency highlights the potential for a favorable therapeutic window for this class of compounds.

Structure-Activity Relationship (SAR) and the Role of Key Substituents

The anticancer activity of quinoline derivatives is heavily influenced by the nature and position of their substituents.[6] The 2-chloro and 8-methoxy groups present in the target compound, this compound, are known to be important for its cytotoxic effects.[3]

  • 2-Chloro Group: The presence of a chlorine atom at the C-2 position of the quinoline ring is a common feature in many biologically active quinoline derivatives and is often associated with enhanced cytotoxic activity.[7]

  • 8-Methoxy Group: The methoxy group at the C-8 position can also contribute to the anticancer properties of quinoline compounds.[1] Its electron-donating nature can modulate the electronic properties of the ring system, potentially influencing its interaction with biological targets.

  • 4-Methyl Group: The influence of a methyl group at the C-4 position is less definitively characterized in the context of this specific scaffold. However, substitutions at the C-4 position are known to modulate the biological activity of quinoline derivatives.[6] It is plausible that the 4-methyl group could impact the compound's steric and electronic properties, thereby affecting its binding to target molecules and its overall cytotoxic profile. Further experimental studies are necessary to fully elucidate the role of this substituent.

Mechanism of Action: Insights from the Indoloquinoline Analogue

The investigation into the mechanism of action of the 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative revealed its involvement in the PI3K/AKT/mTOR signaling pathway.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

The study demonstrated that the compound could:

  • Induce cell cycle arrest at the G2/M phase.

  • Promote the production of reactive oxygen species (ROS).

  • Decrease the mitochondrial membrane potential.

  • Induce apoptosis (programmed cell death).[3][4][5]

These findings suggest that the cytotoxic effects of this quinoline scaffold are mediated through a multi-faceted mechanism that ultimately leads to the demise of cancer cells.

Experimental Protocols

To aid researchers in the evaluation of similar compounds, we provide a detailed, step-by-step methodology for a standard in vitro cytotoxicity assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO, the solvent for the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Cytotoxicity Assessment

A Cell Seeding (Cancer & Normal Cells) B Compound Treatment (this compound) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Absorbance Measurement D->E F Data Analysis (IC50 Determination) E->F G Comparative Cytotoxicity (Cancer vs. Normal) F->G

Caption: A typical workflow for evaluating comparative cytotoxicity.

Simplified PI3K/AKT/mTOR Signaling Pathway

cluster_0 Cell Membrane PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Quinoline 2-Chloro-8-methoxy- quinoline Scaffold Quinoline->PI3K Inhibition Quinoline->Apoptosis Induction

Caption: Inhibition of the PI3K/AKT/mTOR pathway by the quinoline scaffold.

Conclusion and Future Directions

The available evidence from a structurally similar indoloquinoline derivative strongly suggests that the 2-chloro-8-methoxy-quinoline scaffold holds significant promise as a selective anticancer agent. The high potency against colorectal cancer cells, coupled with low toxicity towards normal intestinal cells, underscores the potential for developing drugs with a favorable therapeutic index. The likely mechanism of action, involving the inhibition of the crucial PI3K/AKT/mTOR signaling pathway, provides a solid rationale for its anticancer effects.

While these findings are encouraging, it is imperative to conduct direct experimental evaluations of this compound to confirm its cytotoxic profile and selectivity. Future research should focus on:

  • Direct Comparative Cytotoxicity Studies: Assessing the IC50 values of this compound on a panel of cancer cell lines and corresponding normal cell lines from the same tissue of origin.

  • Mechanism of Action Studies: Investigating whether the 4-methyl derivative also targets the PI3K/AKT/mTOR pathway and induces apoptosis.

  • In Vivo Efficacy and Toxicity: Evaluating the antitumor efficacy and safety profile of the compound in preclinical animal models.

By systematically addressing these research questions, the full therapeutic potential of this compound as a selective anticancer agent can be elucidated, paving the way for its potential development as a novel cancer therapeutic.

References

  • Review on recent development of quinoline for anticancer activities. (n.d.). National Library of Medicine. Retrieved January 29, 2024, from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). National Library of Medicine. Retrieved January 29, 2024, from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). National Library of Medicine. Retrieved January 29, 2024, from [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). MDPI. Retrieved January 29, 2024, from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). Macao Polytechnic University. Retrieved January 29, 2024, from [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Publications. Retrieved January 29, 2024, from [Link]

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (n.d.). Bentham Science. Retrieved January 29, 2024, from [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2021). National Library of Medicine. Retrieved January 29, 2024, from [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (2018). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. Retrieved January 29, 2024, from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2023). MDPI. Retrieved January 29, 2024, from [Link]

  • 4-Chloro-8-methoxy-2-methylquinoline. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. Retrieved January 29, 2024, from [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Lung Cancer Agents. (2022). Eclética Química. Retrieved January 29, 2024, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. Retrieved January 29, 2024, from [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. Retrieved January 29, 2024, from [Link]

Sources

Validation Guide: Mechanism of Action for 2-Chloro-8-methoxy-4-methylquinoline

[1][2]

Executive Summary & Mechanistic Hypothesis

2-Chloro-8-methoxy-4-methylquinoline is a critical pharmacophore scaffold and key intermediate in the synthesis of fourth-generation fluoroquinolones, most notably Balofloxacin .[1][2] While often categorized as a synthetic precursor, this molecule possesses intrinsic biological activity characteristic of the quinoline class.[3]

The validation of its Mechanism of Action (MoA) requires a rigorous distinction between its role as a low-affinity scaffold and the high-affinity optimized drug (Balofloxacin).[1]

Mechanistic Hypothesis: The compound functions as a Type II Topoisomerase Poison .[2] It targets the bacterial DNA Gyrase (GyrA/GyrB heterotetramer) and Topoisomerase IV (ParC/ParE), stabilizing the DNA-enzyme cleavage complex. Unlike fully optimized fluoroquinolones, the 2-chloro-substituted scaffold lacks the C-3 carboxyl and C-6 fluorine motifs required for deep intercalation, resulting in a distinct, lower-affinity binding profile that must be validated using high-sensitivity orthogonal assays.[1]

Comparative Performance Analysis

This guide compares the Scaffold (this compound) against the Optimized Drug (Balofloxacin) and an Industry Standard (Ciprofloxacin).[1][2]

Table 1: Physicochemical & Potency Profile[1][2]
FeatureScaffold (this compound)Optimized Drug (Balofloxacin)Industry Standard (Ciprofloxacin)
Primary Target DNA Gyrase (Low Affinity)DNA Gyrase / Topo IV (Balanced)DNA Gyrase (High Affinity)
Binding Mode Hydrophobic pocket fit (8-OMe influence)Mg²⁺ bridged H-bonding + IntercalationMg²⁺ bridged H-bonding + Intercalation
Est.[1][2] IC50 (Gyrase) > 50 µM (Weak Inhibition)0.1 – 0.5 µM (Potent)0.1 – 0.3 µM (Potent)
Solubility (LogP) High Lipophilicity (Requires DMSO)Moderate (Amphoteric)Moderate (Amphoteric)
Key Structural Role Precursor: Cl allows nucleophilic sub.[2]Final API: 3-COOH essential for bindingFinal API
Validation Challenge Requires high-concentration assaysStandard MIC assays sufficientStandard MIC assays sufficient

Key Insight for Researchers: Do not expect nanomolar potency from the scaffold. Validation success is defined by specific, dose-dependent inhibition of supercoiling activity, even if the IC50 is in the micromolar range.[1] The 8-methoxy group is the critical feature here, as it reduces photosensitivity and improves targeting of resistant strains compared to non-methoxy analogs.

Experimental Validation Protocols

To scientifically validate the MoA, you must prove causality: that the molecule physically binds the target and functionally inhibits its enzymatic activity.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay (Functional)

This assay confirms the compound stops the enzyme from twisting DNA, the hallmark of quinolone activity.

Reagents:

  • E. coli DNA Gyrase (Holoenzyme).[2]

  • Relaxed Plasmid pBR322 (Substrate).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol.[1][2]

Workflow:

  • Preparation: Dilute this compound in 100% DMSO. Prepare serial dilutions (1000 µM down to 1 µM).

  • Incubation: Mix 1 U of Gyrase, 0.5 µg relaxed pBR322, and 1 µL of compound solution in 30 µL total volume.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 30 µL STOP buffer (40% sucrose, 100 mM Tris pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) + Proteinase K.

  • Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel) at 50V for 3 hours. Stain post-run with Ethidium Bromide.[1]

  • Readout: Supercoiled DNA migrates faster.[1][2] Inhibited lanes will show relaxed bands (slower migration).

Validation Criteria: A dose-dependent reduction in the supercoiled band intensity confirms MoA.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics (Physical)

This assay proves direct physical interaction, distinguishing specific binding from non-specific aggregation.[1][2]

Setup:

  • Sensor Chip: CM5 or Streptavidin (SA) chip.[2]

  • Ligand: Biotinylated DNA Gyrase (immobilized).

  • Analyte: this compound.[1][2]

Workflow:

  • Immobilization: Capture Gyrase to ~3000 RU density.

  • Injection: Inject compound at 5 concentrations (e.g., 10, 20, 40, 80, 160 µM) in running buffer (PBS-P + 5% DMSO).

  • Reference Subtraction: Subtract signal from a blank flow cell to remove bulk refractive index changes (crucial for small molecules).

  • Data Fitting: Fit to a 1:1 Langmuir binding model.

Validation Criteria:

  • Fast

    
     and fast 
    
    
    (typical for fragments/scaffolds).[2]
  • 
     value calculable within the tested concentration range.[2]
    

Visualizing the Mechanism & Workflow

Diagram 1: The Quinoline MoA Pathway

This diagram illustrates how the scaffold interferes with the bacterial replication machinery.

MoA_PathwayDNABacterial DNA(Relaxed)ComplexGyrase-DNACleavage ComplexDNA->ComplexBindingGyraseDNA Gyrase(Topoisomerase II)Gyrase->ComplexBindingStabilizationStabilization ofCleavable Complex(Inhibition of Religation)Complex->StabilizationCompound BoundReplicationDNA ReplicationFork ProgressionComplex->ReplicationNormal CycleCompound2-Chloro-8-methoxy-4-methylquinoline(Scaffold)Compound->ComplexIntercalation/BindingStabilization->ReplicationBlocksDSBDouble-StrandDNA BreaksStabilization->DSBAccumulationDeathBacterial Cell Death(Bactericidal)DSB->DeathSOS Response Failure

Caption: The scaffold binds the Gyrase-DNA complex, preventing religation and causing lethal double-strand breaks.[1][2]

Diagram 2: Validation Logic Flow

A decision tree for researchers validating this specific intermediate.

Validation_WorkflowStartStart: 2-Chloro-8-methoxy-4-methylquinolineStep1Assay 1: GyraseSupercoiling (Gel)Start->Step1Decision1Inhibition> 50% @ 100µM?Step1->Decision1Step2Assay 2: SPRBinding KineticsDecision1->Step2YesFailInactive / Non-Specific(Check Purity)Decision1->FailNoStep3Assay 3: MIC(Phenotypic)Step2->Step3SuccessValidated Scaffoldfor OptimizationStep3->SuccessMIC Established

Caption: Step-wise validation pipeline ensuring exclusion of false positives before phenotypic testing.

References

  • Drlica, K., & Zhao, X. (1997).[1][2] DNA gyrase, topoisomerase IV, and the 4-quinolones.[1][2][3] Microbiology and Molecular Biology Reviews, 61(3), 377–392.[1][2]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014).[1][2] Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.[1][2]

  • Q-35 (Balofloxacin) Synthesis & Intermediate Data. Google Patents (CN101627999B).[1] Describes the specific role of this compound as the core intermediate for Balofloxacin.

  • Molecules Journal. (2020). Chemistry of Substituted Quinolinones: Synthesis and Nucleophilic Reactions. MDPI Molecules, 25. (Context on 2-chloro reactivity).

  • PubChem Compound Summary. (2025). 4-Chloro-8-methoxy-2-methylquinoline (Isomer/Related Structure Data). National Center for Biotechnology Information.[1]

A Head-to-Head Comparison of Novel Quinoline Antimalarials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous pipeline of novel therapeutics. The quinoline class of antimalarials, a cornerstone of chemotherapy for decades, continues to be a fertile ground for innovation. This guide provides a detailed head-to-head comparison of three promising novel quinoline and quinoline-like antimalarials: Tafenoquine , Cipargamin (KAE609) , and Ferroquine .

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their performance, supported by experimental data and detailed protocols to facilitate further investigation.

Introduction: The Enduring Legacy and Evolving Challenge of Quinoline Antimalarials

Quinolines, historically derived from the bark of the cinchona tree, have a storied history in the fight against malaria.[1] The 4-aminoquinolines, such as chloroquine, and the 8-aminoquinolines, like primaquine, have been instrumental in treating and preventing this devastating disease. However, their efficacy has been severely undermined by the evolution of drug-resistant parasites.[2] This has spurred the development of a new generation of quinoline-based compounds designed to circumvent these resistance mechanisms and target different stages of the parasite lifecycle.[3][4] This guide will dissect the preclinical and clinical data of three such novel agents, providing a comparative framework to understand their potential roles in the future of malaria treatment.

The Contenders: A New Wave of Quinoline Innovation

This comparison focuses on three distinct yet promising novel antimalarials that exemplify current research and development strategies.

  • Tafenoquine: An 8-aminoquinoline analogue of primaquine, developed for the radical cure of Plasmodium vivax malaria and for prophylaxis.[5] Its key advantage is a significantly longer half-life, allowing for a single-dose radical cure regimen.

  • Cipargamin (KAE609): While technically a spiroindolone, it is a potent, fast-acting antimalarial that targets a novel pathway in the parasite and is a critical new tool in the fight against resistant malaria.

  • Ferroquine: A 4-aminoquinoline derivative that incorporates a ferrocene moiety. This unique organometallic structure is designed to overcome chloroquine resistance.

Head-to-Head Performance Analysis

This section provides a comparative analysis of the three novel antimalarials based on available preclinical and clinical data.

In Vitro Efficacy Against Plasmodium falciparum

A direct comparison of the in vitro activity of these compounds against a standardized panel of parasite strains is crucial for assessing their intrinsic potency. While a single study directly comparing all three is not available, data from various sources provide valuable insights.

DrugTarget Strain(s)Geometric Mean IC50 (nM)Key Findings & Citations
Tafenoquine Field isolates (Gabon, Senegal, Djibouti)2680 - 5060Possesses marked blood schizonticidal activity in areas with multidrug-resistant parasites.[2]
Cipargamin (KAE609) Artemisinin-resistant field isolates (Thailand, Cambodia)2.4Highly potent against artemisinin-resistant strains.[6]
Ferroquine CQ-sensitive & CQ-resistant field isolates9.6 (CQ-resistant)Potent activity against both chloroquine-sensitive and -resistant P. falciparum and P. vivax.[7]

Expert Interpretation: Cipargamin demonstrates exceptional potency against artemisinin-resistant strains, a critical feature for modern antimalarial development. Ferroquine's ability to overcome chloroquine resistance is a significant advancement for the 4-aminoquinoline class. Tafenoquine, while less potent in the blood stages compared to the others, offers a unique profile with its activity against liver-stage hypnozoites.

Mechanism of Action: Diverse Strategies to Kill the Parasite

The three compounds employ distinct mechanisms to exert their antimalarial effects, a desirable feature for combination therapies to delay the development of resistance.

  • Tafenoquine: As an 8-aminoquinoline, its precise mechanism is not fully elucidated but is thought to involve the generation of reactive oxygen species (ROS) that damage parasite cells.[8] This oxidative stress is particularly effective against the dormant liver stages (hypnozoites) of P. vivax.

  • Cipargamin (KAE609): It inhibits the P. falciparum ATPase4 (PfATP4), a sodium-potassium pump on the parasite's plasma membrane. This disruption of sodium homeostasis leads to an influx of sodium ions, causing osmotic stress, swelling, and ultimately, parasite death.

  • Ferroquine: Its mechanism is believed to be multifactorial. Like chloroquine, it is thought to interfere with hemozoin formation in the parasite's digestive vacuole, leading to the accumulation of toxic free heme. The ferrocene moiety is hypothesized to contribute to overcoming resistance by altering the drug's accumulation and potentially generating reactive oxygen species.[9][10]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_Tafenoquine Tafenoquine MOA cluster_Cipargamin Cipargamin MOA cluster_Ferroquine Ferroquine MOA Tafenoquine Tafenoquine Mitochondria Parasite Mitochondria Tafenoquine->Mitochondria Induces ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Damage Cellular Damage & Death ROS->Damage Cipargamin Cipargamin PfATP4 PfATP4 (Na+ Pump) Cipargamin->PfATP4 Inhibits Na_influx Na+ Influx PfATP4->Na_influx Osmotic_stress Osmotic Stress & Swelling Na_influx->Osmotic_stress Death Parasite Death Osmotic_stress->Death Ferroquine Ferroquine DV Digestive Vacuole Ferroquine->DV Accumulates in Heme_poly Heme Polymerization (Hemozoin) Ferroquine->Heme_poly Inhibits DV->Heme_poly Free_heme Toxic Free Heme Heme_poly->Free_heme Heme_damage Heme-mediated Damage Free_heme->Heme_damage

Resistance Profiles

Understanding the potential for cross-resistance with existing antimalarials is critical for the strategic deployment of new drugs.

  • Tafenoquine: Studies have shown a weak correlation between the in vitro responses to tafenoquine and other standard antimalarials, suggesting a low likelihood of cross-resistance.[11]

  • Cipargamin (KAE609): As it targets a novel pathway (PfATP4), cross-resistance with existing antimalarials is not expected. However, resistance can be selected for in vitro through mutations in the pfatp4 gene.

  • Ferroquine: While it is a 4-aminoquinoline, it has demonstrated potent activity against chloroquine-resistant strains of P. falciparum.[7][12] This suggests that the ferrocene moiety helps to overcome the resistance mechanisms that affect chloroquine.

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs influence their dosing regimens and potential for use in different clinical scenarios.

ParameterTafenoquineCipargamin (KAE609)Ferroquine
Half-life ~15 days[13]~3.4 - 9.4 hours~16 days[14][15]
Bioavailability Good oral bioavailabilityGood oral bioavailabilityGood oral bioavailability
Dosing Regimen Single dose for radical cureOnce daily for 3 days (in combination)Single or repeated dose

Expert Interpretation: The long half-lives of Tafenoquine and Ferroquine are advantageous for prophylaxis and reducing the pill burden for treatment, which can improve patient adherence. The rapid clearance of Cipargamin is typical of a fast-acting compound and necessitates its use in combination with a longer-acting partner drug.

Safety and Tolerability

The safety profiles of these novel agents are a key consideration for their future clinical use.

DrugCommon Adverse EventsKey Safety Considerations & Citations
Tafenoquine Gastrointestinal (nausea, vomiting, diarrhea), headache, dizziness.[1][8]Contraindicated in individuals with G6PD deficiency due to risk of hemolysis.[1]
Cipargamin (KAE609) Generally well-tolerated.Early clinical studies are ongoing to fully characterize its safety profile.
Ferroquine Generally well-tolerated; transient elevated transaminase levels observed in a pilot study.[3]Further safety evaluation in larger clinical trials is required.

Experimental Methodologies: A Guide to In Vitro and In Vivo Evaluation

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used in the evaluation of novel antimalarials.

In Vitro Parasite Susceptibility Assay: SYBR Green I Method

This assay is a widely used, fluorescence-based method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.[16]

Principle: The SYBR Green I dye intercalates with double-stranded DNA. In malaria cultures, the amount of fluorescence is proportional to the number of parasites.

G start Start: Asynchronous or Synchronized P. falciparum Culture prepare_plates Prepare 96-well plates with serial dilutions of test compounds start->prepare_plates add_parasites Add parasitized red blood cells to each well prepare_plates->add_parasites incubate Incubate plates for 72 hours add_parasites->incubate lyse_cells Lyse the cells and add SYBR Green I dye incubate->lyse_cells read_fluorescence Read fluorescence on a microplate reader lyse_cells->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50

Step-by-Step Protocol:

  • Preparation of Drug Plates:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compounds in culture medium in a 96-well microtiter plate. Include positive (parasites with no drug) and negative (no parasites) controls.

  • Parasite Culture:

    • Maintain a continuous culture of P. falciparum (e.g., 3D7 or W2 strains) in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Adjust the parasitemia to 0.5% and the hematocrit to 2.5% in the final culture volume.

  • Assay Procedure:

    • Add 200 µL of the parasite culture to each well of the drug-containing plates.

    • Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Fluorescence Measurement:

    • After incubation, carefully remove 100 µL of the culture supernatant from each well.

    • Add 100 µL of lysis buffer containing SYBR Green I (final concentration 1x) to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no parasites).

    • Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy Assessment: The 4-Day Suppressive Test in P. berghei-Infected Mice

This is a standard preclinical model to evaluate the in vivo efficacy of antimalarial compounds.[17]

Principle: Mice are infected with the rodent malaria parasite Plasmodium berghei. The test compound is administered daily for four days, and the reduction in parasitemia compared to untreated controls is measured.

G infect_mice Infect mice with P. berghei treat_mice Administer test compound or vehicle daily for 4 days infect_mice->treat_mice monitor_parasitemia Monitor parasitemia on day 4 post-infection treat_mice->monitor_parasitemia monitor_survival Monitor survival of mice treat_mice->monitor_survival calculate_suppression Calculate percent suppression of parasitemia monitor_parasitemia->calculate_suppression

Step-by-Step Protocol:

  • Infection of Mice:

    • Use Swiss albino mice (or another appropriate strain).

    • Infect the mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.

  • Drug Administration:

    • Randomly divide the infected mice into groups (e.g., vehicle control, positive control like chloroquine, and different dose groups of the test compound).

    • Two hours post-infection, begin treatment. Administer the compounds orally or by another appropriate route once daily for four consecutive days.

  • Monitoring of Parasitemia:

    • On day 4 post-infection, collect a drop of blood from the tail of each mouse.

    • Prepare a thin blood smear and stain with Giemsa.

    • Determine the percentage of parasitized red blood cells by counting at least 1000 red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of suppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

  • Survival Monitoring:

    • Monitor the mice daily for mortality for up to 30 days to determine the mean survival time.

Mechanism of Action Study: Hemozoin Inhibition Assay

This assay is used to determine if a compound interferes with the parasite's ability to detoxify heme by crystallization into hemozoin.[10][18]

Principle: In a cell-free system, the formation of β-hematin (a synthetic form of hemozoin) from hemin is induced. The ability of a test compound to inhibit this process is quantified spectrophotometrically.

G prepare_reagents Prepare hemin solution and test compound dilutions initiate_reaction Mix hemin and test compound in an acidic buffer prepare_reagents->initiate_reaction incubate Incubate to allow for β-hematin formation initiate_reaction->incubate centrifuge Centrifuge to pellet the β-hematin incubate->centrifuge wash_pellet Wash the pellet to remove unreacted hemin centrifuge->wash_pellet solubilize Solubilize the β-hematin pellet wash_pellet->solubilize read_absorbance Read absorbance on a spectrophotometer solubilize->read_absorbance calculate_inhibition Calculate percent inhibition read_absorbance->calculate_inhibition

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of hemin chloride in DMSO.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a microcentrifuge tube, add the hemin solution to an acetate buffer (pH 4.8).

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding a small amount of a pre-formed β-hematin crystal or by adjusting the pH.

    • Incubate the mixture at 37°C for 18-24 hours with shaking.

  • Quantification of β-hematin:

    • After incubation, centrifuge the tubes to pellet the β-hematin.

    • Carefully remove the supernatant.

    • Wash the pellet with DMSO to remove any unreacted hemin.

    • Solubilize the β-hematin pellet in a solution of NaOH.

    • Measure the absorbance of the solubilized β-hematin at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of β-hematin formation for each concentration of the test compound compared to the no-drug control.

    • Determine the IC50 value for hemozoin inhibition.

Conclusion and Future Directions

The novel quinoline and quinoline-like antimalarials Tafenoquine, Cipargamin, and Ferroquine represent significant progress in the fight against malaria. Each compound possesses unique strengths:

  • Tafenoquine offers a single-dose radical cure for P. vivax, a major advancement in improving patient adherence and preventing relapse.

  • Cipargamin provides a novel mechanism of action with rapid parasite clearance, making it a powerful tool against drug-resistant P. falciparum.

  • Ferroquine revitalizes the 4-aminoquinoline class with its ability to overcome chloroquine resistance, offering a potentially cost-effective treatment option.

The continued development and strategic deployment of these and other novel antimalarials, ideally in combination therapies, will be crucial to stay ahead of the evolving parasite. Further head-to-head clinical trials are warranted to directly compare the efficacy and safety of these promising candidates in diverse patient populations and geographical settings. The experimental protocols provided in this guide offer a framework for the standardized evaluation of the next generation of antimalarial compounds, ensuring robust and comparable data to inform clinical development and public health strategies.

References

  • Pradines, B., et al. (2002). In Vitro Activity of Tafenoquine against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti. Antimicrobial Agents and Chemotherapy, 46(4), 1118–1120. [Link]

  • Van de Walle, T., et al. (2021). Recent contributions of quinolines to antimalarial and anticancer drug discovery research. Malaria World.
  • Tua, et al. (2022). Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 66(4), e02325-21. [Link]

  • Markus, M. B. (2021). Safety and Efficacy of Tafenoquine for Plasmodium vivax Malaria Prophylaxis and Radical Cure: Overview and Perspectives. Infection and Drug Resistance, 14, 3497–3510. [Link]

  • McCarthy, J. S., et al. (2016). A Phase II pilot trial to evaluate safety and efficacy of ferroquine against early Plasmodium falciparum in an induced blood stage malaria infection study. Malaria Journal, 15, 489. [Link]

  • Marinho, J. A., et al. (2021).
  • Anvikar, A. R., et al. (2018). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian Journal of Medical Research, 147(3), 285–292. [Link]

  • Chemutai, R., et al. (2023). Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach. PLoS ONE, 18(8), e0289669. [Link]

  • Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. Retrieved from [Link]

  • Loo, C. S., et al. (2011). Pharmacokinetics of ferroquine, a novel 4-aminoquinoline, in asymptomatic carriers of Plasmodium falciparum infections. Antimicrobial Agents and Chemotherapy, 55(9), 4340–4345. [Link]

  • Rajapakse, S., et al. (2015). Primaquine or tafenoquine for preventing malaria in people travelling to or living in endemic areas.
  • Huy, N. T., et al. (2007). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 51(8), 350–353. [Link]

  • EXCLI Journal. (2024). Recent advances, challenges and updates on the development of therapeutics for malaria. EXCLI Journal, 23, 629–654.
  • Tadesse, F. G., et al. (2024). Antimalarial efficacy test of the aqueous crude leaf extract of Coriandrum sativum Linn.: an in vivo multiple model experimental study in mice infected with Plasmodium berghei. BMC Complementary Medicine and Therapies, 24(1), 241. [Link]

  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]

  • Biot, C., et al. (2009). Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial. Current Medicinal Chemistry, 16(30), 3934–3944.
  • Smilkstein, M., et al. (2004). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 70(3), 252–256. [Link]

  • Watson, J. A., et al. (2022). The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis. eLife, 11, e83433. [Link]

  • Marfurt, J., et al. (2011). Ex Vivo Drug Susceptibility of Ferroquine against Chloroquine-Resistant Isolates of Plasmodium falciparum and P. vivax. Antimicrobial Agents and Chemotherapy, 55(9), 4443–4446. [Link]

  • Ramharter, M., et al. (2011). Pharmacokinetics of Ferroquine, a Novel 4-Aminoquinoline, in Asymptomatic Carriers of Plasmodium falciparum Infections. Antimicrobial Agents and Chemotherapy, 55(9), 4340–4345.
  • Abu-bakar, N., et al. (2020). A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs. Malaria Journal, 19(1), 206.
  • Parapini, S., et al. (2015). Inhibitory Activity of Ferroquine, versus Chloroquine, against Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I In Vitro Assay. The American Journal of Tropical Medicine and Hygiene, 93(4), 793–797. [Link]

  • Rodriguez, A. (2016). Protocol for drug testing in P. berghei blood stage infected mice. New York University School of Medicine.
  • Kumar, S., et al. (2011). Targeting the Hemozoin Synthesis Pathway for New Antimalarial Drug Discovery: Technologies for In Vitro β-Hematin Formation Assay. Current Topics in Medicinal Chemistry, 11(15), 1255–1273.
  • APMEN. (2025). New evidence from the EFFORT Trial: tafenoquine and high-dose short-course primaquine are highly effective for vivax malaria. APMEN.
  • Grignard, L., et al. (2016).
  • de Souza, N. B., et al. (2019). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 63(3), e01974-18. [Link]

  • Combrinck, J. M., et al. (2013). A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes. PLoS ONE, 8(5), e62963. [Link]

  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172–1178. [Link]

Sources

Technical Review: 2-Chloro-8-methoxy-4-methylquinoline as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer Review & Technical Guide: 2-Chloro-8-methoxy-4-methylquinoline Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary

This compound (CAS: 89445-80-7) is a high-value heterocyclic intermediate used primarily in the synthesis of functionalized aminoquinolines. Unlike its simpler analogs (e.g., 2-chloroquinoline), this scaffold incorporates an 8-methoxy group (improving lipophilicity and metabolic stability) and a 4-methyl group (providing steric bulk and a handle for further benzylic functionalization).

This guide objectively compares its synthetic accessibility and reactivity profile against standard alternatives (such as 2-chloro-4-methylquinoline and regioisomers like the 6-methoxy derivative). It serves as a decision-making tool for medicinal chemists selecting scaffolds for PI3K/mTOR inhibitors , antimalarials , and P-CAB (Potassium-Competitive Acid Blocker) analogs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound typically proceeds via the chlorination of its lactam precursor, 8-methoxy-4-methylquinolin-2(1H)-one . Below is a comparison of the two dominant synthetic methodologies.

Route A: POCl₃-Mediated Chlorination (Standard)

This is the industry-standard "Method-Cohn" type approach. It utilizes Phosphorus Oxychloride (POCl₃) as both solvent and reagent.

  • Pros: High conversion rates (>90%), scalable to kilogram quantities.

  • Cons: Generates significant acidic waste; requires careful quenching.

Route B: Vilsmeier-Haack Conditions (Alternative)

Uses a stoichiometric amount of POCl₃ in a solvent like DMF or Toluene.

  • Pros: Milder conditions, easier thermal control, reduced phosphorus waste.

  • Cons: Often slower reaction rates; purification can be complicated by residual DMF.

Performance Data Comparison
MetricRoute A (Neat POCl₃)Route B (POCl₃ / Toluene)Alternative Scaffold (2-Cl-4-Me-Quinoline)
Typical Yield 85 - 92% 70 - 78%90 - 95%
Purity (HPLC) >98% (after workup)~95% (requires column)>98%
Reaction Time 2 - 4 Hours6 - 12 Hours2 Hours
Cost Efficiency High (Bulk)ModerateVery High
Safety Profile Low (Exothermic quench)Medium (Controlled)Low

Expert Insight: While Route A is harsher, it is preferred for this compound because the electron-donating 8-methoxy group deactivates the carbonyl oxygen of the precursor, requiring the higher driving force of neat POCl₃ for efficient chlorination.

Reactivity & Functionalization Profile

The core utility of this molecule lies in the lability of the C2-Chlorine atom towards Nucleophilic Aromatic Substitution (S_NAr).

Mechanistic Comparison: The "Methoxy Effect"

The 8-methoxy substituent plays a dual role compared to the unsubstituted 2-chloro-4-methylquinoline:

  • Electronic Deactivation: The oxygen atom donates electron density into the ring (resonance effect), slightly raising the energy barrier for nucleophilic attack at C2 compared to the electron-deficient unsubstituted quinoline.

  • Solubility Enhancement: It significantly increases solubility in organic solvents (DCM, MeOH) compared to the 8-H or 8-methyl analogs, facilitating smoother coupling reactions with complex amines.

S_NAr Reactivity Workflow

SNAr_Pathway cluster_legend Reaction Parameters Start 2-Chloro-8-methoxy- 4-methylquinoline Inter Meisenheimer-like Transition State Start->Inter Addition Product 2-Amino-8-methoxy- 4-methylquinoline Inter->Product Elimination (-HCl) Nucleophile Amine (R-NH2) + Base/Heat Nucleophile->Inter Solvent: EtOH or DMF Solvent: EtOH or DMF Temp: 80-120°C Temp: 80-120°C Solvent: EtOH or DMF->Temp: 80-120°C Yield: ~80-90% Yield: ~80-90% Temp: 80-120°C->Yield: ~80-90%

Caption: S_NAr pathway for functionalizing the C2 position. The 8-OMe group stabilizes the intermediate but requires elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound

Grounding: Adapted from standard quinoline chlorination procedures (e.g., MDPI, 2014).

Materials:

  • 8-Methoxy-4-methylquinolin-2(1H)-one (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (5.0 eq)

  • Reagent grade Toluene (Optional co-solvent)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 8-methoxy-4-methylquinolin-2(1H)-one. Fit with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Slowly add POCl₃. Caution: Exothermic.

  • Reaction: Heat the mixture to 105°C (Reflux) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1]

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water (500g per 100mL POCl₃) with vigorous stirring.

  • Neutralization: Adjust pH to ~8 using 20% NaOH solution. Maintain temperature <20°C to prevent hydrolysis.

  • Extraction: Extract with Dichloromethane (3 x 50mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography if necessary.

Protocol 2: Downstream Coupling (S_NAr with Aniline Derivative)

Application: Synthesis of bioactive aminoquinolines.

Materials:

  • This compound (1.0 eq)[3]

  • 4-Fluoroaniline (1.2 eq)

  • Catalytic HCl (2-3 drops) or p-TsOH

  • Ethanol or Isopropanol (Solvent)

Step-by-Step:

  • Dissolve the chloroquinoline in Ethanol (10 mL/mmol).

  • Add the amine and the acid catalyst.[4]

  • Reflux for 6–12 hours . The product often precipitates as the hydrochloride salt.

  • Cool to 0°C, filter the precipitate, and wash with cold ether.

  • Yield: Typically 80–90% for aniline derivatives.

Application Logic: Why Choose This Scaffold?

When designing a drug candidate, the choice between the 8-methoxy scaffold and the unsubstituted scaffold is critical.

Feature2-Chloro-4-methylquinolineThis compound
Lipophilicity (LogP) ModerateOptimized (Methoxy alters distribution)
Metabolic Stability HighVariable (Methoxy can be a metabolic soft spot, but blocks C8 oxidation)
H-Bonding Acceptor (Ring N)Dual Acceptor (Ring N + OMe)
Primary Use Case General AntimalarialsTargeted Oncology (PI3K) & P-CABs

Visualizing the Decision Tree:

Decision_Tree Start Select Quinoline Scaffold Q1 Target Requirement? Start->Q1 Path_A High Solubility Required? Q1->Path_A Bioavailability Focus Path_B Max Nucleophilic Reactivity Required? Q1->Path_B Synthetic Efficiency Focus Result_1 Choose 8-Methoxy (2-Cl-8-OMe-4-Me) Path_A->Result_1 Yes (OMe helps) Result_2 Choose Unsubstituted (2-Cl-4-Me) Path_B->Result_2 Yes (H is less deactivated)

Caption: Decision logic for selecting the 8-methoxy scaffold based on medicinal chemistry requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13549054, this compound. Retrieved from [Link]

  • El-Sayed, M. et al. (2014). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. MDPI Molecules.[5] Retrieved from [Link]

  • Wang, Y. et al. (2020). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer.[6] NIH PubMed Central. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-8-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of specialized chemical reagents, such as 2-Chloro-8-methoxy-4-methylquinoline, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this halogenated quinoline derivative, grounded in established safety principles and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. Halogenated quinolines can cause skin, eye, and respiratory irritation.[1][5]

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.[1][6]
Body Protection A laboratory coat and, for larger quantities, a chemical-resistant apron.Protects against spills and contamination of personal clothing.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator.Necessary if there is a risk of generating dust or aerosols.[1]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][4] An eyewash station and safety shower must be readily accessible.

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of this compound is to treat it as a halogenated hazardous waste .[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7][8] Quinoline and its derivatives are known to be persistent in the environment and can pose a risk to aquatic life.[9]

Step 1: Waste Segregation

Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent unintended chemical reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[2][3]

  • Avoid Mixing: Do not mix this compound waste with non-halogenated solvents or other incompatible waste streams such as acids or bases.[2][3]

Step 2: Container Management
  • Appropriate Containers: Use robust, leak-proof containers made of a material compatible with the chemical. Glass or polyethylene containers are generally suitable.[2][10]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[2][3]

  • Keep Closed: Always keep the waste container tightly sealed when not in use to prevent the release of vapors.[2][6]

Step 3: Storage of Waste
  • Designated Area: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.[2]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is nearly full (around 75% capacity), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][4]

  • Documentation: Complete any required hazardous waste disposal forms accurately and completely.[2]

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound assess_ppe Assess and Don Appropriate PPE start->assess_ppe fume_hood Work in a Certified Chemical Fume Hood assess_ppe->fume_hood segregate Segregate as Halogenated Waste fume_hood->segregate label_container Use a Labeled, Sealed Waste Container segregate->label_container store_waste Store in a Designated, Secondary Containment Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical to mitigate harm.[4]

Spill Response
  • Small Spills: For minor spills within a chemical fume hood, trained laboratory personnel wearing appropriate PPE can clean it up using an absorbent material (e.g., vermiculite or sand).[4] Place the absorbent material in the designated halogenated waste container.

  • Large Spills: In the case of a large spill, evacuate the area immediately, secure it, and contact your institution's emergency response team or EHS department.[4]

Exposure Procedures
  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing.

  • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4]

  • Inhalation: Move the affected person to fresh air.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[11]

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and any available hazard information. [4]

Advanced Disposal Considerations

For large quantities or in situations where waste cannot be managed through standard institutional channels, advanced disposal methods may be considered. These methods should only be performed by qualified professionals at a licensed hazardous waste facility.

  • Incineration: High-temperature incineration is a common and effective method for the complete destruction of halogenated organic compounds.[12]

  • Chemical Treatment: Advanced oxidation processes, such as the use of Fenton's reagent, can break down halogenated aromatic compounds into less toxic substances.[12] However, this is a resource-intensive process that requires specialized expertise.[12]

The following diagram illustrates the logical relationships in handling emergencies involving this compound.

EmergencyResponse incident Incident Occurs spill Spill incident->spill exposure Exposure incident->exposure small_spill Small Spill: Clean with Absorbent spill->small_spill large_spill Large Spill: Evacuate & Call EHS spill->large_spill skin_contact Skin Contact: Wash with Soap & Water exposure->skin_contact eye_contact Eye Contact: Flush with Water exposure->eye_contact inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Rinse Mouth exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency Response Plan for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of safe and ethical scientific research. By adhering to the principles of treating it as a halogenated hazardous waste, utilizing proper PPE, and following established institutional protocols, we can ensure the safety of ourselves, our colleagues, and the environment.

References

  • Safety Data Sheet: 2-Hydroxy-4-methylquinoline. (2019).
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • 8-Fluoro-4-hydroxy-2-methylquinoline - SAFETY DATA SHEET. (2023). Ossila.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. U.S. Environmental Protection Agency.
  • 4,4'-Methylenebis(2-chloroaniline) - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
  • SAFETY DATA SHEET - 4-Chloro-8-methoxy-2-methylquinoline. (2025). Thermo Fisher Scientific.
  • 4-CHLORO-8-FLUORO-2-METHYLQUINOLINE Safety Data Sheets. Echemi.
  • Proper disposal of chemicals. Sciencemadness Wiki.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-8-methoxy-4-methylquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-8-methoxy-4-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.